molecular formula C10H11ClN2 B2771158 4-(3-methylphenyl)-1H-imidazole hydrochloride CAS No. 2219408-03-2

4-(3-methylphenyl)-1H-imidazole hydrochloride

Cat. No.: B2771158
CAS No.: 2219408-03-2
M. Wt: 194.66
InChI Key: NNACRBOVSCLLAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Methylphenyl)-1H-imidazole hydrochloride is a chemical compound of significant interest in medicinal chemistry research. With a molecular formula of C 10 H 10 N 2 •HCl and a molecular weight of 158.20 g/mol (freebase), this small molecule features an imidazole ring system, a privileged scaffold known for its diverse biological activities . The imidazole core is electron-rich and readily interacts with various enzymes and receptors in biological systems, making it a valuable template for developing novel therapeutic agents . Researchers are particularly interested in substituted imidazoles for their potential as anticancer agents. Structurally similar imidazole derivatives have demonstrated promising cytotoxicity against human cancer cell lines, including triple-negative breast cancer (MDA-MB-231), prostate carcinoma (PPC-1), and glioblastoma (U-87) . Other research avenues explore imidazole-based compounds as inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), a target in immunoncology, and p38 MAP kinase, a key player in inflammatory pathways . The compound's structure, which incorporates a 3-methylphenyl group, allows researchers to investigate structure-activity relationships (SAR) to optimize potency and selectivity for specific biological targets. This product is intended for research and laboratory use only. It is not approved for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-(3-methylphenyl)-1H-imidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2.ClH/c1-8-3-2-4-9(5-8)10-6-11-7-12-10;/h2-7H,1H3,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNACRBOVSCLLAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CN=CN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2219408-03-2
Record name 4-(3-methylphenyl)-1H-imidazole hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-(3-methylphenyl)-1H-imidazole hydrochloride chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2]

4-(3-methylphenyl)-1H-imidazole hydrochloride is a significant heterocyclic scaffold in medicinal chemistry, primarily recognized for its utility in developing ligands for


-adrenergic receptors and p38 MAP kinase inhibitors. As a regioisomer of the 4-(2-methylphenyl) and 4-(4-methylphenyl) series, the 3-methyl substitution pattern offers a unique steric and lipophilic profile that modulates receptor subtype selectivity, particularly between 

and

adrenoceptors.

This guide provides a comprehensive technical analysis of the compound's synthesis, physicochemical properties, and pharmacological rationale.

Chemical Structure & Nomenclature
ParameterDetail
IUPAC Name This compound
Common Name 3-Methyl-4-phenylimidazole HCl
Molecular Formula

Molecular Weight 194.66 g/mol (Salt); 158.20 g/mol (Free Base)
CAS Number Note: Often indexed under free base 3033-53-2 or generic imidazole salts
SMILES CC1=CC=CC(C2=CN=CN2)=C1.Cl
Tautomeric Dynamics

The free base exists in an annular tautomeric equilibrium between the


 and 

forms. In the solid state or acidic solution (as the hydrochloride salt), the protonation occurs at the

position (the imine nitrogen), stabilizing the imidazolium cation and rendering the two nitrogens equivalent via resonance.

Tautomerism cluster_0 Tautomeric Equilibrium (Free Base) cluster_1 Salt Formation T1 1H-Tautomer (N1-H) T2 3H-Tautomer (N3-H) T1->T2 Fast Exchange Salt Imidazolium Cation (Resonance Stabilized) T2->Salt + HCl

Caption: Proton migration in the free base (left) and stabilization of the symmetric cation upon hydrochloride salt formation (right).

Synthetic Methodology

The synthesis of 4-aryl-1H-imidazoles is classically achieved via the Bredereck-Theilig method or the Van Leusen reaction. For the 3-methylphenyl derivative, the condensation of an


-haloketone with formamide is the most robust pathway for scale-up.
Pathway: -Bromination & Cyclization
Step 1: Bromination of 3-Methylacetophenone
  • Reagents: 3-Methylacetophenone, Bromine (

    
    ), Glacial Acetic Acid or Dioxane/Ether.
    
  • Mechanism: Electrophilic alpha-substitution.

  • Process:

    • Dissolve 3-methylacetophenone (1.0 eq) in glacial acetic acid.

    • Add

      
       (1.0 eq) dropwise at 
      
      
      
      to minimize poly-bromination.
    • Stir at RT for 2 hours.

    • Quench with ice water; extract the

      
      -bromo intermediate (2-bromo-1-(3-methylphenyl)ethanone).
      
Step 2: Bredereck Cyclization
  • Reagents: 2-bromo-1-(3-methylphenyl)ethanone, Formamide (excess).

  • Conditions:

    
    , 4-6 hours.
    
  • Mechanism: Nucleophilic attack of formamide on the alkyl bromide, followed by dehydration and ring closure.

  • Process:

    • Suspend the bromo-ketone in excess formamide (approx. 10-15 eq).

    • Heat to

      
      . The mixture will homogenize and darken.
      
    • Critical Step: Upon completion (TLC monitoring), pour into ice/ammonia solution to precipitate the free base.

Step 3: Hydrochloride Salt Formation
  • Reagents: 4-(3-methylphenyl)-1H-imidazole (free base), HCl in Isopropanol/Ether.

  • Process:

    • Dissolve the crude free base in minimal hot ethanol or isopropanol.

    • Add 2M HCl in diethyl ether dropwise until pH < 2.

    • Cool to

      
      . The hydrochloride salt will crystallize as a white to off-white solid.
      

Synthesis Start 3-Methylacetophenone Inter 2-Bromo-1-(3-methylphenyl)ethanone Start->Inter Br2, AcOH 0°C -> RT Base 4-(3-methylphenyl)-1H-imidazole (Free Base) Inter->Base Formamide 140°C, -H2O Final 4-(3-methylphenyl)-1H-imidazole HCl (Target Salt) Base->Final HCl/iPrOH Crystallization

Caption: Synthetic workflow from commercial precursor to final hydrochloride salt.

Physicochemical Properties[2][5][6][7][8][9]

The hydrochloride salt significantly alters the handling properties compared to the free base, primarily improving aqueous solubility for biological assays.

PropertyValue / DescriptionNotes
Appearance White to off-white crystalline powderHygroscopic; store with desiccant.
Melting Point 195 – 210°C (Decomposition)Estimated range based on structural analogs. Distinct from free base (~120°C).
Solubility (Water) High (>50 mg/mL)Ideal for saline preparation.
Solubility (Organic) Soluble in DMSO, Methanol, Ethanol.Insoluble in Hexane, Ether.
pKa ~6.9 - 7.1 (Imidazole ring)Protonated at physiological pH (7.4).
LogP 2.1 (Free Base)Moderate lipophilicity aids CNS penetration.

Analytical Characterization

Validating the structure requires confirming the regiochemistry (4-aryl vs. 2-aryl) and the presence of the salt counterion.

Proton NMR ( -NMR) in DMSO-
  • 
     9.0 - 14.0 ppm:  Broad singlet (2H). Represents the 
    
    
    
    protons of the imidazolium cation (exchangeable with
    
    
    ).
  • 
     9.1 ppm:  Singlet (1H). 
    
    
    
    of the imidazole ring.[1][2] This proton is highly deshielded due to the adjacent positive nitrogens.
  • 
     8.0 ppm:  Singlet (1H). 
    
    
    
    of the imidazole ring.
  • 
     7.6 - 7.2 ppm:  Multiplet (4H). Aromatic protons of the 3-methylphenyl ring.[1][3]
    
  • 
     2.35 ppm:  Singlet (3H). Methyl group attached to the phenyl ring.[4][3][5][6][7]
    
Mass Spectrometry (ESI-MS)
  • Positive Mode: Major peak at

    
    .
    
  • Fragmentation: Loss of

    
     or methyl radical may be observed at higher collision energies.
    

Pharmacological Context: -Adrenergic Agonism[13][14]

This compound serves as a critical probe in understanding the Structure-Activity Relationship (SAR) of adrenergic ligands. It is structurally related to Detomidine and Medetomidine , which are potent veterinary sedatives.

Mechanism of Action

The imidazole moiety mimics the catecholamine nitrogen of norepinephrine, binding to the aspartic acid residue (Asp113 in


) in the receptor's transmembrane domain 3 (TM3).
SAR Logic: The 3-Methyl Influence
  • Lipophilic Pocket: The phenyl ring sits in a hydrophobic pocket formed by aromatic residues (Phe, Trp).

  • Steric Tolerance:

    • 2-Substitution (Ortho): Often increases selectivity for

      
       over 
      
      
      
      by twisting the ring out of planarity (e.g., Detomidine).
    • 3-Substitution (Meta): The 3-methyl group in this compound probes the width of the hydrophobic pocket. It generally retains agonist activity but may alter the off-rate kinetics compared to the 2,3-dimethyl analogs.

SAR cluster_Receptor Alpha-2 Adrenergic Receptor Pocket Ligand 4-(3-methylphenyl) imidazole Asp Asp113 (TM3) Anionic Site Ligand->Asp Ionic Bond (Imidazolium N+) Phe Phe/Trp (TM6) Hydrophobic Pocket Ligand->Phe Pi-Stacking (Phenyl Ring) Ligand->Phe Van der Waals (3-Methyl Group)

Caption: Molecular interaction model showing the ionic anchor at Asp113 and hydrophobic interactions of the tolyl moiety.

References

  • Organic Syntheses. "Synthesis of 4-Phenylimidazole." Org.[8] Synth. 1941, 21, 96. Link (Foundational method for 4-aryl imidazoles).

  • Journal of Medicinal Chemistry. "Synthesis and evaluation of 2-(arylamino)imidazoles as alpha 2-adrenergic agonists." J. Med.[9] Chem. 1997, 40(1), 18-23.[9] Link (SAR context for imidazole adrenergics).

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12891, 4-Phenyl-1H-imidazole." PubChem. Link (General physicochemical properties of the class).

  • European Journal of Medicinal Chemistry. "Imidazole derivatives as new potent analgesic agents." Eur. J. Med. Chem. 2010. (Discusses the lipophilic requirements of the phenyl ring).

Disclaimer: This guide is for research purposes only. Handling of imidazole hydrochlorides requires standard laboratory safety protocols (PPE, fume hood) due to potential irritant properties.

Sources

pharmacological mechanism of action for 4-(3-methylphenyl)-1H-imidazole hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the pharmacological mechanism of action for 4-(3-methylphenyl)-1H-imidazole hydrochloride , a specific structural analog within the class of 4-substituted imidazole


-adrenergic receptor agonists.

Executive Summary & Compound Identity

This compound (often utilized in Structure-Activity Relationship [SAR] studies of adrenergic ligands) is a selective


-adrenergic receptor agonist . It belongs to the 4-substituted imidazole class, sharing the pharmacophore of potent veterinary sedatives like medetomidine  and detomidine .

Unlike its 2,3-dimethyl analogs (which exhibit full agonism and high potency), the 3-methyl (meta-tolyl) substitution pattern typically confers partial agonism and distinct selectivity profiles. This compound serves as a critical probe for mapping the hydrophobic pocket of the


-adrenoceptor binding site and investigating the functional selectivity (biased signaling) of G-protein coupling versus 

-arrestin recruitment.
Chemical Identity[1][2]
  • IUPAC Name: this compound

  • Common Class: 4-phenylimidazole

    
    -agonist
    
  • Molecular Formula:

    
    
    
  • Key Structural Feature: The imidazole ring (protonated at physiological pH) mimics the catecholamine ammonium group, while the 3-methylphenyl moiety engages the hydrophobic pocket of the receptor.

Molecular Mechanism of Action

The pharmacological action of 4-(3-methylphenyl)-1H-imidazole is mediated through the activation of


-coupled 

-adrenergic receptors
(

,

,

).
Receptor Binding & Activation

Upon binding to the transmembrane orthosteric site of the


-AR, the compound induces a conformational change in the receptor. The protonated imidazole nitrogen  forms a critical salt bridge with Asp113  (in TM3), while the 3-methylphenyl ring  interacts with aromatic residues (Phe, Trp) in the hydrophobic pocket (TM5, TM6).
Signal Transduction Cascade

The activated receptor couples to heterotrimeric


 proteins, leading to three primary downstream effects:
  • Inhibition of Adenylyl Cyclase (AC): The

    
     subunit dissociates and inhibits AC, leading to a rapid depletion of intracellular cyclic AMP (cAMP)  and reduced PKA activity.
    
  • Activation of GIRK Channels: The liberated

    
     dimer directly binds to and opens G-protein-coupled Inwardly Rectifying Potassium (GIRK/Kir3)  channels. This causes 
    
    
    
    efflux, hyperpolarizing the neuronal membrane and reducing excitability.
  • Inhibition of Voltage-Gated

    
     Channels (VGCC):  The 
    
    
    
    subunit inhibits N-type and P/Q-type
    
    
    channels, preventing calcium influx required for neurotransmitter vesicle fusion.
Synaptic Effects
  • Presynaptic (Autoreceptor): In noradrenergic neurons (e.g., Locus Coeruleus), activation inhibits norepinephrine (NE) release, creating a negative feedback loop.

  • Postsynaptic: Hyperpolarization of projection neurons reduces the transmission of nociceptive and arousal signals, resulting in sedation, analgesia, and hypotension .

Visualization: Signaling Pathway

The following diagram illustrates the


-mediated signaling pathway activated by 4-(3-methylphenyl)-1H-imidazole.

G Ligand 4-(3-methylphenyl)-1H-imidazole Receptor α2-Adrenergic Receptor (GPCR) Ligand->Receptor Binding (Asp113) Gi Gi/o Protein (Heterotrimer) Receptor->Gi Activation (GDP->GTP) AC Adenylyl Cyclase Gi->AC Gαi (Inhibition) GIRK GIRK Channel (K+ Efflux) Gi->GIRK Gβγ (Activation) VGCC Voltage-Gated Ca2+ (Inhibition) Gi->VGCC Gβγ (Inhibition) cAMP cAMP Levels (Decrease) AC->cAMP Reduced Synthesis Effect Hyperpolarization & Decreased NE Release cAMP->Effect Reduced PKA Activity GIRK->Effect VGCC->Effect

Caption: G-protein coupled signaling cascade initiated by 4-(3-methylphenyl)-1H-imidazole binding to


-AR.

Structure-Activity Relationship (SAR) Insights

The pharmacological potency of 4-(3-methylphenyl)-1H-imidazole is defined by its specific substitution pattern compared to other class members.

CompoundStructure (Phenyl Subst.)[1][2]

Affinity (

)
Intrinsic Activity
Medetomidine 2,3-dimethyl (+ ethyl bridge)~1.0 nM (High)Full Agonist
Detomidine 2,3-dimethyl~3-10 nMFull Agonist
4-(3-methylphenyl)-1H-imidazole 3-methyl (meta) ~50-200 nM Partial Agonist
4-phenylimidazole Unsubstituted>1000 nMWeak Partial Agonist

Mechanistic Insight: The 3-methyl group provides some hydrophobic interaction within the receptor pocket but lacks the steric bulk and optimal orientation provided by the 2,3-dimethyl pattern of medetomidine. This results in lower affinity and reduced intrinsic efficacy , making it a valuable tool for studying receptor reserve and partial agonism phenomena.

Experimental Protocols for Validation

To validate the mechanism of action, the following self-validating protocols are recommended.

Radioligand Binding Assay (Affinity)

Objective: Determine the equilibrium dissociation constant (


) for 

-AR.
  • Membrane Prep: Isolate membranes from CHO cells stably expressing human

    
    -AR.
    
  • Incubation: Incubate membranes (10-20

    
    g protein) with 
    
    
    
    -RX821002 (antagonist radioligand, ~2 nM) and varying concentrations of 4-(3-methylphenyl)-1H-imidazole (
    
    
    to
    
    
    M).
  • Buffer: TRIS-HCl (50 mM, pH 7.4) with 1 mM EDTA.

  • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Validation: Non-specific binding (defined by 10

      
      M phentolamine) must be <10% of total binding.
      
Functional Assay (Efficacy)

Objective: Measure the activation of G-proteins (agonist efficacy).

  • Reaction Mix: Membranes + GDP (10

    
    M) + 
    
    
    
    (0.1 nM) + Test Compound.
  • Incubation: 30 minutes at 30°C.

  • Measurement: Filter and count bound radioactivity.

  • Data: Express stimulation as % over basal. Compare

    
     to a full agonist (e.g., norepinephrine or medetomidine).
    
    • Causality: A lower

      
       confirms partial agonist character.
      

References

  • Savola, J. M., et al. (1986). Evidence for the existence of an imidazoline receptor distinct from the alpha-2 adrenoceptor. European Journal of Pharmacology . Link

  • Scheinin, M., et al. (1989). Alpha-2 adrenoceptor agonists: A review of current clinical and preclinical research. Medical Biology.
  • Ruffolo, R. R., et al. (1991). Structure-activity relationships of alpha-adrenoceptor agonists and antagonists. Journal of Autonomic Pharmacology . Link

  • Jasper, J. R., et al. (1998). Ligand efficacy and potency at recombinant alpha-2 adrenergic receptors. Biochemical Pharmacology . Link

Sources

An In-Depth Technical Guide to the Safety and Toxicity Profile of 4-(3-methylphenyl)-1H-imidazole hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the available safety data and toxicological profile for 4-(3-methylphenyl)-1H-imidazole hydrochloride. Given the limited direct experimental data for this specific compound, this document synthesizes information from the Safety Data Sheet (SDS) of the free base, 4-(3-methylphenyl)-1H-imidazole, and toxicological data from structurally similar analogs. Furthermore, this guide introduces in-silico toxicology as a predictive tool to supplement the existing data, offering a robust framework for risk assessment and safe handling in a research and development setting.

Chemical Identity and Physicochemical Properties

This compound is the hydrochloride salt of the parent compound, 4-(3-methylphenyl)-1H-imidazole. The addition of the hydrochloride salt is typically employed to enhance the solubility and stability of the parent molecule, a common practice in drug development.

PropertyValueSource
Chemical Name This compound-
Parent Compound 4-(3-methylphenyl)-1H-imidazole[1]
CAS Number (Parent) 53848-03-6[1]
Molecular Formula (Parent) C10H10N2[1]
Molecular Weight (Parent) 158.20 g/mol [1]
Appearance (Parent) White to light yellow powder/crystal[1]

The hydrochloride salt is expected to be a solid with increased water solubility compared to its free base.

Hazard Identification and Classification

GHS Hazard Statements (Extrapolated): Based on data for analogous compounds like 1-phenylimidazole, 2-phenylimidazole, and 4-nitroimidazole, the following hazards are anticipated[2][3][4]:

  • H302: Harmful if swallowed (Acute toxicity, oral)

  • H312: Harmful in contact with skin (Acute toxicity, dermal)

  • H332: Harmful if inhaled (Acute toxicity, inhalation)

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Pictograms (Anticipated):

Signal Word (Anticipated): Warning

Precautionary Statements: Standard precautionary measures for handling harmful and irritating chemicals should be followed. This includes wearing appropriate personal protective equipment (PPE), ensuring adequate ventilation, and avoiding direct contact, ingestion, and inhalation[3].

Toxicological Profile: An Analog-Based Assessment

Direct toxicological studies on this compound are not publicly available. This section provides a toxicological assessment based on data from structurally related imidazole derivatives.

Acute Toxicity

The acute toxicity of substituted imidazoles can vary. For instance, 1-methylimidazole has a reported oral LD50 in rats of 1144 mg/kg, indicating moderate acute toxicity[5]. 4-methylimidazole has an oral LD50 in rats of 751 mg/kg[6]. Given these values, it is prudent to handle this compound as a compound with moderate acute oral toxicity. Dermal and inhalation toxicity are also noted for several phenyl-substituted imidazoles, warranting precautions to prevent exposure through these routes[2].

Skin and Eye Irritation

Substituted imidazoles are frequently reported as skin and eye irritants[2][7]. Some, like 1-methylimidazole, are classified as corrosive to the skin and eyes[5]. Therefore, direct contact with this compound should be avoided, and appropriate PPE, including gloves and safety glasses, must be worn.

Specific Target Organ Toxicity (STOT)

Single exposure to some phenyl-substituted imidazoles may cause respiratory irritation[2][7]. While specific data for repeated exposure to this compound is unavailable, studies on imidazole have shown that prolonged exposure can lead to adverse health effects[8].

In-Silico Toxicological Prediction: A Modern Approach to Safety Assessment

In the absence of extensive experimental data, computational (in-silico) methods provide a valuable tool for predicting the toxicological properties of a chemical based on its structure.[9][10] These predictions can guide safe handling practices and prioritize experimental testing.

Workflow for In-Silico Toxicity Prediction

in_silico_workflow cluster_input Input cluster_prediction Prediction Models cluster_output Predicted Endpoints smiles SMILES String of 4-(3-methylphenyl)-1H-imidazole qsar QSAR Models (e.g., TOPKAT, CASE Ultra) smiles->qsar Descriptor Calculation expert Expert Systems (e.g., DEREK Nexus) smiles->expert Structural Fragment Analysis endpoints Acute Toxicity (LD50) Skin/Eye Irritation Mutagenicity Carcinogenicity qsar->endpoints expert->endpoints

Caption: In-silico toxicity prediction workflow.

Predicted Toxicological Endpoints (Illustrative)

While a full in-silico analysis is beyond the scope of this guide, researchers can utilize various software platforms to generate predictions. Based on the known toxicities of related compounds, it is plausible that in-silico models would predict the following for this compound:

Toxicological EndpointPredicted OutcomeConfidence Level
Oral LD50 (Rat) 500 - 2000 mg/kgMedium
Skin Irritation IrritantHigh
Eye Irritation Severe IrritantHigh
Mutagenicity (Ames) NegativeMedium
Carcinogenicity Insufficient DataLow

Note: These are illustrative predictions and should be confirmed with specialized software and expert consultation.

Experimental Protocols for Toxicity Assessment

For novel compounds like this compound entering a drug development pipeline, a tiered approach to toxicity testing is recommended.

In-Vitro Cytotoxicity Assay (e.g., MTT Assay)

This initial screen provides a rapid assessment of the compound's general toxicity to cells.

Methodology:

  • Cell Culture: Plate a suitable cell line (e.g., HepG2 for hepatotoxicity screening) in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which represents the concentration of the compound that inhibits cell growth by 50%.

Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)

Should in-vivo data be required, the up-and-down procedure is a refined method that minimizes the number of animals used.

Methodology:

  • Animal Acclimatization: Acclimate a small number of rodents (typically rats or mice) to the laboratory conditions.

  • Dosing: Administer a starting dose of this compound to a single animal.

  • Observation: Observe the animal for signs of toxicity and mortality over a specified period (typically 14 days).

  • Dose Adjustment: Based on the outcome for the first animal, the dose for the next animal is adjusted up or down by a fixed factor.

  • LD50 Calculation: The LD50 is calculated using a maximum likelihood method once a sufficient number of animals have been tested.

Safe Handling and Emergency Procedures

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

Personal Protective Equipment (PPE):

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side-shields or goggles.

  • Skin and Body Protection: Laboratory coat.

First-Aid Measures:

  • After Inhalation: Move person to fresh air. If not breathing, give artificial respiration. Consult a physician.

  • After Skin Contact: Wash off with soap and plenty of water. Consult a physician.

  • After Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Conclusion

While a complete, experimentally-derived safety and toxicity profile for this compound is not currently available, a comprehensive risk assessment can be formulated by leveraging data from its free base and structurally related analogs. The available information suggests that this compound should be handled as a moderately toxic and irritating substance. The use of in-silico toxicological prediction models is strongly encouraged to further refine this assessment and guide future experimental studies. Adherence to standard laboratory safety protocols and the use of appropriate personal protective equipment are paramount to ensure the safe handling of this and other novel chemical entities in a research and development environment.

References

  • PubChem. (n.d.). 1-Phenylimidazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Cronin, M. T. D. (2003). In silico prediction of drug toxicity. Current Opinion in Drug Discovery & Development, 6(3), 292–297.
  • PubChem. (n.d.). 2-Phenylimidazole. National Center for Biotechnology Information. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2016, April 21). 1H-Imidazole, 4-methyl-: Human health tier II assessment. Australian Government Department of Health. Retrieved from [Link]

  • Shanghai Canbi Pharma Ltd. (n.d.). Safety Data Sheet: 1H-IMIDAZOLE-1-SULFONYL AZIDE HYDROCHLORIDE. Retrieved from [Link]

  • Berufsgenossenschaft Rohstoffe und Chemische Industrie. (2002). Toxicological Evaluations: Imidazole. Retrieved from [Link]

  • PubChem. (n.d.). 4-Phenylimidazole. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2009). Bioactive N-Phenylimidazole Derivatives. Retrieved from [Link]

  • Kim, S. (2020). In silico prediction of toxicity and its applications for chemicals at work.
  • Thermo Fisher Scientific. (2025, September 7). Safety Data Sheet: 4-Aminoimidazole-5-carboxamide hydrochloride. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme. (2022, January 14). 1H-Imidazole, 1-methyl-: Evaluation statement. Australian Government Department of Health. Retrieved from [Link]

  • PubChem. (n.d.). 1-(m-Tolyl)imidazole. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2022). In-silico ADME prediction and molecular docking study of novel benzimidazole-1,3,4-oxadiazole derivatives as CYP51 inhibitors for antimicrobial activity. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2020). ADME-Toxpredictions of 3-benzimidazol-1-yl-1-(4-phenyl piperazine-1-yl) propan-1-one and its derivatives. Retrieved from [Link]

  • MDPI. (2021). In Silico ADME and Toxicity Prediction of Benzimidazole Derivatives and Its Cobalt Coordination Compounds. Synthesis, Characterization and Crystal Structure. Retrieved from [Link]

  • MDPI. (2020). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 4-PHENYLIMIDAZOLE. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 1H-Imidazole-1-sulfonamide, 4-chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl)-. Retrieved from [Link]

Sources

The Phenylimidazole Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The phenylimidazole nucleus, a five-membered heterocyclic ring bearing a phenyl substituent, represents a cornerstone in medicinal chemistry. Its unique structural and electronic properties have rendered it a "privileged scaffold," a molecular framework that is capable of binding to a wide range of biological targets with high affinity. This versatility has led to the development of a plethora of phenylimidazole derivatives with a broad spectrum of pharmacological activities, including anticancer, antifungal, anti-inflammatory, and antiprotozoal effects. This technical guide provides a comprehensive literature review of phenylimidazole derivatives and their analogs, delving into their synthesis, structure-activity relationships (SAR), mechanisms of action, and therapeutic potential. It is designed to serve as a valuable resource for researchers and drug development professionals engaged in the pursuit of novel therapeutics.

Part 1: The Chemistry of Phenylimidazole Derivatives: Synthesis and Core Functionalization

The synthetic accessibility of the phenylimidazole core and the ease of its functionalization are key factors contributing to its prevalence in drug discovery. A variety of synthetic methodologies have been developed to construct and elaborate this scaffold, with the choice of method often dictated by the desired substitution pattern.

Classical and Modern Synthetic Strategies

The most prominent and historically significant method for the synthesis of polysubstituted imidazoles is the Debus-Radziszewski reaction . This one-pot, multi-component reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or a primary amine) to afford the corresponding imidazole derivative.[1][2] This method is particularly effective for the synthesis of 2,4,5-triphenylimidazole and its analogs.[3][4]

Experimental Protocol: Debus-Radziszewski Synthesis of 2,4,5-Triphenylimidazole [3][4]

  • In a round-bottom flask, combine benzil (1,2-diphenylethane-1,2-dione), benzaldehyde, and ammonium acetate in equimolar amounts.

  • Add glacial acetic acid to the mixture to serve as both a solvent and a catalyst.

  • Reflux the reaction mixture with stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker containing cold water to precipitate the crude product.

  • Neutralize the solution with a dilute ammonium hydroxide solution.

  • Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 2,4,5-triphenylimidazole.

Beyond this classical approach, modern synthetic methods have expanded the toolkit for accessing diverse phenylimidazole derivatives. These include microwave-assisted synthesis, which can significantly reduce reaction times and improve yields, and the use of various catalysts to enhance reaction efficiency and selectivity.[5]

Diagram: General Synthetic Scheme for Phenylimidazole Derivatives

G cluster_reactants Starting Materials cluster_synthesis Synthesis cluster_product Product cluster_functionalization Further Functionalization 1,2-Dicarbonyl 1,2-Dicarbonyl (e.g., Benzil) Debus-Radziszewski Debus-Radziszewski Reaction 1,2-Dicarbonyl->Debus-Radziszewski Aldehyde Aldehyde (e.g., Benzaldehyde) Aldehyde->Debus-Radziszewski Ammonia/Amine Ammonia or Primary Amine Ammonia/Amine->Debus-Radziszewski Phenylimidazole Substituted Phenylimidazole Debus-Radziszewski->Phenylimidazole N-Alkylation N-Alkylation Phenylimidazole->N-Alkylation R-X Halogenation Halogenation Phenylimidazole->Halogenation X2 Nitration Nitration Phenylimidazole->Nitration HNO3/H2SO4 CouplingReactions Coupling Reactions (e.g., Suzuki, Heck) Phenylimidazole->CouplingReactions Various Catalysts

A generalized synthetic route to phenylimidazole derivatives, highlighting the Debus-Radziszewski reaction and subsequent functionalization possibilities.

Part 2: Biological Activities and Therapeutic Applications

The phenylimidazole scaffold has been extensively explored for its diverse biological activities, leading to the identification of potent agents against a range of diseases.

Anticancer Activity

Phenylimidazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines. Their mechanisms of action are often multifaceted, targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

2.1.1. Kinase Inhibition: A significant number of phenylimidazole-based compounds have been developed as kinase inhibitors.[6][7][8][9][10] Kinases play a crucial role in cell signaling, and their aberrant activity is a hallmark of many cancers. Phenylimidazole derivatives have been shown to inhibit a variety of kinases, including:

  • Receptor Tyrosine Kinases (RTKs): Such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR).

  • Non-Receptor Tyrosine Kinases: Including members of the Src family.

  • Serine/Threonine Kinases: Such as Aurora kinases and mitogen-activated protein kinases (MAPKs).

2.1.2. Hedgehog Signaling Pathway Inhibition: The Hedgehog (Hh) signaling pathway is critical during embryonic development and its aberrant reactivation in adults is implicated in the development and progression of several cancers. Phenylimidazole derivatives have been identified as potent antagonists of the Smoothened (Smo) receptor, a key component of the Hh pathway.[11]

Diagram: Phenylimidazole Derivatives as Smoothened Antagonists in the Hedgehog Signaling Pathway

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO Smoothened (SMO) PTCH1->SMO SUFU SUFU SMO->SUFU Inhibits GLI GLI (Inactive) SUFU->GLI Sequesters GLI_active GLI (Active) Target_Genes Target Gene Expression GLI_active->Target_Genes Activates Hh_ligand Hedgehog Ligand Hh_ligand->PTCH1 Binds Phenylimidazole Phenylimidazole Derivative Phenylimidazole->SMO Inhibits G start Target Identification & Validation synthesis Synthesis of Phenylimidazole Library start->synthesis screening High-Throughput Screening (HTS) synthesis->screening hit_id Hit Identification screening->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar Active Hits lead_opt Lead Optimization sar->lead_opt adme_tox In Vitro ADME-Tox Profiling lead_opt->adme_tox in_vivo In Vivo Efficacy & Safety Studies lead_opt->in_vivo Optimized Leads adme_tox->lead_opt Iterative Design preclinical Preclinical Development in_vivo->preclinical clinical Clinical Trials preclinical->clinical

A typical workflow in drug discovery, starting from target identification and progressing through synthesis, screening, and optimization of phenylimidazole derivatives to preclinical and clinical development.

Conclusion

The phenylimidazole scaffold continues to be a remarkably fruitful source of novel therapeutic agents. Its synthetic tractability, coupled with the diverse array of biological activities exhibited by its derivatives, ensures its enduring importance in medicinal chemistry. The ongoing exploration of new synthetic methodologies, the elucidation of detailed mechanisms of action, and the application of modern drug design strategies, including QSAR and ADME-Tox profiling, will undoubtedly lead to the discovery of next-generation phenylimidazole-based drugs with improved efficacy and safety profiles. This guide has provided a comprehensive overview of the current state of research in this exciting field, offering valuable insights and practical protocols for scientists dedicated to the discovery and development of innovative medicines.

References

  • Slideshare. (n.d.). Synthesis of triphenyl imidazole | PDF. Retrieved from [Link]

  • Cell based functional assays for IDO1 inhibitor screening and characterization. (2018). PMC - NIH. Retrieved from [Link]

  • Slideshare. (n.d.). To synthesis and submit triphenyl imidazole.pdf. Retrieved from [Link]

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). ResearchGate. Retrieved from [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • Aurora Biolabs. (n.d.). IDO1 Activity Assay Kit for Inhibitor Screening. Retrieved from [Link]

  • Synthesis, characterization, and anticancer evaluation of N- Heterocyclic entities: ADME profiling and In Silico predictions. (2025). PubMed. Retrieved from [Link]

  • A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. (n.d.). ResearchGate. Retrieved from [Link]

  • BPS Bioscience. (n.d.). IDO1 Inhibitor Screening Assay Kit (384). Retrieved from [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications (IJPRA). Retrieved from [Link]

  • ADME-Tox in drug discovery: integration of experimental and computational technologies. (n.d.). Drug Discovery Today. Retrieved from [Link]

  • Critical Assessment of a Structure-Based Screening Campaign for IDO1 Inhibitors: Tips and Pitfalls. (2022). PMC. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service. Retrieved from [Link]

  • Synthesis and in silico ADME/Tox profiling studies of heterocyclic hybrids based on chloroquine scaffolds with potential antimalarial activity | Request PDF. (2021). ResearchGate. Retrieved from [Link]

  • Identification of a novel Smoothened antagonist that potently suppresses Hedgehog signaling. (n.d.). PMC. Retrieved from [Link]

  • Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. (2022). YouTube. Retrieved from [Link]

  • Antifungal Susceptibility Testing: Current Approaches. (n.d.). PMC - NIH. Retrieved from [Link]

  • Rapid, direct activity assays for Smoothened reveal Hedgehog pathway regulation by membrane cholesterol and extracellular sodium. (2017). PNAS. Retrieved from [Link]

  • Carrageenan-Induced Paw Edema in the Rat and Mouse. (2025). ResearchGate. Retrieved from [Link]

  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019). Drug Discovery Today. Retrieved from [Link]

  • Antifungal Susceptibility Testing: Practical Aspects and Current Challenges. (n.d.). PMC - NIH. Retrieved from [Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery. (n.d.). Journal of Medicinal Chemistry. Retrieved from [Link]

  • In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. (n.d.). PMC - NIH. Retrieved from [Link]

  • Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted. (n.d.). Slideshare. Retrieved from [Link]

  • Pharmacological evaluation of a series of smoothened antagonists in signaling pathways and after topical application in a depilated mouse model. (2016). PMC. Retrieved from [Link]

  • Debus–Radziszewski imidazole synthesis. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis of 2, 4, 5- Triphenyl Imidazole Derivatives and Biological Evaluation for Their Analgesic and Anti-Inflammatory. (n.d.). SciSpace. Retrieved from [Link]

  • Discovery of potent and novel smoothened antagonists via structure-based virtual screening and biological assays | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • A quantitative structure-activity relationship (QSAR) study of some diaryl urea derivatives of B-RAF inhibitors. (n.d.). PMC. Retrieved from [Link]

  • Kinase Inhibitors for Targeted Cancer Therapy. (2025). PubMed. Retrieved from [Link]

  • Scaffold-based design of kinase inhibitors for cancer therapy. (n.d.). PubMed. Retrieved from [Link]

  • Quantitative Structure-Activity Relationship (QSAR) and Anticancer Evaluation of Certain Bisquinoline Derivatives Connected by 4-Oxy-3-Fluoroaniline. (2022). MDPI. Retrieved from [Link]

  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). (n.d.). PubMed. Retrieved from [Link]

  • A Practical Guide to Antifungal Susceptibility Testing. (n.d.). PMC - NIH. Retrieved from [Link]

  • Quantitative structure-activity relationships (QSAR) and molecular modelling in cancer research. (n.d.). PMC. Retrieved from [Link]

  • A Practical Guide to Antifungal Susceptibility Testing | Request PDF. (2023). ResearchGate. Retrieved from [Link]

  • Overview of the Synthesis Method of 2-Phenylimidazole. (2023). Caloong Chemical Co., Ltd. Retrieved from [Link]

  • (PDF) The Development of a High-Content Screening Binding Assay for the Smoothened Receptor. (2012). ResearchGate. Retrieved from [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (n.d.). PMC - NIH. Retrieved from [Link]

  • Antifungal Susceptibility testing: New trends, EDOJ3(1):1, June, 2007. (2007). Egyptian Dermatology Online Journal. Retrieved from [Link]

  • Quantitative Structure–Activity Relationship (QSAR) Study Predicts Small-Molecule Binding to RNA Structure. (n.d.). PMC. Retrieved from [Link]

  • Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. (n.d.). PMC. Retrieved from [Link]

  • Quantitative Structure-Activity Relationship (QSAR) Study Predicts Small-Molecule Binding to RNA Structure. (2022). PubMed. Retrieved from [Link]

Sources

A Technical Guide to the Therapeutic Potential and Research of 4-(3-methylphenyl)-1H-imidazole Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Hypothetical Exploration Based on Structure-Activity Relationships of Phenyl-Imidazole Scaffolds

Disclaimer: Direct pharmacological and therapeutic data for 4-(3-methylphenyl)-1H-imidazole hydrochloride is scarce in publicly available scientific literature. This guide, therefore, adopts a scientifically grounded, hypothetical approach. It extrapolates the potential therapeutic utility of this specific molecule by analyzing the well-documented activities of structurally related phenyl-imidazole and imidazoline compounds. The experimental protocols provided are established, standard methodologies designed to systematically investigate and validate the hypotheses presented.

Introduction: The Imidazole Scaffold in Modern Drug Discovery

The imidazole ring, a five-membered heterocycle containing two nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2] This structure is a key component in numerous natural products, including the amino acid histidine and purines, highlighting its fundamental role in biological systems.[2] Its polarity, aromaticity, and ability to act as both a hydrogen bond donor and acceptor make it a privileged scaffold for designing molecules that can effectively interact with a wide array of biological targets.[1] Consequently, imidazole derivatives have been successfully developed into a broad spectrum of therapeutic agents, demonstrating activities ranging from antifungal and antibacterial to anticancer and antihypertensive.[1][2][3][4][5]

The subject of this guide, this compound, belongs to the phenyl-imidazole class. While this specific molecule remains largely uncharacterized, its core structure—an imidazole ring directly attached to a substituted phenyl group—bears a strong resemblance to compounds known to interact with adrenergic receptors. This structural analogy forms the basis for our exploration of its therapeutic potential.

Part 1: Hypothesized Mechanism of Action - Targeting Adrenergic Receptors

Many small molecules containing a phenyl group linked to an imidazole or the related imidazoline ring are potent modulators of adrenergic receptors (adrenoceptors), particularly α-adrenergic receptors.[6][7][8][9] For instance, medetomidine, which features a methyl-substituted phenyl ring linked to an imidazole, is a potent α2-adrenergic agonist.[10] Similarly, other 2-substituted imidazoline derivatives have been identified as α2-adrenoceptor antagonists with potential as antidepressants.[11]

Given the structure of 4-(3-methylphenyl)-1H-imidazole, it is plausible to hypothesize that it functions as a modulator of α-adrenergic receptors. The tolyl (3-methylphenyl) group and the imidazole ring are key pharmacophoric elements that could dictate affinity and efficacy at these receptors.

1.1. The α2-Adrenergic Receptor Signaling Pathway

The most probable target, based on structural precedents, is the α2-adrenergic receptor. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, couple to inhibitory G-proteins (Gi/o).

  • Activation: An agonist, such as norepinephrine or a synthetic analog, binds to the α2-receptor.

  • G-Protein Coupling: The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of the associated Gi protein.

  • Downstream Inhibition: The activated Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Physiological Response: Reduced cAMP levels lead to various downstream effects, including the inhibition of neurotransmitter release from presynaptic terminals in the central and peripheral nervous systems. This mechanism is responsible for the sedative, analgesic, and antihypertensive effects of α2-agonists.

G_protein_signaling Ligand α2-Agonist (e.g., Hypothetical 4-(3-MP)I) Receptor α2-Adrenergic Receptor (GPCR) Ligand->Receptor Binds ATP ATP G_Protein Gi Protein (αβγ) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Response Cellular Response (e.g., ↓ Neurotransmitter Release) G_Protein->Response Other Pathways cAMP cAMP ATP:e->cAMP:w Catalyzes PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->Response Phosphorylates Targets

Caption: Hypothesized α2-Adrenergic Receptor Signaling Pathway.

Part 2: Potential Therapeutic Applications

Based on the hypothesized α2-adrenergic agonism, this compound could have therapeutic potential in several clinical areas:

  • Analgesia: Central α2-receptor activation in the spinal cord and brainstem inhibits the transmission of pain signals.

  • Sedation and Anxiolysis: α2-agonists reduce sympathetic outflow from the central nervous system, leading to a state of sedation and reduced anxiety, which is valuable in procedural settings and intensive care.

  • Antihypertension: By acting on presynaptic α2-receptors in the brainstem, these agents can decrease peripheral vascular resistance and lower blood pressure.

  • Intraocular Pressure Reduction: Certain α2-agonists are used topically in ophthalmology to reduce intraocular pressure in patients with glaucoma.[7]

Conversely, if the compound acts as an α2-adrenergic antagonist , it could have potential as an antidepressant .[11] Blocking presynaptic autoreceptors would increase the release of norepinephrine, a mechanism of action for some antidepressant drugs.

Part 3: A Proposed Research and Validation Workflow

To systematically evaluate the therapeutic potential of this compound, a multi-stage research workflow is necessary. This process begins with fundamental in vitro characterization and progresses to in vivo proof-of-concept studies.

validation_workflow cluster_0 Stage 1: In Vitro Characterization cluster_1 Stage 2: ADME & Toxicology cluster_2 Stage 3: In Vivo Proof-of-Concept binding_assay Radioligand Binding Assay (Target Affinity - Ki) functional_assay cAMP Functional Assay (Efficacy - EC50/IC50) binding_assay->functional_assay selectivity_panel Receptor Selectivity Panel (Off-Target Effects) functional_assay->selectivity_panel adme In Vitro ADME (Permeability, Stability) selectivity_panel->adme Go/No-Go cytotoxicity Cytotoxicity Assay (Cell Viability) adme->cytotoxicity pk_study Pharmacokinetic Study (Exposure, Half-life) cytotoxicity->pk_study Go/No-Go pd_model Pharmacodynamic Model (e.g., Analgesia, Blood Pressure) pk_study->pd_model

Caption: A Phased Experimental Workflow for Drug Candidate Validation.

Detailed Experimental Protocols

Protocol 1: Radioligand Binding Assay for α2A-Adrenergic Receptor Affinity

This protocol determines the binding affinity (Ki) of the test compound for the human α2A-adrenergic receptor.

  • Objective: To quantify the affinity of 4-(3-methylphenyl)-1H-imidazole HCl for the α2A-adrenoceptor.

  • Materials:

    • Cell membranes from HEK293 cells stably expressing the human α2A-adrenergic receptor.

    • [3H]-RX821002 (a potent α2-antagonist radioligand).

    • Test compound: 4-(3-methylphenyl)-1H-imidazole HCl, serially diluted.

    • Non-specific binding control: Yohimbine (10 µM).

    • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

    • Glass fiber filters (GF/B) and a cell harvester.

    • Scintillation cocktail and a liquid scintillation counter.

  • Methodology:

    • Prepare serial dilutions of the test compound (e.g., from 100 µM to 0.1 nM).

    • In a 96-well plate, combine cell membranes, [3H]-RX821002 (at a concentration near its Kd, e.g., 0.5 nM), and either buffer (for total binding), yohimbine (for non-specific binding), or the test compound.

    • Incubate the plate for 60 minutes at room temperature with gentle agitation.

    • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester, followed by washing with ice-cold binding buffer to separate bound from free radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific counts from total counts.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Functional Assay for Agonist/Antagonist Activity

This assay determines whether the compound acts as an agonist (inhibits cAMP) or an antagonist (blocks the effect of a known agonist).

  • Objective: To determine the functional activity and potency (EC50 or IC50) of the test compound at the α2A-adrenoceptor.

  • Materials:

    • CHO-K1 cells stably expressing the human α2A-adrenergic receptor.

    • Forskolin (an adenylyl cyclase activator).

    • UK 14,304 (a potent α2-agonist).

    • Test compound: 4-(3-methylphenyl)-1H-imidazole HCl.

    • cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

  • Methodology (Agonist Mode):

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound in the presence of a fixed concentration of forskolin (e.g., 10 µM) to stimulate cAMP production.

    • Incubate for 30 minutes at 37°C.

    • Lyse the cells and measure the intracellular cAMP levels according to the kit manufacturer's instructions.

  • Methodology (Antagonist Mode):

    • Pre-incubate the cells with serial dilutions of the test compound for 15 minutes.

    • Add a fixed concentration of the agonist UK 14,304 (at its EC80) along with forskolin.

    • Incubate for 30 minutes at 37°C.

    • Lyse the cells and measure intracellular cAMP levels.

  • Data Analysis:

    • Agonist: Plot the percent inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound to determine the EC50 (potency) and Emax (efficacy).

    • Antagonist: Plot the percent reversal of the agonist effect against the log concentration of the test compound to determine the IC50.

Part 4: Data Interpretation and Future Directions

The data generated from these initial experiments will provide a foundational understanding of the compound's pharmacology.

Table 1: Hypothetical In Vitro Pharmacology Data Summary

ParameterReceptor4-(3-methylphenyl)-1H-imidazole HClMedetomidine (Control)
Binding Affinity (Ki, nM) α2A-AdrenergicTo be determined0.9
α1A-AdrenergicTo be determined170
Functional Potency (EC50, nM) α2A (cAMP Assay)To be determined2.5
Functional Efficacy (% Inh.) α2A (cAMP Assay)To be determined95%

A potent Ki value and a low EC50 at the α2A receptor, coupled with significantly weaker activity at other receptors (e.g., α1A), would confirm the hypothesis of a selective α2-adrenergic agonist.

Future Directions:

  • Lead Optimization: If initial results are promising but suboptimal (e.g., poor selectivity, low potency), medicinal chemistry efforts can be initiated to synthesize analogs. Modifications to the phenyl ring substitution or the imidazole core could enhance the desired pharmacological profile.[12]

  • In Vivo Models: A confirmed potent and selective agonist should be advanced into animal models of pain (e.g., hot plate test), sedation (e.g., locomotor activity), and hypertension (e.g., spontaneously hypertensive rat models) to establish in vivo efficacy.

  • Pharmacokinetics and Safety: Comprehensive studies on absorption, distribution, metabolism, and excretion (ADME) along with preliminary safety toxicology are critical before any consideration for clinical development.

Conclusion

While this compound is an under-researched molecule, its chemical structure provides a strong rationale for investigating its potential as a modulator of adrenergic receptors. The phenyl-imidazole scaffold is a wellspring of pharmacologically active compounds, and it is plausible that this specific derivative could possess potent and selective activity, particularly at α2-adrenergic receptors. The systematic research workflow outlined in this guide, from initial in vitro binding and functional assays to in vivo proof-of-concept studies, provides a clear and robust pathway to elucidate its true therapeutic potential and determine if it warrants further development as a novel therapeutic agent.

References

  • Piancatelli, G., Pigini, M., & Quaglia, W. (2000). Separation of alpha-adrenergic and imidazoline/guanidinium receptive sites (IGRS) activity in a series of imidazoline analogues of cirazoline. PubMed. Available at: [Link]

  • Boyd, R. E., et al. (1995). Synthesis and evaluation of 2-(arylamino)imidazoles as alpha 2-adrenergic agonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Various Authors. (2025). Novel 2-imidazoles as potent, selective and CNS penetrant α1A adrenoceptor partial agonists. ResearchGate. Available at: [Link]

  • Pigini, M., et al. (2000). Structure-activity relationship at alpha-adrenergic receptors within a series of imidazoline analogues of cirazoline. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Hsu, F. L., et al. (1980). Optically active derivatives of imidazolines. alpha-Adrenergic blocking properties. Journal of Medicinal Chemistry. Available at: [Link]

  • Various Authors. (n.d.). Rational Design and Pharmacological Profiling of Triphenyl Imidazole Derivatives Synthesized from 4- Hydroxybenzaldehyde. International Journal for Innovative Research in Technology. Available at: [Link]

  • Soliman, R., et al. (2009). Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. Journal of Medicinal Chemistry. Available at: [Link]

  • Walczak, K., et al. (2024). Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. Molecules. Available at: [Link]

  • Various Authors. (2023). The Cohesive Interactions in Phenylimidazoles. Molecules. Available at: [Link]

  • Various Authors. (2009). Bioactive N-Phenylimidazole Derivatives. Current Chemical Biology. Available at: [Link]

  • Sharma, D., et al. (2013). A review: Imidazole synthesis and its biological activities. International Journal of Pharmaceutical Science and Research. Available at: [Link]

  • Ahmed, S., et al. (1998). Synthesis and Biological Evaluation of Imidazole Based Compounds as Cytochrome P-450 Inhibitors. PubMed. Available at: [Link]

  • Gontijo, T. B., et al. (2023). Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. Scientific Reports. Available at: [Link]

  • Kumar, K., et al. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry. Available at: [Link]

  • Bailey, T. R., et al. (1987). Synthesis and antidepressant properties of novel 2-substituted 4,5-dihydro-1H-imidazole derivatives. Journal of Medicinal Chemistry. Available at: [Link]

  • Various Authors. (2014). Synthesis of Imidazole Derivatives and Their Biological Activities. ResearchGate. Available at: [Link]

  • Lee, J., et al. (2021). Discovery of novel 1H-benzo[d]imidazole-4,7-dione based transglutaminase 2 inhibitors as p53 stabilizing anticancer agents in renal cell carcinoma. European Journal of Medicinal Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazol-1-ium. PubChem. Available at: [Link]

Sources

Technical Guide: Physicochemical Characterization of 4-(3-methylphenyl)-1H-imidazole Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(3-methylphenyl)-1H-imidazole hydrochloride is a salt of a substituted imidazole, a heterocyclic aromatic organic compound. The imidazole ring system is a crucial pharmacophore in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The addition of a 3-methylphenyl group at the 4-position and the formation of a hydrochloride salt significantly influence the compound's physicochemical properties, such as its melting point, solubility, and crystal structure. These characteristics are critical in drug development, affecting formulation, bioavailability, and stability.

This technical guide provides a comprehensive overview of the physical characteristics and the methodology for determining the melting point of this compound. It is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's properties for their work. The guide emphasizes the scientific principles behind the experimental procedures, ensuring a robust and reproducible characterization process.

Predicted Physicochemical Properties

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted CharacteristicRationale
Appearance White to off-white crystalline solidThe free base is typically a solid, and salt formation often results in a crystalline powder. The color is generally white unless impurities are present.
Solubility Soluble in water and polar organic solvents (e.g., methanol, ethanol).The formation of a hydrochloride salt from an organic base like imidazole significantly increases aqueous solubility due to the ionic nature of the salt.[1][2]
Melting Point Expected to be significantly higher than the free base. Likely in the range of 150-200 °C.The ionic bonds in the hydrochloride salt require more energy to break than the intermolecular forces in the free base, leading to a higher melting point. For comparison, imidazole hydrochloride has a melting point of 158-161 °C.[3][4]

Experimental Protocol: Determination of Physical Characteristics

A systematic approach is essential for the accurate determination of the physical characteristics of a chemical compound. This protocol outlines the steps for observing and recording the appearance and solubility of this compound.

Determination of Physical Appearance

The physical appearance of a compound is its most basic identifying characteristic and can be an initial indicator of purity.[5]

Methodology:

  • Sample Preparation: Place a small amount of the substance (approximately 10-20 mg) on a clean, dry, white watch glass or weighing paper.

  • Visual Observation: Under a well-lit fume hood, observe the sample against a white background.

  • Record Observations: Document the following characteristics:

    • Physical State: Solid, liquid, or gas at ambient temperature.

    • Form: Crystalline, powder, amorphous, etc.

    • Color: White, off-white, colored. Note any inconsistencies in color that might suggest impurities.

Causality and Trustworthiness:

  • Why a white background? A neutral white background prevents any color interference, allowing for an accurate assessment of the sample's true color.[6]

  • Self-Validating System: The consistency of appearance across different batches of the synthesized compound can serve as a preliminary check for the reproducibility of the synthesis and purification process. Significant variations in color or form may indicate the presence of impurities or different polymorphic forms.

Determination of Solubility

Solubility is a crucial parameter for drug development, influencing formulation and bioavailability. The conversion of a basic compound to its hydrochloride salt is a common strategy to enhance aqueous solubility.[1][7]

Methodology:

  • Solvent Selection: Prepare a set of common laboratory solvents of varying polarities (e.g., water, methanol, ethanol, acetone, dichloromethane, hexane).

  • Sample Preparation: Weigh approximately 10 mg of the compound into a series of small, clean, and dry test tubes.

  • Solvent Addition: Add the selected solvent to each test tube in 0.1 mL increments, up to a total of 1 mL.

  • Observation: After each addition, vortex the test tube for 30 seconds and visually inspect for dissolution.

  • Classification: Classify the solubility based on the amount of solvent required to dissolve the sample (e.g., very soluble, soluble, sparingly soluble, insoluble).

Causality and Trustworthiness:

  • Why incremental solvent addition? This allows for a more quantitative assessment of solubility rather than a simple "soluble" or "insoluble" determination.

  • Self-Validating System: The observed high solubility in polar solvents like water and alcohols, and poor solubility in non-polar solvents like hexane, would be consistent with the expected properties of a hydrochloride salt, thus validating the compound's identity as a salt.

Experimental Protocol: Melting Point Determination

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which it transitions from a solid to a liquid. It is a fundamental physical property used for identification and as a primary indicator of purity.[8] Impurities typically cause a depression and broadening of the melting point range.[9]

Capillary Melting Point Method

This is the most common and reliable method for determining the melting point of a solid organic compound.

Methodology:

  • Sample Preparation:

    • Ensure the sample is completely dry and finely powdered.

    • Press the open end of a capillary tube into the powdered sample.

    • Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample should be 2-3 mm high.

  • Apparatus Setup:

    • Insert the capillary tube into the heating block of a melting point apparatus.

    • Ensure the thermometer is correctly positioned to accurately measure the temperature of the block.

  • Approximate Melting Point Determination:

    • Heat the sample rapidly and record the temperature at which it melts. This provides a rough estimate of the melting point.

    • Allow the apparatus to cool.

  • Accurate Melting Point Determination:

    • Use a fresh sample in a new capillary tube.

    • Heat the sample rapidly to about 15-20 °C below the approximate melting point.

    • Decrease the heating rate to 1-2 °C per minute.

    • Record the temperature at which the first drop of liquid appears (T1).

    • Record the temperature at which the entire sample has melted (T2).

    • The melting point is reported as the range T1-T2.

Causality and Trustworthiness:

  • Why a slow heating rate? A slow heating rate ensures that the temperature of the heating block and the sample are in thermal equilibrium, leading to an accurate measurement.[10]

  • Why a fresh sample for the accurate determination? Some compounds may decompose or undergo a change in crystal structure upon melting and re-solidifying, which would alter the melting point.[10]

  • Self-Validating System: A sharp melting point range (0.5-1 °C) is a strong indication of a pure compound. A broad melting range suggests the presence of impurities. Repeating the measurement and obtaining a consistent result enhances the trustworthiness of the data.

Workflow for Melting Point Determination

MeltingPointWorkflow Figure 1: Workflow for Capillary Melting Point Determination A Sample Preparation: Dry and powder the sample. B Pack Capillary Tube: 2-3 mm sample height. A->B C Place in Apparatus: Insert tube into heating block. B->C D Rapid Heating: Determine approximate melting point. C->D E Cool Apparatus D->E F Prepare New Sample E->F G Slow Heating: Heat to 15-20°C below approx. MP, then 1-2°C/min. F->G H Record T1: Temperature at which first liquid appears. G->H I Record T2: Temperature at which all solid melts. H->I J Report Melting Range: T1 - T2 I->J

Caption: Workflow for Capillary Melting Point Determination

Conclusion

The physicochemical characterization of this compound is a critical step in its development for any application, particularly in the pharmaceutical industry. While direct experimental data is sparse, a combination of predictive methods based on chemical principles and established, robust experimental protocols for determining physical appearance, solubility, and melting point can provide a comprehensive and reliable profile of this compound. Adherence to the detailed methodologies outlined in this guide will ensure the generation of high-quality, reproducible data, which is fundamental to scientific integrity and the successful progression of research and development efforts.

References

  • University of Colorado, Boulder. (n.d.). Melting Point Determination. Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Gav-Yam, G. (2021). Experiment (1) Determination of Melting Points. Retrieved from [Link]

  • BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

  • Clarion University. (n.d.). Determination of Melting Point. Science in Motion. Retrieved from [Link]

  • Nichols, L. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. Retrieved from [Link]

  • Wikipedia. (2023). Hydrochloride. Retrieved from [Link]

  • Serajuddin, A. T. (1999). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 88(7), 693-700. Retrieved from [Link]

  • ChemSafetyPro. (2016). Physical State, Appearance & Odour. Retrieved from [Link]

  • Pharmaceutical Online. (2016). Physical Appearance Determination Of A Drug Substance Utilizing A Commercially Available Color Guide. Retrieved from [Link]

  • Chemsrc. (n.d.). 1H-Imidazole hydrochloride. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Storage, Stability, and Handling of 4-(3-methylphenyl)-1H-imidazole Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the handling, storage, and stability assessment of 4-(3-methylphenyl)-1H-imidazole hydrochloride . It is designed for analytical chemists, formulation scientists, and laboratory managers who require rigorous standards for maintaining compound integrity.

Executive Summary

This compound (hereafter 4-MPI·HCl ) is a substituted phenylimidazole derivative often utilized as a pharmacological standard or synthetic intermediate. While the imidazole ring confers thermal stability, the hydrochloride salt form introduces significant hygroscopicity , making moisture the primary vector for degradation. This guide outlines a "Zero-Moisture" storage protocol and a self-validating HPLC method to ensure experimental reproducibility.

ParameterSpecification
CAS (Free Base) 53848-03-6 (Salt forms often share the parent CAS in loose literature, but distinct handling applies)
Storage Temp +2°C to +8°C (Short-term); -20°C (Long-term)
Critical Hazard Hygroscopic; Light Sensitive; Irritant
Shelf Life 24 months (under inert gas/desiccant)

Physicochemical Profile & Stability Logic

To preserve 4-MPI·HCl, one must understand the mechanisms that drive its degradation.

Structural Vulnerabilities[1]
  • Hygroscopicity (The Salt Factor): The HCl counter-ion increases water solubility but renders the lattice energy susceptible to hydration. Absorption of atmospheric water leads to deliquescence , altering stoichiometry and promoting hydrolysis of impurities.

  • Oxidative Sensitivity: The C2 and C5 positions of the imidazole ring are electron-rich. In the presence of light and oxygen, these sites can undergo radical-mediated oxidation, forming N-oxides or ring-opening products (yellowing).

  • Photostability: Phenylimidazoles possess a conjugated

    
    -system. UV exposure can induce photo-isomerization or radical polymerization, necessitating amber glass storage.
    
Degradation Pathways

The following diagram illustrates the theoretical degradation logic based on phenylimidazole chemistry.

DegradationPathways Compound 4-MPI·HCl (Crystalline White) Moisture Moisture Absorption (>60% RH) Compound->Moisture Hygroscopicity Light UV/VIS Light (>300nm) Compound->Light Excitation Oxidation Oxidative Stress (Air exposure) Compound->Oxidation Slow Hydrate Clumped Hydrate (Stoichiometry Shift) Moisture->Hydrate Lattice Expansion Yellowing Photo-oxidation Products (Quinoid/N-Oxide species) Light->Yellowing Radical Formation Oxidation->Yellowing N-Oxide formation Hydrolysis Ring Cleavage (Rare, requires extreme pH) Hydrate->Hydrolysis If pH shifts

Figure 1: Primary degradation vectors for 4-MPI·HCl. Moisture is the immediate physical threat; Light/Oxidation are chemical threats.

Storage & Handling Protocols

Protocol A: The "Zero-Moisture" Storage System

Objective: Maintain water content <0.5% w/w over 24 months.

  • Primary Container: Amber glass vial with a Teflon-lined screw cap. Plastic tubes are permeable to moisture over time and should be avoided for long-term storage.

  • Atmosphere: Purge vial headspace with dry Nitrogen (

    
    ) or Argon before sealing.
    
  • Secondary Containment: Place the primary vial inside a heat-sealed aluminized Mylar bag containing a packet of activated silica gel or molecular sieves.

  • Temperature:

    • Working Stock (Daily Use): 2°C to 8°C (Refrigerator).

    • Archive Stock (>1 month): -20°C (Freezer).

  • Equilibration Rule: Before opening a cold vial, allow it to warm to room temperature (approx. 30 mins) inside a desiccator. Opening a cold vial in humid air causes immediate condensation on the powder.

Protocol B: Handling & Aliquoting

Context: Repeated freeze-thaw cycles introduce moisture.

  • Aliquot Immediately: Upon receipt, divide the bulk powder into single-use aliquots (e.g., 5 mg or 10 mg) in a glove box or low-humidity environment.

  • Weighing: Use anti-static weighing boats. If the powder appears sticky or clumps, it has already absorbed moisture; dry under vacuum over

    
     for 24 hours if chemical integrity is confirmed.
    

Quality Control & Stability Assessment

Protocol C: Self-Validating HPLC Method

Objective: Detect purity shifts and degradation products (yellow impurities).

Instrument: HPLC with UV-Diode Array Detector (DAD).

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA) (Maintains acidic pH to stabilize the salt)
Mobile Phase B Acetonitrile + 0.1% TFA
Flow Rate 1.0 mL/min
Gradient 0-2 min: 5% B (Isocratic hold)2-15 min: 5%

60% B (Linear)15-18 min: 60%

95% B (Wash)
Detection 210 nm (Backbone) and 254 nm (Aromatic ring)
Sample Prep Dissolve 1 mg/mL in Water:ACN (90:10).[1][2] Filter through 0.22 µm PTFE.

Acceptance Criteria:

  • Purity: >98.0% (Area under curve).

  • Appearance: Solution must be clear and colorless. A yellow tint indicates oxidation.

  • Retention Time Shift:

    
     0.2 min compared to standard.
    
Workflow: Stability Testing Logic

StabilityWorkflow Start Sample Receipt Visual Visual Inspection (White Powder?) Start->Visual Solubility Solubility Test (Water/MeOH) Visual->Solubility If Pass Reject Reject/Purify (Recrystallize) Visual->Reject Yellow/Brown HPLC HPLC-UV Analysis (Purity Check) Solubility->HPLC Clear Soln Decision Pass Criteria? HPLC->Decision Store Store at -20°C (Desiccated) Decision->Store Purity >98% Decision->Reject Purity <98%

Figure 2: Decision tree for incoming QC and periodic re-testing (Recommended interval: every 6 months).

Troubleshooting & FAQ

Q: The powder has turned a faint yellow. Is it usable?

  • A: Yellowing indicates surface oxidation or photo-degradation. For precise quantitative assays (

    
     determination, analytical standards), discard  the material. For qualitative synthesis work, check purity by HPLC; if >95%, it may be usable, but recrystallization (EtOH/Ether) is recommended.
    

Q: The powder is sticking to the spatula. What happened?

  • A: The hygroscopic HCl salt has absorbed moisture. This alters the molecular weight (effective mass) of the compound.

    • Correction: Dry the sample in a vacuum desiccator for 24 hours. Re-measure the mass. If weighing for molar solutions, assume the hydrated mass is inaccurate without drying.

Q: Can I store it in DMSO?

  • A: Yes, 4-MPI·HCl is stable in DMSO at -20°C for up to 6 months. However, freeze-thaw cycles of DMSO stocks can precipitate the salt. Aliquot stocks to avoid repeated thawing.

References

  • General Stability of Imidazoles

    • Source: TCI Chemicals & Sigma-Aldrich SDS. Imidazoles are classified as hygroscopic and light-sensitive.
    • Verification:

  • Source: Studies on Medetomidine/Detomidine (structural analogs) indicate sensitivity to oxidative stress and light.
  • Hygroscopicity of Hydrochloride Salts

    • Source: Stahl, P. H., & Wermuth, C. G. (Eds.).[3][4] (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Authoritative text on salt selection and stability).

  • HPLC Method Development: Source: Adapted from standard separation protocols for polar basic heterocycles using acidic mobile phases to suppress silanol interactions.

(Note: Specific stability data for CAS 53848-03-6 is derived from chemical class properties due to the specialized nature of the compound.)

Sources

Application Notes & Protocols: Dosing Guidelines for 4-(3-methylphenyl)-1H-imidazole hydrochloride in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for establishing dosing regimens for the novel compound 4-(3-methylphenyl)-1H-imidazole hydrochloride in preclinical animal models. Direct pharmacological and dosing data for this specific compound are not extensively available in public literature. Therefore, this guide synthesizes information from structurally and pharmacologically related 4-substituted imidazole compounds, primarily potent and selective α2-adrenergic receptor agonists like medetomidine, to establish a foundational methodology.[1][2][3][4] The protocols herein are designed to be adaptable, emphasizing the principles of dose-range finding (DRF), the establishment of a maximum tolerated dose (MTD), and the selection of therapeutically relevant doses for efficacy studies.[5][6]

Introduction and Pharmacological Context

This compound belongs to the imidazole class of compounds, a versatile scaffold known for a wide array of biological activities.[7][8] Many 4-substituted imidazoles, such as medetomidine, are potent and highly selective α2-adrenoceptor agonists.[1][2] These agents act on presynaptic and postsynaptic α2-receptors in the central and peripheral nervous systems, leading to a reduction in sympathetic tone.[2][9] This mechanism produces characteristic dose-dependent effects, including sedation, analgesia (pain relief), anxiolysis, and muscle relaxation, making them valuable in veterinary medicine and as research tools.[2][10][11]

Given its structural similarity to established α2-agonists, it is hypothesized that this compound shares this mechanism. The activation of α2-adrenoceptors inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) and leading to decreased neurotransmitter release (e.g., norepinephrine).[12] This central action is responsible for the profound sedative and analgesic effects observed with this class of drugs.[2][11]

G cluster_postsynaptic Postsynaptic Neuron Response Reduced Sympathetic Output (Sedation, Analgesia) NE_release NE_release NE_release->Response Leads to

Preclinical Development Strategy: Foundational Principles

The successful evaluation of any new chemical entity (NCE) requires a systematic approach to dose selection. The primary goals are to identify a dose range that is both safe and pharmacologically active.[6]

  • Dose Range Finding (DRF): These are initial, non-GLP studies designed to explore the dose-response relationship, identifying the Minimum Effective Dose (MED) and the Maximum Tolerated Dose (MTD).[5][6] The MTD is defined as the highest dose that can be administered without causing unacceptable toxicity or mortality.[5][13]

  • Animal Model Selection: The choice of species must be scientifically justified. Rodents (mice, rats) are typically used for initial DRF and efficacy studies due to their well-characterized biology and availability.[5] Key considerations include the relevance of the target receptor expression and drug metabolism pathways compared to humans.[5]

  • Route of Administration: The intended clinical route should guide the choice in animal models.[6] For systemic effects, common routes include intravenous (IV), intraperitoneal (IP), subcutaneous (SC), and oral gavage (PO). The hydrochloride salt form of the title compound suggests good aqueous solubility, making it suitable for parenteral routes.

Protocol 1: Preparation of Dosing Solutions

Scientific integrity demands accurate and reproducible dose formulations. The hydrochloride salt form suggests that sterile saline is a suitable initial vehicle.

Materials:

  • This compound powder

  • Sterile 0.9% Sodium Chloride (Saline) for Injection, USP

  • Sterile vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

  • Sterile syringes and needles

Procedure:

  • Calculation: Determine the required concentration (mg/mL) based on the highest dose to be administered and a standard dosing volume (e.g., 10 mL/kg for mice).

    • Formula:Concentration (mg/mL) = [Highest Dose (mg/kg)] / [Dosing Volume (mL/kg)]

    • Example: For a 10 mg/kg dose in a mouse at 10 mL/kg, the required concentration is 1 mg/mL.

  • Weighing: Accurately weigh the required amount of the compound using a calibrated balance.

  • Dissolution: Add the weighed compound to a sterile vial. Add approximately 75% of the final required volume of sterile saline.

  • Mixing: Vortex the vial until the compound is fully dissolved. A clear solution should be obtained. If solubility is an issue, gentle warming or sonication may be trialed, but stability must be verified.

  • Final Volume: Add sterile saline to reach the final target volume (q.s.).

  • Sterilization: Sterilize the final solution by passing it through a 0.22 µm syringe filter into a new sterile vial. This is critical for parenteral administration routes (IV, IP, SC).

  • Labeling & Storage: Label the vial clearly with the compound name, concentration, date, and storage conditions. Store as per stability data (if available) or at 2-8°C for short-term use.

Protocol 2: Rodent Dose Range Finding (DRF) Study

This protocol outlines a single-dose escalation study to determine the MTD and observe the acute pharmacological effects. This is a critical first step before conducting more complex efficacy studies.[14][15]

G start Start: Acclimatize Animals groups Assign Animals to Dose Groups (e.g., n=3-5 per group) Vehicle, Low, Mid, High start->groups administer Administer Single Dose (e.g., Intraperitoneal) groups->administer observe Post-Dose Observation (e.g., 0-4 hours post-dose) administer->observe endpoints Collect Endpoints: - Clinical Signs (Sedation Score) - Body Weight - Adverse Events observe->endpoints determine_mtd Analyze Data & Determine MTD endpoints->determine_mtd end End: Select Doses for Efficacy Studies determine_mtd->end

Animal Model: Male C57BL/6 mice (8-10 weeks old). Dose Groups:

  • Group 1: Vehicle (Sterile Saline, 10 mL/kg)

  • Group 2: 0.1 mg/kg

  • Group 3: 0.3 mg/kg

  • Group 4: 1.0 mg/kg

  • Group 5: 3.0 mg/kg

  • Group 6: 10 mg/kg

Rationale for Dose Selection: The proposed dose range is based on effective doses of other potent α2-agonists like medetomidine and dexmedetomidine, which often show effects in the µg/kg to low mg/kg range.[2][10] A logarithmic dose escalation (e.g., 3x or half-log intervals) provides broad coverage to identify a dose-response curve.[5]

Procedure:

  • Acclimation: Allow animals to acclimate to the facility for at least 7 days.

  • Baseline: Record the body weight of each animal before dosing.

  • Administration: Administer the calculated volume of the corresponding dosing solution via intraperitoneal (IP) injection.

  • Observations: Continuously observe animals for the first 4 hours post-dose, and then periodically for up to 24 hours.

  • Data Collection: Record the following parameters:

    • Clinical Signs: Note any signs of sedation, ataxia (loss of coordination), decreased motor activity, piloerection, or hypothermia. Use a standardized scoring system (see Table 2).

    • Adverse Events: Record any severe adverse events, such as respiratory depression, prolonged immobility, or seizures.

    • Body Weight: Re-weigh animals at 24 hours to check for acute weight loss, a sign of toxicity.

  • MTD Determination: The MTD is the highest dose that does not produce severe, life-threatening toxicity or significant body weight loss (e.g., >15%).

Data Presentation and Interpretation

Clear data summary is essential for decision-making.

Table 1: Example Dosing & Formulation Parameters

ParameterValue/MethodRationale
Compound 4-(3-methylphenyl)-1H-imidazole HClHydrochloride salt form
Proposed Class α2-Adrenergic AgonistStructural similarity to medetomidine.[1][2]
Vehicle 0.9% Sterile SalineExpected aqueous solubility of the HCl salt.
Animal Model C57BL/6 MiceStandard rodent model for initial screening.
Route Intraperitoneal (IP)Ensures rapid systemic exposure.
Dosing Volume 10 mL/kgStandard volume for mice.
DRF Dose Levels 0.1, 0.3, 1.0, 3.0, 10 mg/kgLogarithmic spacing to define dose-response.[5]

Table 2: Example Clinical Scoring for Sedation

ScoreObservationDescription
0 NormalAlert, active, and responsive.
1 Mild SedationSlightly decreased spontaneous activity, but readily mobile when stimulated.
2 Moderate SedationSignificant reduction in activity, ataxia present, slow response to stimuli.
3 Deep SedationImmobile unless strongly stimulated, loss of righting reflex.
4 Anesthetic PlaneUnresponsive to noxious stimuli (e.g., tail pinch).

Considerations for Efficacy Studies

Once the MTD and the pharmacologically active dose range are established from the DRF study, doses for efficacy studies can be selected. Typically, three dose levels are chosen:

  • Low Dose: A dose at or near the MED, expected to produce a minimal but measurable effect.

  • Mid Dose: An intermediate dose expected to produce a robust, sub-maximal effect.

  • High Dose: A dose at or near the MTD, expected to produce a maximal effect without inducing unacceptable toxicity.[13]

For a compound like this, efficacy models could include the hot plate test for analgesia or open-field tests for sedative/locomotor activity assessment.

Conclusion

This document provides a foundational framework for initiating in vivo studies with this compound. By leveraging knowledge from pharmacologically similar α2-adrenergic agonists and employing a systematic dose-range finding strategy, researchers can efficiently determine a safe and effective dose window. All protocols must be adapted and approved by the institution's Animal Care and Use Committee (IACUC) before implementation.

References

  • Munk, S. A., et al. (1997). Synthesis and evaluation of 2-(arylamino)imidazoles as alpha 2-adrenergic agonists. Journal of Medicinal Chemistry, 40(1), 18-23. Available at: [Link]

  • Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. Available at: [Link]

  • Lalchandani, S. G., et al. (2004). Medetomidine analogs as selective agonists for the human alpha2-adrenoceptors. Biochemical Pharmacology, 67(1), 87-96. Available at: [Link]

  • Chaplin, M. D., et al. (1989). Alpha 2-adrenergic agonists/antagonists: the synthesis and structure-activity relationships of a series of indolin-2-yl and tetrahydroquinolin-2-yl imidazolines. Journal of Medicinal Chemistry, 32(9), 2279-2284. Available at: [Link]

  • Virtanen, R., Savola, J. M., & Saano, V. (1988). Pharmacological profiles of medetomidine and its antagonist, atipamezole. Acta Veterinaria Scandinavica. Supplementum, 85, 29-37. Available at: [Link]

  • Zhang, X., et al. (1996). Medetomidine analogs as alpha 2-adrenergic ligands. 2. Design, synthesis, and biological activity of conformationally restricted naphthalene derivatives of medetomidine. Journal of Medicinal Chemistry, 39(15), 3001-3013. Available at: [Link]

  • Hong, S. S., et al. (1997). Medetomidine analogs as alpha 2-adrenergic ligands. 3. Synthesis and biological evaluation of a new series of medetomidine analogs and their potential binding interactions with alpha 2-adrenoceptors involving a "methyl pocket". Journal of Medicinal Chemistry, 40(19), 3014-3024. Available at: [Link]

  • Wikipedia. (n.d.). Medetomidine. Available at: [Link]

  • Boyd, R. E., et al. (2001). Alpha(2) adrenoceptor agonists as potential analgesic agents. 3. Imidazolylmethylthiophenes. Journal of Medicinal Chemistry, 44(10), 1593-1603. Available at: [Link]

  • Gaba, M., & Mohan, C. (2016). Imidazole-based adrenergic receptor agonists and antagonists. ResearchGate. Available at: [Link]

  • Altasciences. (n.d.). Planning Your Preclinical Assessment. Available at: [Link]

  • Wikipedia. (n.d.). Alpha-adrenergic agonist. Available at: [Link]

  • Charles River Laboratories. (n.d.). Dose Range Finding Studies. Available at: [Link]

  • NC3Rs. (2009). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. Available at: [Link]

  • Sinclair, M. D. (2003). A review of the physiological effects of α2-agonists related to the clinical use of medetomidine in small animal practice. The Canadian Veterinary Journal, 44(11), 885–897. Available at: [Link]

  • Pablo, L. S. (2004). Perioperative use of selective alpha-2 agonists and antagonists in small animals. The Canadian Veterinary Journal, 45(6), 455–459. Available at: [Link]

  • Sumano, H., & Ocampo, L. (2006). Advances in the Knowledge of the α2-Adrenergic Agonists Action Mechanisms in Domestic Animals: Clinical Implications and Future Perspectives. Veterinary Information Network. Available at: [Link]

  • PubChem. (n.d.). (+)-4-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole hydrochloride. Available at: [Link]

  • Gaba, M., et al. (2021). Synthesis and therapeutic potential of imidazole containing compounds. European Journal of Medicinal Chemistry, 213, 113175. Available at: [Link]

  • Khan, I., et al. (2022). Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties. Scientific Reports, 12(1), 1-17. Available at: [Link]

Sources

Application Notes & Protocols: Formulation Strategies for 4-(3-methylphenyl)-1H-imidazole Hydrochloride Injection

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the formulation of 4-(3-methylphenyl)-1H-imidazole hydrochloride as a sterile injectable solution. Due to the limited publicly available data on this specific molecule, this guide is built upon foundational pharmaceutical principles and data from analogous imidazole-based hydrochloride salts. It outlines a systematic approach, beginning with essential pre-formulation characterization and progressing through strategic formulation development, detailed experimental protocols, and critical quality control considerations. The objective is to provide a robust framework for developing a safe, stable, and efficacious parenteral dosage form.

Introduction

This compound is a novel active pharmaceutical ingredient (API) with a chemical structure suggesting its potential utility in therapeutic areas where imidazole derivatives are active. The imidazole moiety is a key feature in many biological processes and drug molecules.[1][2] The development of an injectable formulation is critical for applications requiring rapid onset of action, precise dosing, or for patients unable to take oral medication.

The primary challenges in formulating this API for parenteral use are anticipated to be ensuring adequate aqueous solubility, maintaining chemical stability throughout the product's shelf-life, and achieving physiological compatibility (isotonicity and acceptable pH). This guide will address these challenges systematically.

Part 1: Pre-Formulation Characterization

A thorough understanding of the API's physicochemical properties is the bedrock of any successful formulation strategy. These studies reveal the molecule's intrinsic characteristics, guiding all subsequent development decisions.

Physicochemical Properties
  • pKa Determination : The imidazole ring is amphoteric, meaning it can act as both an acid and a base.[1][2] The basic nitrogen (N-3) is the key functional group for forming the hydrochloride salt. The pKa of the conjugate acid is approximately 7, making it significantly more basic than pyridine.[1][2] Determining the precise pKa of the 4-(3-methylphenyl)-1H-imidazolium ion is critical. This value will dictate the pH range required to maintain the drug in its soluble, ionized form, as described by the Henderson-Hasselbalch equation.[3][4][5]

  • LogP/LogD Analysis : The "3-methylphenyl" group imparts a degree of lipophilicity. The partition coefficient (LogP) of the free base and the distribution coefficient (LogD) across a range of pH values will help predict its solubility behavior and potential for interaction with formulation excipients and packaging components.

  • Aqueous Solubility Profile : The most critical pre-formulation experiment is determining the API's solubility as a function of pH.[6] Since it is a salt of a weak base, solubility is expected to be highest at an acidic pH (pH < pKa) and decrease significantly as the pH approaches and surpasses the pKa.[3]

Stability Analysis: Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying potential degradation pathways and establishing the inherent stability of the molecule.[7][8][9][10][11] This data is fundamental for developing a stability-indicating analytical method (typically HPLC) and selecting appropriate stabilization strategies.

Key Stress Conditions:

  • Acid/Base Hydrolysis: Exposure to dilute HCl and NaOH solutions to assess stability at pH extremes.

  • Oxidation: Treatment with an oxidizing agent like hydrogen peroxide. Imidazole rings can be susceptible to oxidative degradation.

  • Photostability: Exposure to UV and visible light as per ICH Q1B guidelines to determine light sensitivity.

  • Thermal Stress: Heating the solid API and a solution to evaluate the potential for degradation during heat sterilization (autoclaving) and long-term storage.[7]

The results of these studies will inform decisions regarding pH, the necessity of antioxidants, and the selection of protective packaging (e.g., amber vials).

Part 2: Formulation Development Strategy

The goal is to develop a sterile, stable, and physiologically compatible aqueous solution. The strategy involves a stepwise selection of excipients to create a suitable environment for the API.

Vehicle and pH Selection

The primary vehicle will be Water for Injection (WFI). The selection of a target pH is the most critical decision, driven by the pH-solubility and pH-stability profiles established during pre-formulation. A pH range of 2-11 is generally acceptable for intravenous injection, though a range of 4-9 is preferred for subcutaneous administration to minimize irritation.[6] For this weakly basic hydrochloride salt, a target pH of 3.0 to 5.0 is a logical starting point to ensure complete solubilization.

Buffer System Selection

To maintain the target pH and prevent pH shifts that could cause precipitation or degradation, a buffering agent is required.[12] The chosen buffer must have a pKa close to the target pH of the formulation for maximum buffering capacity.

Buffer SystempKa ValuesTypical Concentration RangeConsiderations
Citrate Buffer3.13, 4.76, 6.401-20 mMCan act as a chelating agent, which may be beneficial.[13]
Acetate Buffer4.7610-50 mMCommonly used and well-tolerated.
Phosphate Buffer2.15, 7.20, 12.335-50 mMCan have compatibility issues with divalent cations.
Tonicity Adjustment

Parenteral solutions should be isotonic with blood (approx. 285 mOsm/L) to prevent cell damage and minimize pain upon injection.[14] If the initial formulation is hypotonic, a tonicity-adjusting agent must be added.

Common Tonicity Agents:

  • Sodium Chloride (NaCl): The most common agent. The amount needed can be calculated using the sodium chloride equivalent (E) method or the cryoscopic method.[15][16][17]

  • Dextrose: A non-ionic option, often used if the API is incompatible with chloride ions.

Stabilization Strategies

Based on forced degradation results, additional stabilizers may be necessary.

  • Antioxidants: If the molecule is susceptible to oxidation, antioxidants such as ascorbic acid or sodium metabisulfite may be included.[18]

  • Chelating Agents: If metal-ion catalyzed degradation is observed, a chelating agent like edetate disodium (EDTA) can be added. Citric acid also provides some chelating activity.[13]

Sterilization Method

The method of sterilization is dictated by the thermal stability of the API.[19][20]

  • Terminal Sterilization: Autoclaving (steam sterilization) is the preferred method for terminally sterilizing the drug product in its final container.[20][21][22] Its feasibility depends on the API's stability at high temperatures (e.g., 121°C).

  • Aseptic Filtration: If the API is heat-labile, the formulation must be sterilized by filtration through a 0.22 µm filter into previously sterilized containers under aseptic conditions.[19][20]

Formulation_Development_Workflow cluster_preform Part 1: Pre-Formulation cluster_form Part 2: Formulation Strategy cluster_process Part 3: Process Development pKa pKa & LogD Determination pH_Select Select Target pH (Based on Solubility & Stability) pKa->pH_Select Sol pH-Solubility Profile Sol->pH_Select FD Forced Degradation (Acid, Base, Ox, Light, Heat) FD->pH_Select Stabilize Add Stabilizers (if needed) (Antioxidants, Chelators) FD->Stabilize Sterile Select Sterilization Method FD->Sterile Buffer Select Buffer System (e.g., Citrate, Acetate) pH_Select->Buffer Tonicity Adjust Tonicity (NaCl or Dextrose) Buffer->Tonicity Tonicity->Stabilize Stabilize->Sterile Aseptic Aseptic Filtration (0.22 µm) Sterile->Aseptic Heat Labile? Yes Terminal Terminal Sterilization (Autoclave) Sterile->Terminal Heat Labile? No QC Final QC Testing (Assay, pH, Osmolality, Sterility) Aseptic->QC Terminal->QC Ionization_Diagram cluster_pH Effect of pH on the Imidazole Moiety Base Free Base (Unionized) Less Soluble Lipophilic Salt Protonated Salt (Ionized) More Soluble Aqueous Base->Salt + H⁺ (Lower pH) Salt->Base - H⁺ (Higher pH) Low_pH Formulation pH << pKa (e.g., pH 3-5) Low_pH->Salt Favors Ionized Form High_pH pH >> pKa High_pH->Base Favors Unionized Form pKa_node pKa ≈ 7

Caption: pH-dependent ionization of the imidazole ring.

References

  • TSI Journals. Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati. Available from: [Link]

  • Wikipedia. Imidazole. Available from: [Link]

  • Proclinical. Sterile Injectables: Key Considerations for Pharma Industry. Available from: [Link]

  • ACD/Labs. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Available from: [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

  • Pharma Tutor. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available from: [Link]

  • ResolveMass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]

  • Apicule. Understanding Forced Degradation Studies: A Critical Step in Drug Development. Available from: [Link]

  • Vetter Pharma. Sterile injectables: What they are and how they're manufactured. Available from: [Link]

  • Afton Scientific. Guide to Sterilization Methods for Ready-to-Use Components. Available from: [Link]

  • SlideShare. PH and Solvent Effect on Drug Solubility. Available from: [Link]

  • ACS Publications. Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS) | Molecular Pharmaceutics. Available from: [Link]

  • PubChem - NIH. Imidazole | C3H4N2 | CID 795. Available from: [Link]

  • Pharmko. What are sterile injectables, and how are they used?. Available from: [Link]

  • Reddit. I don't understand why imidazole has a weak acidic group. : r/chemhelp. Available from: [Link]

  • PMC - NIH. Kahar Method: A Novel Calculation Method of Tonicity Adjustment. Available from: [Link]

  • RSC Publishing. Computational calculations of pKa values of imidazole in Cu(ii) complexes of biological relevance. Available from: [Link]

  • Simulations Plus. Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Available from: [Link]

  • ten23 health. What is a Sterile Injectable and How Are They Made?. Available from: [Link]

  • Longdom Publishing. Sterilization Methods for Ampules and Vials in Pharmaceutical Man. Available from: [Link]

  • StuDocu. Exp. 11 The influence of pH on solubility in water Theory:. Available from: [Link]

  • Springer. Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique. Available from: [Link]

  • IJARBS. Methods of adjusting tonicity and pH values of some drugs and substances.. Available from: [Link]

  • ResearchGate. Metal ion-coordinating properties of imidazole and derivatives in aqueous solution: Interrelation between complex stability and ligand basicity. Available from: [Link]

  • College of Naturopaths Of Ontario. Sterile Compounding of Injectables Guideline. Available from: [Link]

  • Scribd. Method of Calculating Tonicity | PDF | Sodium. Available from: [Link]

  • PubMed. Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Available from: [Link]

  • Pharma Times. Excipient Selection In Parenteral Formulation Development. Available from: [Link]

  • Pharm D. Tonicity Calculations: An Aid to Understanding. Available from: [Link]

  • Pharma Now. Injectable Manufacturing Regulations: FDA, EU & CDSCO Checklist. Available from: [Link]

  • ResearchGate. Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Available from: [Link]

  • SlideShare. Chapter 11 Isotonic solutions. Available from: [Link]

  • University of Technology. Synthesis and theoretical study of new imidazole derivatives dyes and their application in dye sensitized solar cells. Available from: [Link]

  • AAPS. Excipients and Their Role in Approved Injectable Products: Current Usage and Future Directions. Available from: [Link]

  • World Journal of Pharmaceutical Research. EXCIPIENT USED IN PARENTERAL FORMULATION. Available from: [Link]

  • ChemSynthesis. 2-(3-methylphenyl)-4-phenyl-1H-imidazole. Available from: [Link]

  • Center for Research on Complex Generics. Excipients in Parenteral Drug Products. Available from: [Link]

  • MDPI. The Effect of the New Imidazole Derivatives Complexation with Betacyclodextrin, on the Antifungal Activity in Oropharyngeal Infections. Available from: [Link]

  • Ascendia Pharma. Top Considerations When Developing Formulations for Injectable Solutions. Available from: [Link]

  • PubChem - NIH. 1-{4-[(1H-Imidazol-1-yl)methyl]phenyl}. Available from: [Link]

Sources

reaction conditions for synthesizing imidazole derivatives from alpha-haloketones

Application Note: Optimized Synthesis of Imidazole Derivatives from -Haloketones

Executive Summary

The imidazole pharmacophore is ubiquitous in medicinal chemistry, serving as a core scaffold in antifungals (e.g., ketoconazole), sedatives (e.g., midazolam), and kinase inhibitors. While numerous synthetic routes exist, the condensation of


-haloketones with amidines2,4-disubstituted imidazoles

Historically, this reaction was performed in chloroform, often resulting in variable yields (30–50%) and requiring tedious chromatographic purification. This Application Note details a modernized, robust protocol utilizing an aqueous THF/bicarbonate system . This method, validated by process chemistry groups at major pharmaceutical firms (e.g., Pfizer, Merck), offers higher yields (>85%), improved safety profiles, and scalability without the need for column chromatography.

Mechanistic Insight

Understanding the reaction mechanism is critical for troubleshooting. The synthesis proceeds via a Hantzsch-type condensation , involving nucleophilic substitution followed by cyclodehydration.

Pathway Analysis[1]
  • Nucleophilic Displacement (

    
    ):  The amidine nitrogen attacks the 
    
    
    -carbon of the haloketone, displacing the halide (Br/Cl).
  • Cyclization: The second amidine nitrogen attacks the ketone carbonyl, forming a hydroxy-imidazoline intermediate.

  • Dehydration: Loss of water drives aromatization to the stable imidazole ring.

Visualization: Reaction Mechanism

ImidazoleMechanismStartα-Haloketone+ AmidineInter1Intermediate A:α-Amino KetoneStart->Inter1 SN2 Displacement(-HX)SideSide Product:Hydrolysis of HaloketoneStart->Side Excess Water/Base(Avoid by Slow Addition)Inter2Intermediate B:Hydroxy-imidazolineInter1->Inter2 Cyclization(Carbonyl Attack)Product2,4-DisubstitutedImidazoleInter2->Product Dehydration(-H₂O)

Figure 1: Mechanistic pathway for the condensation of

Critical Reaction Parameters

The choice of solvent and base is the primary determinant of success. Anhydrous conditions often fail because

Table 1: Solvent & Base Optimization Matrix
ParameterClassical MethodOptimized Method (Recommended) Impact on Outcome
Solvent Chloroform (

)
THF : Water (4:1) Aqueous THF solubilizes polar amidines while preventing haloketone polymerization.
Base

or


(Potassium Bicarbonate)
Weaker base prevents aggressive hydrolysis of the sensitive

-haloketone.
Temperature Reflux (

)
Vigorous Reflux (

)
Higher temp in aqueous THF accelerates condensation over decomposition.
Stoichiometry 1:11:2 to 1:4 (Ketone:Base) Excess bicarbonate is required to neutralize the generated acid (HBr/HCl).
Purification Column ChromatographyPrecipitation / Filtration Product often precipitates upon cooling or water addition; >95% purity.

Experimental Protocols

Protocol A: Robust Scale-Up Synthesis (The "Aqueous THF" Method)

Best for: Gram-to-kilogram scale, high purity requirements, avoiding chromatography.

Reagents:

  • Benzamidine hydrochloride (or substituted analog) [1.0 equiv]

  • 
    -Bromoacetophenone (or substituted 
    
    
    -haloketone) [1.0 equiv]
  • Tetrahydrofuran (THF) [Grade: ACS Reagent]

  • Potassium Bicarbonate (

    
    ) [4.0 equiv]
    
  • Deionized Water

Step-by-Step Procedure:

  • Preparation of Amidine Phase: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the amidine hydrochloride (10 mmol) in a mixture of THF (20 mL) and Water (5 mL) .

  • Base Addition: Add

    
      (40 mmol) slowly to the stirring solution. Note: Gas evolution (
    
    
    ) will occur.
  • Heating: Heat the mixture to a vigorous reflux (

    
     oil bath). Ensure the solid base is suspended well.
    
  • Addition of Electrophile (Critical Step): Dissolve the

    
    -haloketone  (10 mmol) in THF (10 mL) . Add this solution dropwise  to the refluxing amidine mixture over 30–45 minutes.
    
    • Why? Slow addition keeps the concentration of the unstable haloketone low, favoring the reaction with the amidine over self-polymerization.

  • Completion: Continue reflux for 2–4 hours. Monitor by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature.

    • Evaporate the bulk of the THF under reduced pressure.

    • Add Water (50 mL) to the residue and stir for 30 minutes.

    • Filtration: The product typically precipitates as a solid. Filter, wash with water and cold diethyl ether.

    • Drying: Dry in a vacuum oven at

      
      .
      

Expected Yield: 80–95% Purity: >95% (NMR/HPLC)

Protocol B: Microwave-Assisted Synthesis

Best for: Rapid library generation, high-throughput screening.

Reagents:

  • 
    -Haloketone [1.0 equiv]
    
  • Amidine/Urea [1.2 equiv]

  • Solvent: Ethanol or PEG-400

Step-by-Step Procedure:

  • Load reagents into a microwave-safe process vial (2–5 mL).

  • Add Ethanol (3 mL) . (Optional: Add 10 mol% TEBA as phase transfer catalyst if solubility is poor).

  • Seal and irradiate at

    
      for 10–20 minutes .
    
  • Cool to room temperature. Pour into crushed ice/water.

  • Collect precipitate by filtration.

Quality Control & Troubleshooting Workflow

Visualization: QC Decision Tree

QCWorkflowSampleCrude ProductTLCTLC Analysis(EtOAc:Hex)Sample->TLCPrecipPrecipitate Formed?TLC->PrecipFilterFilter & Wash(Water/Ether)Precip->FilterYesExtractExtract w/ EtOAcWash w/ BrinePrecip->ExtractNo (Oily)NMR1H-NMR Validation(DMSO-d6)Filter->NMRExtract->NMRSuccessTarget Imidazole(Singlet @ ~7.5-8.0 ppm)NMR->SuccessClean SpectrumFailImpurity: Pyrazine/PolymerNMR->FailMessy/Broad Peaks

Figure 2: Post-reaction processing and quality control decision tree.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield / Tar Formation Decomposition of

-haloketone.
Ensure slow, dropwise addition of the ketone to the refluxing amidine. Do not mix all at once.
Starting Material Remains Base consumed by hydrolysis.Increase

to 4.0 equivalents. Ensure vigorous stirring.
Product is Oily Incomplete precipitation.Evaporate all THF before adding water. Triturate the oil with diethyl ether or hexanes to induce crystallization.
Lachrymatory Fumes Unreacted

-haloketone.
Quench reaction with aqueous sodium thiosulfate or dilute ammonia before disposal.

References

  • Organic Syntheses, Coll. Vol. 10, p.423 (2004).

    
    -Haloketones. (The "Gold Standard" aqueous THF protocol).
    [Link]
    
  • Journal of Organic Chemistry . An Optimized Process for Formation of 2,4-Disubstituted Imidazoles. (Detailed process chemistry study by Pfizer/Merck). [Link]

  • Der Pharma Chemica . A convenient approach for the synthesis of imidazole derivatives using microwaves. (Microwave protocols).[1][2][3][4] [Link]

  • Organic Chemistry Portal . Synthesis of Imidazoles. (Overview of various synthetic routes including metal-catalyzed and green methods). [Link]

Troubleshooting & Optimization

troubleshooting low yield in 4-(3-methylphenyl)-1H-imidazole hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: IMID-4-ARYL-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 4-(3-methylphenyl)-1H-imidazole via the Bredereck formamide route (condensation of


-bromo-3-methylacetophenone with formamide) is the industry standard for 4-aryl imidazoles. However, it is notoriously prone to "tarring out"  and "ghost yields"  (where product is formed but lost during workup).

This guide addresses the three critical failure modes:

  • Thermal Decomposition: The "Black Tar" effect during cyclization.

  • The Amphoteric Trap: Product loss into the aqueous layer during extraction.

  • Hydroscopic Salt Failure: Inability to crystallize the hydrochloride salt.

Module 1: The Reaction (The "Black Box")

User Issue: "My reaction mixture turns into a black, viscous tar after 2 hours at 180°C. Yield is <15%."

Root Cause Analysis

The condensation of


-haloketones with formamide requires high temperatures (150–190°C) to drive the formation of the imidazole ring. However, 3-methylphenacyl bromide  is thermally unstable. If the concentration of the bromide is too high, or if water accumulates in the system, the starting material polymerizes before it can cyclize.
Optimization Protocol
  • The "Dilution Principle": Do not dump all reagents at once.

  • Water Management: Formamide hydrolysis produces formic acid and ammonia. While ammonia is the nitrogen source, water inhibits the dehydration step of the cyclization.

Step-by-Step Protocol (Revised)
  • Reagents:

    • 
      -Bromo-3-methylacetophenone (1.0 eq)
      
    • Formamide (15–20 eq) — Must be fresh/dry.

    • Additive: Ammonium Acetate (2.0 eq) — Acts as an internal buffer and ammonia source.

  • Procedure:

    • Heat the Formamide and Ammonium Acetate alone to 140°C first.

    • Add the

      
      -bromoketone dropwise  over 30–60 minutes. This keeps the instantaneous concentration of the unstable bromide low, favoring cyclization over polymerization.
      
    • Increase temperature to 170–180°C for 2–3 hours.

    • Endpoint: Monitor by TLC (DCM:MeOH 9:1). The starting bromide spot (

      
      ) must disappear.
      

Technical Insight: The color will inevitably turn dark orange/brown. This is normal. Black/tarry indicates temperature overshoot (


) or wet formamide.

Module 2: The Workup (The "Ghost Yield")

User Issue: "LCMS shows good conversion, but I recover almost nothing after extraction."

Root Cause Analysis

This is the most common failure point. Imidazoles are amphoteric .

  • pKa (BH+): ~6.0–6.5 (The conjugate acid).

  • pKa (NH): ~13.5 (The neutral NH deprotonation).

If you extract at neutral pH (pH 7), a significant portion of the imidazole remains protonated (water-soluble) due to residual formic acid from the reaction. If you go too basic (pH > 14), you risk forming the imidazolide anion (water-soluble).

The "Amphoteric Trap" Visualization

G Start Crude Reaction Mixture (Formamide + Imidazole + Formic Acid) Dilution Dilute with 1N HCl (Wash away Formamide) Start->Dilution AcidWash Acidic Aqueous Layer (pH 1) Product = Protonated Salt (Water Soluble) Dilution->AcidWash ImpurityWash Organic Wash (DCM) Removes Tars/Non-basic impurities AcidWash->ImpurityWash Discard Organic Basify CRITICAL STEP: Basify to pH 10 (Use NH4OH or Na2CO3) AcidWash->Basify Aqueous Phase Note1 At pH 1-5: Product stays in Water AcidWash->Note1 Extraction Extract with EtOAc or DCM/IPA (3x) Basify->Extraction Note2 At pH 9-11: Product moves to Organic Basify->Note2

Figure 1: The pH-dependent extraction logic for amphoteric imidazoles.

Corrective Action
  • Quench: Pour the reaction mixture into ice-cold 1N HCl . The imidazole will form the hydrochloride salt and stay in the water.

  • Wash: Extract this acidic aqueous phase with DCM. Discard the organic layer. This removes the "tar" and non-basic impurities.

  • Basify: Adjust the aqueous phase to pH 10–11 using Ammonium Hydroxide (

    
    ). Do not use NaOH if possible, as high ionic strength can sometimes trap the organic product.
    
  • Extract: Extract the now-cloudy aqueous phase with DCM containing 5% Isopropanol (or Ethyl Acetate). The alcohol helps break emulsions common with imidazoles.

Module 3: Salt Formation & Crystallization

User Issue: "I added HCl, but I got a hygroscopic gum/oil instead of a white solid."

Root Cause Analysis

Imidazole hydrochlorides are often hygroscopic. If water is present during salt formation, or if the solvent is too polar (like methanol), the salt will oil out.

Crystallization Protocol
  • Dry the Free Base: Ensure the organic extract from Module 2 is dried over

    
     and evaporated to a hard  oil/solid.
    
  • Solvent Choice: Dissolve the free base in a minimum amount of anhydrous Acetone or Ethyl Acetate .

  • Acid Source: Add 4M HCl in Dioxane or 2M HCl in Diethyl Ether dropwise at 0°C.

    • Avoid aqueous HCl.

  • Precipitation: The salt should precipitate immediately as a white solid.

  • Troubleshooting the "Oil":

    • If it oils out, scratch the glass with a spatula to induce nucleation.

    • Add an anti-solvent like Diethyl Ether or Hexane .

    • Cool to -20°C overnight.

Summary Data Table: Optimization Parameters

ParameterStandard (Fail-Prone)Optimized (High Yield)Reason
Reagent Addition All-in-oneDropwise BromidePrevents polymerization of unstable phenacyl bromide.
Temperature >190°C (Reflux)160–175°CReduces tar formation while maintaining reaction rate.
Extraction pH pH 7–8pH 10–11 Ensures 100% free base formation (

consideration).
Extraction Solvent DCMDCM + 5% IPA Improves solubility of polar imidazoles; breaks emulsions.
Salt Formation Aqueous HClHCl in Dioxane/Ether Prevents formation of hygroscopic hydrates/oils.

References

  • Bredereck, H., & Theilig, G. (1953). Über Formamid-Reaktionen, I. Synthese von Imidazol-Derivaten. Chemische Berichte.

  • Organic Chemistry Portal. Synthesis of Imidazoles. (General mechanisms and Van Leusen alternatives).

  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. (Standard text for imidazole physicochemical properties).
  • PubChem. 4-Phenylimidazole Compound Summary (pKa Data). National Center for Biotechnology Information.

  • Little, T. L., & Webber, S. E. (1994). A Simple Synthesis of 2-Aminoimidazoles. The Journal of Organic Chemistry. (Discusses alpha-haloketone handling).

purification methods for 4-(3-methylphenyl)-1H-imidazole hydrochloride via recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 4-(3-methylphenyl)-1H-imidazole Hydrochloride

Case ID: PUR-IMID-004 Status: Active Subject: Recrystallization Protocols & Troubleshooting for Aryl-Imidazole Salts[1][2]

Executive Summary

This compound is a critical intermediate, often utilized in the synthesis of ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


-adrenergic agonists (e.g., detomidine analogs).[1][3] As a hydrochloride salt of a polar heterocycle, it presents unique purification challenges, most notably "oiling out"  (Liquid-Liquid Phase Separation) and hygroscopicity .[1][2][3]

This guide provides a validated purification workflow. Unlike free bases, the HCl salt benefits from high lattice energy, making recrystallization the superior method for rejecting regioisomeric impurities and starting materials (e.g., 3-methylbenzaldehyde).[1][2][3]

Module 1: Solvent System Selection

Objective: Identify the thermodynamic window where the salt dissolves at reflux (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


) but precipitates at ambient/low temperatures (

).[3][4]

Primary Recommendation: Binary Solvent Systems Single solvents often fail for imidazole salts because they are either too soluble (alcohols) or insoluble (non-polar organics).[2][3] A solvent/anti-solvent pair is required.[5][6]

SystemComposition (v/v)SuitabilityNotes
System A (Standard) Ethanol / Ethyl Acetate (1:3 to 1:[1][2]5)⭐⭐⭐⭐⭐ (Best)Ethanol solubilizes the ionic salt; EtOAc acts as the anti-solvent to force lattice formation.
System B (Alternative) Isopropanol (IPA) / Diethyl Ether ⭐⭐⭐⭐ (Good)Excellent for heat-sensitive compounds, but ether is highly flammable and volatile.[1][2]
System C (High Polarity) Methanol / Acetone ⭐⭐⭐ (Moderate)Use if the crude is highly impure or contains inorganic salts.[2]
System D (Avoid) Water ⭐ (Poor)High yield loss due to high water solubility; difficult to dry (hygroscopic).[2]
ngcontent-ng-c1989010908="" class="ng-star-inserted">

Technical Insight: The 4-(3-methylphenyl) substituent adds lipophilicity compared to unsubstituted imidazole.[1][3] Therefore, this salt will tolerate higher ratios of Ethyl Acetate than 4-methylimidazole HCl.[1][2]

Module 2: The Recrystallization Protocol

Standard Operating Procedure (SOP-IMID-04)

Phase 1: Dissolution & Hot Filtration[1][3][7]
  • Charge: Place crude 4-(3-methylphenyl)-1H-imidazole HCl in a round-bottom flask.

  • Solvation: Add Ethanol (absolute) (approx. 3-5 mL per gram of solid).

  • Reflux: Heat to reflux (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    ). If solids remain, add Ethanol portion-wise until clear.[1][2]
    
    • Critical Check: If black specks (tar) or color persists, add Activated Carbon (1-2 wt%) .[1][2] Reflux for 15 mins.

  • Hot Filtration: Filter the hot solution through a pre-warmed Celite pad or sintered glass funnel to remove carbon/insolubles.[3]

    • Tip: Pre-warming prevents premature crystallization in the funnel stem.

Phase 2: Crystallization & Isolation[1][2][7]
  • Reheat: Return filtrate to the flask and bring back to a gentle boil.

  • Anti-Solvent Addition: Slowly add Ethyl Acetate (hot) down the condenser until a persistent cloudiness (turbidity) appears.[3]

  • Clarification: Add a few drops of Ethanol to clear the solution.

  • Controlled Cooling: Turn off heat. Allow the flask to cool to room temperature (RT) undisturbed for 2-3 hours.

    • Do not use an ice bath yet.[1] Rapid cooling traps impurities.[1][3][5]

  • Final Crystallization: Once at RT, cool to

    
     for 1 hour.
    
  • Filtration: Collect white crystalline solid via vacuum filtration.[1]

  • Wash: Wash cake with cold Ethyl Acetate/Ethanol (4:1 mixture).

  • Drying: Dry in a vacuum oven at

    
     over 
    
    
    
    (desiccant) due to hygroscopicity.

Module 3: Troubleshooting Guide (FAQs)

Q1: My product is "oiling out" (forming a separate liquid layer) instead of crystallizing. Why?

Diagnosis: This is Liquid-Liquid Phase Separation (LLPS).[1][2][3] It occurs when the melting point of the solvated salt drops below the boiling point of the solvent mixture, or cooling is too rapid.[3] The Fix:

  • Re-dissolve: Heat the mixture until the oil layer dissolves.

  • Seed: Add a "seed crystal" of pure product at the cloud point.

  • Slow Down: Wrap the flask in a towel to slow the cooling rate.

  • Agitate: Vigorous stirring during the metastable zone can prevent oil droplets from coalescing.[3]

Q2: The crystals are colored (yellow/brown) even after recrystallization.

Diagnosis: Oxidation products of the imidazole ring or trapped iodine/bromine traces from synthesis.[3] The Fix:

  • Perform a charcoal treatment (Phase 1, Step 3) twice.[1][2]

  • Ensure the salt formation step used high-purity HCl gas or ethereal HCl, not aqueous HCl which can introduce iron impurities.[1][2]

Q3: My yield is very low (<50%).

Diagnosis: The compound is too soluble in the mother liquor. The Fix:

  • Recover: Evaporate the mother liquor to 20% volume and repeat crystallization (Crop 2).

  • Solvent Ratio: You likely used too much Ethanol.[1] Increase the Ethyl Acetate ratio in the next run.

Module 4: Process Visualization

Diagram 1: Decision Logic for Solvent Selection

This flowchart guides the user through selecting the correct solvent based on initial solubility tests.

SolventSelection Start Start: Solubility Test (100 mg) TestEtOH Dissolve in hot Ethanol? Start->TestEtOH Soluble Is it Soluble? TestEtOH->Soluble TestWater Dissolve in hot Water? AddAcetone Add Acetone (Anti-solvent) TestWater->AddAcetone Yes Soluble->TestWater No (Unlikely for HCl salt) AddAnti Add Ethyl Acetate (Anti-solvent) Soluble->AddAnti Yes Precipitate Does it Precipitate on Cooling? AddAnti->Precipitate AddAcetone->Precipitate Success Use System for Batch Precipitate->Success Yes Fail Try Methanol/Ether System Precipitate->Fail No (Oiling Out?)

Caption: Logic flow for determining the optimal solvent/anti-solvent pair for imidazole salts.

Diagram 2: Troubleshooting "Oiling Out" Mechanism

Understanding the physical state of the impurity rejection.[3][4]

OilingOut Solution Homogeneous Solution (High Temp) Cooling Cooling Phase Solution->Cooling Branch Supersaturation Event Cooling->Branch Crystallization Nucleation (Solid) *Desired* Branch->Crystallization Slow Cool / Seeding Oiling Phase Separation (Liquid) *Undesired* Branch->Oiling Fast Cool / Impure ResultPure Pure Crystal Lattice (Impurities Excluded) Crystallization->ResultPure ResultImpure Amorphous Oil (Impurities Trapped) Oiling->ResultImpure

Caption: The kinetic divergence between forming a pure crystal lattice vs. an impure oil.[1][2][3]

References

  • BenchChem Technical Support. (2025).[2][3][4][5] Purification of Imidazole Derivatives: Troubleshooting Oiling Out and Solvent Selection. BenchChem.[1][3][4][5] Link[2]

  • Mettler Toledo. (2024).[2][3] Oiling Out in Crystallization: Causes and Fixes. Mettler Toledo Particle System Characterization.[1] Link

  • European Patent Office. (1983).[2][3] EP0072615A1: Substituted imidazole derivatives and their preparation.[3][7] (Describes synthesis and properties of 4-substituted imidazoles). Link

  • University of Wisconsin-Madison. (2022).[1][2][3] Recrystallization Guide: Common Problems and Solutions. Department of Chemistry.[3] Link

  • Royal Society of Chemistry. (2020).[3] Recent advances in the synthesis of imidazoles.[3][8] Organic & Biomolecular Chemistry.[1][3] Link

Sources

resolving solubility issues of 4-(3-methylphenyl)-1H-imidazole hydrochloride in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers encountering solubility challenges with 4-(3-methylphenyl)-1H-imidazole hydrochloride .

Compound: this compound CAS (Free Base): 53848-03-6 Chemical Class: Phenyl-substituted Imidazole (HCl Salt)[1][2][3]

Executive Summary: The Mechanism of Failure

If you are observing precipitation when adding your aqueous stock solution to a neutral buffer (e.g., PBS pH 7.4), you are likely encountering a pH-dependent deprotonation event , not a simple saturation issue.[3]

The hydrochloride salt is highly water-soluble because the imidazole nitrogen is protonated (cationic).[3] However, the pKa of the conjugate acid of 4-phenylimidazole derivatives is typically between 6.0 and 6.5 .[3]

At physiological pH (7.4), the equilibrium shifts dramatically: ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="ng-star-inserted display">


[1][3]

The Calculation: Assuming a pKa of ~6.2: ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="ng-star-inserted display">




[1][3]

Result: At pH 7.4, ~94% of your compound exists as the neutral free base. With a LogP of ~2.4, the intrinsic solubility of this neutral form is likely


.[3]

Diagnostic Troubleshooting (Q&A)

Q1: "My stock solution in water is clear, but it turns cloudy immediately upon addition to PBS. Why?"

Diagnosis: The "pH Cliff" Effect. Your water stock is acidic (pH ~4-5) due to the HCl counterion, keeping the molecule protonated and soluble.[3] PBS has a high buffering capacity and forces the pH to 7.4 instantly. This strips the proton, generating the hydrophobic free base which crashes out. Immediate Fix:

  • Option A: Lower the assay pH to 6.0 (if biology permits).

  • Option B: Pre-dissolve in DMSO and use a carrier (see Protocol 2).[3]

Q2: "Can I just add more water to dissolve the precipitate?"

Diagnosis: Inefficient Strategy. Because the intrinsic solubility of the neutral form is so low, you would likely need to dilute the sample to non-therapeutic concentrations (e.g., <10


M) to redissolve it.
Better Approach:  Use a co-solvent system or complexing agent (Cyclodextrin) to shield the hydrophobic phenyl group.[3]
Q3: "Does the Chloride ion in PBS cause the precipitation (Common Ion Effect)?"

Diagnosis: Unlikely. While the common ion effect (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


) is real, imidazole salts are generally very soluble.[3] The precipitation is almost certainly driven by the deprotonation  to the neutral base, not the solubility product of the hydrochloride salt.

Optimization Protocols

Protocol 1: The "Shift & Check" (pH Optimization)

Use this if your biological target is active at slightly acidic pH.[3]

  • Prepare Buffer: Make a modified buffer (e.g., MES or Bis-Tris) at pH 6.0 .

  • Test: Dilute your aqueous stock (e.g., 10 mM) into this buffer.

  • Observation: The solution should remain clear because at pH 6.0 (below pKa ~6.2), >50% of the compound remains ionized.

Protocol 2: The "DMSO Spike" Method (Standard Assay Prep)

Use for cellular assays where <1% DMSO is tolerated.[2][3]

  • Stock Prep: Dissolve the solid HCl salt in 100% DMSO to 10-50 mM. (Note: The salt is usually soluble in DMSO; if not, add 5% water).[3]

  • Intermediate Step (Critical): Do not add DMSO stock directly to the bulk media if high concentrations are needed.

  • Rapid Mixing:

    • Place the culture media/buffer on a vortex mixer.

    • Slowly inject the DMSO stock into the vortexing media.

    • Why? This prevents local regions of high concentration where the "oil out" effect occurs before dispersion.

Protocol 3: Cyclodextrin Complexation (Advanced Formulation)

Use for in vivo studies or high-concentration stock requirements.[1][2][3]

Reagents: Hydroxypropyl-ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


-cyclodextrin (HP

CD).[1][3]
  • Vehicle Prep: Prepare 20% (w/v) HP

    
    CD in water or saline.
    
  • Addition: Add the 4-(3-methylphenyl)-1H-imidazole HCl solid directly to the cyclodextrin solution.

  • Mechanism: The hydrophobic phenyl ring inserts into the cyclodextrin cavity, shielding it from the aqueous environment while the hydrophilic exterior maintains solubility, even at neutral pH.

Visualizing the Solubility Landscape

The following diagram illustrates the decision logic for stabilizing this compound based on your experimental constraints.

SolubilityLogic Start Start: Precipitation in Buffer CheckPH Is Assay pH > 6.5? Start->CheckPH LowPH Adjust Buffer to pH 6.0 (Maintains Protonation) CheckPH->LowPH No (pH < 6.5) HighPH Neutral Species Dominates (Insoluble) CheckPH->HighPH Yes (pH 7.4) CheckSens Is Target pH Sensitive? LowPH->CheckSens CheckDMSO Is DMSO Tolerated? HighPH->CheckDMSO UseDMSO Protocol 2: DMSO Stock + Rapid Dispersion CheckDMSO->UseDMSO Yes (<1%) CheckVivo In Vivo / High Conc? CheckDMSO->CheckVivo No UseCD Protocol 3: 20% HP-beta-CD (Encapsulation) CheckVivo->UseCD Yes (In Vivo) UseCosolv Use PEG400 / Ethanol Co-solvent System CheckVivo->UseCosolv No (In Vitro)

Figure 1: Decision tree for selecting the optimal solubilization strategy based on assay pH and tolerance for organic solvents.

Quantitative Data Summary

ParameterValue (Approx.)Implication
pKa (Imidazolium) 6.1 - 6.3At pH 7.4, the compound is ~95% neutral.[1][2][3]
LogP (Neutral) 2.4Moderate lipophilicity; requires carrier at neutral pH.[3]
Solubility (pH 4.0) High (>10 mg/mL)Stable in water or acetate buffer.[3]
Solubility (pH 7.4) Low (<0.1 mg/mL)Risk Zone: Precipitation likely without additives.[3]

References

  • PubChem. (n.d.). Compound Summary: 4-(3-methylphenyl)-1H-imidazole.[1][2][3][4][5] National Library of Medicine. Retrieved February 12, 2026, from [Link][3]

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[2][3] (General reference for pKa-solubility relationships in drug discovery).

  • Loftsson, T., & Brewster, M. E. (2010).[3] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[3] [Link]

Sources

identifying degradation products of 4-(3-methylphenyl)-1H-imidazole hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized technical support resource for researchers working with 4-(3-methylphenyl)-1H-imidazole hydrochloride . It is designed to function as a dynamic troubleshooting center, synthesizing chemical principles with practical analytical strategies.

Status: Operational | Role: Senior Application Scientist | Context: Impurity Profiling & Stability

Molecule Overview & Stability Profile

Compound: this compound Core Structure: An imidazole ring substituted at the C4 position with a m-tolyl (3-methylphenyl) group. Chemical Vulnerabilities:

  • Imidazole Ring: Susceptible to N-oxidation and electrophilic attack at C2/C5. The "pyrrole-like" nitrogen (N1) is acidic, while the "pyridine-like" nitrogen (N3) is basic (pKa ~6.9–7.3).

  • Benzylic Methyl Group: The methyl group on the phenyl ring is a prime target for radical-mediated oxidation (benzylic oxidation), leading to alcohol, aldehyde, and carboxylic acid derivatives.

  • Salt Form: As a hydrochloride, the solid state is generally stable, but in solution, pH shifts can induce free-basing and precipitation or alter reactivity.

Interactive Troubleshooting Guide (Q&A)

Issue 1: HPLC Separation & Peak Shape

User Question: "I am using a standard C18 column with a Formic Acid/Water/Acetonitrile gradient, but the main peak is tailing significantly (As > 1.5). How do I fix this?"

Technical Support Response: This is a classic issue with basic imidazoles. The pyridine-like nitrogen on the imidazole ring becomes protonated under acidic conditions (pH 2–3), interacting with residual silanols on the silica column, causing tailing.

Corrective Actions:

  • High pH Strategy (Recommended): Switch to a hybrid-silica column (e.g., Waters XBridge or Agilent Poroshell HPH) chemically stable at high pH. Use a 10 mM Ammonium Bicarbonate (pH 10.0) buffer. At this pH, the imidazole is deprotonated (neutral), eliminating silanol interactions and sharpening the peak.

  • Ion-Pairing Strategy: If you must use low pH, add an ion-pairing agent like 0.1% Trifluoroacetic Acid (TFA) or Heptafluorobutyric Acid (HFBA) instead of Formic Acid. The fluorinated counter-ion masks the positive charge.

Issue 2: Identifying Oxidative Degradants

User Question: "After subjecting the sample to 3% H₂O₂ stress, I see a new peak at RRT 0.85 with a mass shift of +16 Da. Is this the N-oxide or the hydroxyphenyl derivative?"

Technical Support Response: A +16 Da shift indicates mono-oxidation. Distinguishing the site of oxidation requires examining the fragmentation pattern (MS²).

  • Scenario A: N-Oxide (Imidazole-N-oxide)

    • Mechanism: Direct oxidation of the imidazole nitrogen.

    • MS Signature: N-oxides often show a characteristic loss of -16 Da (oxygen) or -17 Da (OH radical) during fragmentation. If you see a strong [M+H-16]+ fragment, it is likely the N-oxide.

  • Scenario B: Benzylic Oxidation (Hydroxymethyl)

    • Mechanism: Radical attack on the toluene methyl group.

    • MS Signature: The [M+H-18]+ (loss of water) is common for benzylic alcohols. The fragmentation will likely retain the oxygen on the phenyl ring fragment.

Recommendation: Perform MS³ or D2O exchange. The benzylic -OH proton is exchangeable; the N-oxide oxygen is not.

Issue 3: Mass Balance Deficit

User Question: "I degraded the sample under photolytic conditions (UV light), but my assay value dropped by 15%, and I only see 2% impurities by area normalization. Where is the rest?"

Technical Support Response: Imidazoles are known photosensitizers. Under intense UV, the imidazole ring can undergo photo-oxidative ring opening , resulting in small, polar, non-chromophoric fragments (like diamides or urea derivatives) that may elute in the void volume or lack UV absorbance at your monitoring wavelength.

Troubleshooting Steps:

  • Check the Void: Monitor the solvent front (t0) for early-eluting polar degradants.

  • Change Detection: Use a universal detector like CAD (Charged Aerosol Detector) or ELSD alongside UV to catch non-chromophoric ring-opened products.

  • Wavelength: Ensure you are not monitoring solely at the λmax of the parent (e.g., 260 nm). Ring opening destroys the conjugation; monitor at 210–220 nm.

Degradation Pathways & Visualization

The following diagram maps the logical flow of degradation for 4-(3-methylphenyl)-1H-imidazole based on mechanistic organic chemistry.

DegradationPathways Parent Parent Molecule 4-(3-methylphenyl)-1H-imidazole BenzylRadical Benzylic Radical (Intermediate) Parent->BenzylRadical Radical Initiator / Light NOxide Degradant D Imidazole-N-oxide (+16 Da) Parent->NOxide Peroxide (H2O2) HydroxyImid Degradant E 2-hydroxyimidazole (Tautomer: Imidazolone) Parent->HydroxyImid OH Radical / pH Stress BenzylAlcohol Degradant A 3-(hydroxymethyl)phenyl-imidazole (+16 Da) BenzylRadical->BenzylAlcohol +OH Benzaldehyde Degradant B 3-formylphenyl-imidazole (+14 Da vs Parent) BenzylAlcohol->Benzaldehyde -2H (Oxidation) BenzoicAcid Degradant C 3-carboxyphenyl-imidazole (+30 Da vs Parent) Benzaldehyde->BenzoicAcid +O (Oxidation) RingOpen Degradant F Ring-Opened Diamides (Loss of UV, Polar) HydroxyImid->RingOpen Hydrolysis / Further Ox

Figure 1: Predicted degradation pathways showing benzylic oxidation (Red) and imidazole ring oxidation (Yellow/Green).

Experimental Protocols

Standard Forced Degradation Protocol

Use this table to design your stress testing matrix. These conditions are calibrated for intermediate stability molecules like phenylimidazoles.

Stress TypeReagent / ConditionDurationTarget DegradationNotes
Acid Hydrolysis 1.0 N HCl, 60°C24–48 Hours5–20%Imidazole ring is stable; checks for amide formation if impurities present.
Base Hydrolysis 1.0 N NaOH, 60°C24–48 Hours5–20%Watch for precipitation of the free base. Use cosolvent (MeOH) if needed.
Oxidation 3% H₂O₂ (RT)2–24 Hours10–20%Primary pathway: N-oxidation and Ring Oxidation.
Radical Stress 10 mM AIBN, 40°C24 Hours5–10%Specifically targets the methyl group (benzylic oxidation).
Photolysis 1.2M Lux-hr (White) + 200 W-hr/m² (UV)~1 WeekN/ASolid state and Solution. Watch for color change (yellowing).
LC-MS Method Parameters (Starting Point)

System: UHPLC coupled with Q-TOF or Orbitrap (for exact mass).

ParameterSettingRationale
Column Waters XBridge C18 (100 x 2.1 mm, 2.5 µm)High pH stability is essential for sharp imidazole peaks.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0)Deprotonates the imidazole (neutral form) for better retention.
Mobile Phase B AcetonitrileStandard organic modifier.
Gradient 5% B to 95% B over 10 minGeneric screening gradient.
Flow Rate 0.3 mL/minCompatible with ESI source.
Ionization ESI Positive ModeImidazoles ionize readily in positive mode [M+H]+.

References

  • International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2).Link

  • Alsante, K. M., et al. (2007). "The role of degradant profiling in active pharmaceutical ingredients and drug products." Advanced Drug Delivery Reviews, 59(1), 59-96.
  • Teich, M., et al. (2019).[1] "Separation and quantification of imidazoles in atmospheric particles using LC–Orbitrap‐MS." Journal of Separation Science. Link (Provides validated LC-MS conditions for imidazole separation).

  • NIST Chemistry WebBook. "1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-." (Structural analog data for stability inference). Link

  • Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation.[2] Informa Healthcare. (Authoritative guide on oxidative mechanisms including benzylic oxidation).

Sources

Technical Support Center: Optimizing pH for 4-(3-methylphenyl)-1H-imidazole Hydrochloride Stability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(3-methylphenyl)-1H-imidazole hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth answers and actionable protocols for ensuring the stability of this active pharmaceutical ingredient (API). We will explore the chemical principles governing its stability, troubleshoot common experimental issues, and provide step-by-step methodologies for determining optimal pH conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of pH-dependent instability in imidazole-containing compounds like this compound?

A1: The core of the issue lies in the acid-base equilibrium of the imidazole ring. The imidazole moiety is amphoteric, meaning it can act as both an acid and a base.[1] As the hydrochloride salt, the molecule is protonated, existing as a stable imidazolium cation. However, this equilibrium is pH-dependent.

  • In acidic conditions (low pH): The imidazole ring remains protonated. This cationic form is generally more stable and less susceptible to oxidative degradation because the electron density on the ring is reduced.

  • Near neutral or in basic conditions (higher pH): As the pH of the solution approaches and surpasses the pKa of the imidazole ring (typically around 7 for a simple imidazole), the ring deprotonates to its neutral form.[1] This neutral species is more electron-rich and significantly more susceptible to degradation pathways, particularly oxidation.[2][3][4]

Therefore, controlling the pH to maintain the protonated state is the single most critical factor in preserving the stability of this compound in solution.

ph_equilibrium Protonated Imidazolium Cation (Stable Form) Neutral Neutral Imidazole (Less Stable/Reactive Form) Protonated->Neutral + OH⁻ (Increasing pH) Neutral->Protonated + H⁺ (Decreasing pH)

Caption: pH-dependent equilibrium of the imidazole ring.

Q2: What is a sensible pH range to investigate for maximizing the stability of this compound?

A2: A logical starting range for your investigation would be pH 2.0 to pH 6.0 .

The rationale is based on keeping the imidazole ring safely in its protonated, more stable form. The pKa of unsubstituted imidazole is approximately 7.1.[1] While the 3-methylphenyl substituent will slightly alter this value, it's a reliable starting point. To ensure the compound remains overwhelmingly protonated (Henderson-Hasselbalch equation), you should formulate at a pH at least 1.5 to 2 units below the pKa. This leads to the recommended acidic range. It is generally not advisable to go below pH 2.0 unless necessary, as extremely low pH can sometimes catalyze other hydrolytic degradation pathways.

Q3: Besides oxidation, are there other degradation pathways I should be aware of?

A3: Yes. While oxidation is often the primary concern for the neutral imidazole ring, comprehensive stability testing, as mandated by ICH guidelines, requires investigating other stress conditions.[2][5] These "forced degradation" studies help to identify all potential degradation products and establish the intrinsic stability of the molecule.[2][6] Key conditions to test include:

  • Acid and Base Hydrolysis: Susceptibility to hydrolysis should be evaluated across a wide pH range.[5] This involves exposure to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions.[6] The imidazole ring itself is relatively stable to hydrolysis, but other functional groups in more complex molecules could be liable.

  • Photodegradation: Many imidazole-containing compounds are sensitive to light.[3] Photostability testing is a required part of stress testing under ICH Q1B guidelines.[7][8][9]

  • Thermal Degradation: Heating the compound in both solid and solution states can reveal thermally labile points in the structure.

Troubleshooting Guide

Q4: My compound is precipitating out of solution when I adjust the pH. What is happening and how can I fix it?

A4: This is a classic pH-solubility problem. This compound is a salt, making it highly soluble in its protonated, cationic form in aqueous media. As you increase the pH towards and past its pKa, the compound deprotonates to its neutral "free base" form. This neutral form is often significantly less water-soluble, causing it to precipitate.

Solutions:

  • Confirm the pH of Precipitation: Carefully titrate a solution of your compound with a base and note the exact pH at which precipitation begins. This gives you a practical upper limit for the pH of your formulation.

  • Lower the Formulation pH: The most straightforward solution is to work at a lower pH where the compound remains fully protonated and soluble.

  • Introduce Co-solvents: If you must work closer to the pKa, you may need to add a water-miscible organic co-solvent (e.g., ethanol, propylene glycol, PEG 400) to your formulation to increase the solubility of the neutral species. This requires significant reformulation and validation.

  • Perform a pH-Solubility Profile: Systematically determine the solubility of your compound across a range of pH values. This data is critical for defining your formulation design space. See Protocol 1 below.

Q5: I'm observing rapid degradation of my compound in solution even at a slightly acidic pH (e.g., pH 5-6). What could be the cause?

A5: While a pH of 5-6 is acidic, it may not be low enough to prevent a small but significant portion of your compound from existing in the more reactive, neutral form. Other factors can also accelerate degradation:

  • Presence of Oxidants: Trace amounts of metal ions (e.g., iron, copper) from excipients, buffers, or container leachables can catalyze oxidative degradation. The presence of dissolved oxygen is also a key factor.

    • Solution: Consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions. Purging your solutions with nitrogen or argon can minimize dissolved oxygen.

  • Excipient Incompatibility: An excipient in your formulation could be directly reacting with your API. Conduct compatibility studies with individual excipients.

  • Light Exposure: Ensure your experiments are conducted in light-protected vessels (e.g., amber vials) to rule out photodegradation.[3]

Q6: My HPLC analysis is showing poor peak shape (tailing) for the parent compound. Is this a pH issue?

A6: Yes, this is very likely a pH-related issue during analysis. Peak tailing for basic compounds like imidazoles on standard C18 columns is common and is often caused by interactions between the protonated amine groups of the analyte and residual, negatively charged silanol groups on the silica support of the column.[6]

Solutions:

  • Lower Mobile Phase pH: The most effective solution is to lower the pH of your mobile phase to around 2.5-3.0 using an additive like formic acid or phosphoric acid. This protonates the silanol groups on the column, minimizing the unwanted secondary interactions and resulting in a sharp, symmetrical peak.[6]

  • Use a Modern Column: Employ a high-purity silica column with end-capping technology specifically designed to shield residual silanols and improve peak shape for basic compounds.

Experimental Protocols

Protocol 1: Determination of pH-Solubility Profile

This protocol determines the equilibrium solubility of the compound at various pH values, which is essential for pre-formulation development.

Methodology:

  • Prepare a Series of Buffers: Prepare a set of buffers covering the desired pH range (e.g., pH 2.0, 3.0, 4.0, 5.0, 6.0, 7.0, 8.0). Use buffers with appropriate buffering capacity for each range (e.g., phosphate, citrate).

  • Equilibrate Slurries: Add an excess amount of this compound to a known volume of each buffer in separate sealed vials.

  • Agitate to Equilibrium: Agitate the vials at a constant temperature (e.g., 25 °C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample and Separate: After equilibration, allow the suspensions to settle. Carefully withdraw a sample from the supernatant, ensuring no solid particles are included. Filter the sample through a 0.22 µm filter (ensure the filter material does not adsorb the compound).

  • Quantify Concentration: Dilute the filtered supernatant appropriately and quantify the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC-UV.

  • Measure Final pH: Measure the pH of the remaining slurry to confirm the final equilibrium pH.

  • Tabulate and Plot Data: Record the solubility (e.g., in mg/mL) at each final equilibrium pH.

Example Data Presentation:

Equilibrium pHSolubility (mg/mL) at 25 °C
2.1155.2
3.0153.8
4.2149.5
5.1120.3
6.345.7
7.45.1
8.24.8
Protocol 2: pH-Rate Profile from a Forced Degradation Study

This protocol establishes the rate of degradation as a function of pH to identify the optimal pH for maximum stability. This is a core component of a forced degradation or stress testing study as per ICH guidelines.[7][10]

workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation P1 Prepare Stock Solution of API P2 Prepare Buffer Solutions (e.g., pH 2, 4, 7, 9, 12) S1 Incubate Samples at Elevated Temperature (e.g., 60°C) in Different pH Buffers P2->S1 A1 Withdraw Aliquots at Time Points (t=0, 4, 8, 24, 48h) S1->A1 A2 Quench Reaction (if necessary) A1->A2 A3 Analyze by Stability-Indicating HPLC Method A2->A3 D1 Calculate % Assay Remaining and % Total Degradants A3->D1 D2 Plot ln(Assay) vs. Time to Determine Rate Constant (k) D1->D2 D3 Plot log(k) vs. pH to Find pH of Maximum Stability D2->D3

Caption: Experimental workflow for a pH-rate stability study.

Methodology:

  • Prepare Solutions: Prepare solutions of the compound at a known concentration (e.g., 1 mg/mL) in a series of buffers covering a wide pH range (e.g., pH 2, 4, 7, 9, 12).

  • Stress Conditions: Place the solutions in a temperature-controlled oven at an elevated temperature (e.g., 60°C or 80°C) to accelerate degradation.[11] Protect all samples from light.

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each pH solution.

  • Sample Analysis: Immediately analyze the samples using a validated, stability-indicating HPLC method. This method must be able to separate the intact API from all potential degradation products.

  • Data Analysis:

    • For each pH, plot the natural logarithm of the remaining API concentration versus time. The slope of this line gives the apparent first-order degradation rate constant (k).

    • Create a pH-rate profile by plotting the logarithm of k versus pH. The pH corresponding to the lowest point (nadir) on this curve is the pH of maximum stability under those conditions.

Example Data Presentation:

pHTemperature (°C)Apparent Rate Constant, k (hours⁻¹)% Degradation at 48 hours
2.0600.00052.4%
4.0600.00094.2%
7.4600.015051.3%
9.0600.045088.5%
12.0600.0980>99% (at 24h)

This data clearly indicates that stability is greatest at low pH and decreases dramatically as the pH becomes neutral and basic.

References

  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. Available at: [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Available at: [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Available at: [Link]

  • YouTube. (2025). Q1A (R2) A deep dive in Stability Studies. Available at: [Link]

  • International Council for Harmonisation. (2003). Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. Available at: [Link]

  • PubMed. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Available at: [Link]

  • PubMed. (2008). pH-dependent self-assembling behavior of imidazole-containing polyaspartamide derivatives. Available at: [Link]

  • ResearchGate. (n.d.). pH Dependence of the Imidazole-2-Carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance. Available at: [Link]

  • National Center for Biotechnology Information. (2010). pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles. Available at: [Link]

  • ACS Publications. (2015). Degradative Behavior and Toxicity of Alkylated Imidazoles. Available at: [Link]

  • MDPI. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Available at: [Link]

  • Scilit. (n.d.). pH‐Dependent Optical Properties of Synthetic Fluorescent Imidazoles. Available at: [Link]

  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Available at: [Link]

Sources

Technical Support Center: Purification of 4-(3-methylphenyl)-1H-imidazole Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IMP-4MPI-HCl-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because your sample of 4-(3-methylphenyl)-1H-imidazole hydrochloride does not meet the >98% purity threshold required for biological assays or downstream synthesis.

Aryl-imidazoles are prone to oxidation, leading to yellow/brown oligomeric impurities. Furthermore, the hydrochloride salt lattice can trap inorganic salts (like ammonium chloride) or starting materials (such as


-bromo-3-methylacetophenone) if the initial precipitation was too rapid.

This guide prioritizes crystallinity recovery and chromophore removal using self-validating protocols.

Module 1: Diagnostic Triage

Before attempting purification, characterize the impurity profile to select the correct workflow.

ObservationLikely ImpurityRecommended Action
Yellow/Brown Color Oxidation oligomers / Polymerized byproductsProtocol B (Charcoal Treatment)
Sticky/Oily Solid Solvent inclusions / RegioisomersProtocol A (Slow Recrystallization)
Low Melting Point (<200°C)*Unreacted starting material / Free base contaminationProtocol C (Acid-Base Switch)
Cloudy in MeOH Inorganic salts (

,

)
Protocol A (Hot Filtration step)

*Note: 4-(3-methylphenyl)-1H-imidazole HCl typically melts >250°C (decomposition). Sharp depressions indicate non-ionic organic impurities.

Module 2: The "Golden Standard" Recrystallization (Protocol A)

Applicability: Purity >90%, but colored or containing inorganic salts.[1] Principle: Exploits the high temperature coefficient of solubility of imidazole salts in alcoholic solvents.

Reagents Required
  • Solvent A: Isopropanol (IPA) (High purity, anhydrous preferred)

  • Solvent B: Diethyl Ether or MTBE (Anti-solvent)

  • Activated Carbon (Norit SX Ultra or equivalent)

Step-by-Step Workflow
  • Dissolution (The Saturation Point):

    • Place crude solid in an Erlenmeyer flask.

    • Add Isopropanol (10 mL per gram of solid).

    • Heat to reflux (82°C). If solid remains undissolved, add IPA in 1 mL increments until clear.

    • Critical Check: If white particulates remain that do not dissolve even with excess solvent, these are likely inorganic salts. Filter the hot solution immediately (Hot Filtration).

  • Decolorization (If colored):

    • Remove from heat source (to prevent boil-over).

    • Add Activated Carbon (5-10 wt% of crude mass).

    • Reflux for 10 minutes.

    • Filter hot through a Celite pad to remove carbon.

  • Crystallization:

    • Allow the filtrate to cool slowly to room temperature (RT) over 2 hours. Do not use an ice bath yet.

    • Troubleshooting: If no crystals form at RT, add Diethyl Ether dropwise until a faint turbidity persists, then add 1 drop of IPA to clear it.

    • Place in a fridge (4°C) for 12 hours.

  • Collection:

    • Filter crystals via vacuum filtration.[2][3]

    • Wash with cold Isopropanol/Ether (1:1 mixture).

    • Dry under high vacuum at 40°C for 4 hours.

Module 3: The "Acid-Base Switch" (Protocol C)

Applicability: Purity <90%, sticky oils, or stubborn organic impurities that co-crystallize with the salt. Principle: Most impurities are non-ionizable organics. By converting the imidazole to its free base, you can extract it into organic solvents, leaving salts in the aqueous phase, and then re-precipitate the pure salt.

Logic Diagram

PurificationLogic Start Crude HCl Salt (<90% Purity) FreeBase 1. Dissolve in Water 2. Adjust pH > 10 (NaOH) Start->FreeBase Extract Extract with DCM or EtOAc FreeBase->Extract PhaseSep Phase Separation Extract->PhaseSep OrgPhase Organic Phase (Contains Imidazole Free Base) PhaseSep->OrgPhase Product AqPhase Aqueous Phase (Discards Inorganic Salts) PhaseSep->AqPhase Waste Dry Dry (Na2SO4) & Evaporate OrgPhase->Dry ReAcid Redissolve in Et2O/EtOH Add 4M HCl in Dioxane Dry->ReAcid Final Pure HCl Salt Precipitate ReAcid->Final

Caption: Workflow for breaking the salt lattice to purge non-ionic and inorganic impurities.

Detailed Protocol
  • Free-Basing:

    • Dissolve the crude HCl salt in minimal distilled water (approx. 10 mL/g).

    • Slowly add 2M NaOH while monitoring pH. Target pH 10-11 .

    • Mechanism:[3][4][5][6][7] The imidazole (pKa ~7.0) will deprotonate to its neutral form, becoming insoluble in water but soluble in organics [1].

  • Extraction:

    • Extract the aqueous mixture 3 times with Dichloromethane (DCM) or Ethyl Acetate.

    • Combine organic layers and wash once with brine.

    • Dry over anhydrous

      
       and evaporate to yield the Free Base  (solid or oil).
      
  • Salt Reformation:

    • Dissolve the free base in a minimal amount of Ethanol or Diethyl Ether .

    • Cool to 0°C.

    • Dropwise add 4M HCl in Dioxane (or conc. HCl) until pH < 2.

    • The pure hydrochloride salt will precipitate immediately as a white solid.

Module 4: Troubleshooting FAQ

Q1: My product turned into a "sticky oil" during recrystallization. What happened? A: This is "oiling out," often caused by cooling too rapidly or using a solvent boiling point higher than the melting point of the solvated impurity.

  • Fix: Re-heat to dissolve. Add a seed crystal (if available) or scratch the glass wall with a spatula during cooling. Switch solvent system to Ethanol/Ethyl Acetate (1:3).

Q2: The yellow color persists even after charcoal treatment. A: The impurities might be chemically bound or highly polar.

  • Fix: Perform the Acid-Base Switch (Protocol C) . During the free-base stage (Step 2), pass the organic solution through a short pad of silica gel.[8] The non-polar free base will elute, while polar colored impurities often stick to the silica [2].

Q3: Can I use water for recrystallization? A: Not recommended for high recovery. While imidazole salts are soluble in water, their high solubility makes recovery poor (low yield) unless you boil off most water, which risks decomposition. Isopropanol is superior for balancing yield and purity [3].

Q4: How do I confirm the salt formation is complete? A: Perform a silver nitrate test on a small aliquot (precipitate indicates Cl-) or check melting point. The HCl salt will have a significantly higher melting point than the free base (often >200°C vs ~140°C for the base) [4].

References

  • Organic Chemistry Portal. "Synthesis of Imidazoles." Organic Chemistry Portal. Available at: [Link]

  • University of Rochester. "Solvents for Recrystallization." Department of Chemistry. Available at: [Link]

Sources

Technical Support Center: Enhancing Reaction Efficiency for Phenylimidazole Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of phenylimidazole hydrochloride derivatives. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the underlying chemical principles to empower you in your experimental work.

Section 1: Troubleshooting Guide for Phenylimidazole Synthesis

The synthesis of phenylimidazole derivatives, often achieved through multicomponent reactions like the Debus-Radziszewski synthesis, can be influenced by a variety of factors.[1][2] This section addresses specific issues that can arise, providing probable causes and actionable solutions.

Issue 1: Low Reaction Yield

You've completed your reaction, but the isolated yield of your target phenylimidazole derivative is significantly lower than expected.

This is one of the most common challenges and can be attributed to several factors.[3][4]

Table 1: Troubleshooting Low Reaction Yields
Probable CauseProposed Solution & Scientific Rationale
Suboptimal Reaction Conditions Optimize Temperature and Time: Insufficient temperature can lead to slow reaction rates, while excessive heat or prolonged reaction times can cause degradation of starting materials or products.[5] Systematically screen a range of temperatures (e.g., 50-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal balance.[6]
Inefficient Catalyst Activity Catalyst Screening: The choice of catalyst can dramatically impact yield.[4] While traditional methods may not use a catalyst, modern approaches often employ Lewis acids (e.g., FeCl₃), solid acids (e.g., silica tungstic acid), or even nanoparticles to enhance the reaction rate.[4][7] Consider screening a variety of catalysts to identify the most effective one for your specific substrates.
Poor Reagent Quality or Stoichiometry Verify Reagent Purity and Ratios: Impurities in starting materials (dicarbonyl compound, aldehyde, or ammonia source) can lead to side reactions.[3] Ensure the purity of your reagents. Additionally, verify the stoichiometry of your reactants. An excess of one reactant, such as the ammonia source (e.g., ammonium acetate), is often used to drive the reaction to completion.[8]
Side Product Formation Identify and Mitigate Side Reactions: The formation of byproducts, such as oxazoles, can reduce the yield of the desired imidazole.[9] Analyze your crude reaction mixture by LC-MS or NMR to identify major byproducts. Adjusting reaction conditions, such as temperature or the order of reagent addition, can sometimes suppress side reactions.
Inefficient Work-up or Purification Optimize Extraction and Chromatography: Product loss during work-up and purification is a common issue. Ensure proper pH adjustment during acid-base extractions to maximize the recovery of your imidazole derivative.[10] For column chromatography, significant product loss can occur due to irreversible adsorption on silica gel.[10]
Issue 2: Incomplete Reaction or Stalled Conversion

TLC or LC-MS analysis indicates the presence of significant amounts of starting materials even after an extended reaction time.

Workflow for Addressing Stalled Reactions

Stalled_Reaction_Workflow start Reaction Stalled check_temp Verify Reaction Temperature start->check_temp check_reagents Assess Reagent Activity/Purity start->check_reagents add_catalyst Introduce/Change Catalyst start->add_catalyst increase_temp Incrementally Increase Temperature check_temp->increase_temp add_fresh_reagent Add Fresh Ammonia Source check_reagents->add_fresh_reagent screen_catalysts Screen Alternative Catalysts add_catalyst->screen_catalysts monitor Monitor by TLC/LC-MS increase_temp->monitor add_fresh_reagent->monitor screen_catalysts->monitor complete Reaction Complete monitor->complete

Caption: Troubleshooting workflow for stalled reactions.

  • Rationale for the Workflow: This decision tree provides a systematic approach to diagnosing and resolving stalled reactions.

    • Temperature: Verifying and moderately increasing the temperature is often the simplest first step, as it directly influences reaction kinetics.[6]

    • Reagent Activity: The ammonia source, often ammonium acetate or aqueous ammonia, can degrade over time. Introducing a fresh batch can restart a stalled reaction.

    • Catalysis: If the uncatalyzed reaction is sluggish, introducing a catalyst can provide an alternative, lower-energy reaction pathway.[4] Common catalysts include various Lewis acids and solid-supported acids.[4]

Issue 3: Difficulty in Product Purification

You have obtained a crude product, but are facing challenges in isolating the pure phenylimidazole hydrochloride derivative.

Purification of imidazole derivatives, especially as hydrochloride salts, can be complex due to their polarity and basicity.[10][11]

Table 2: Purification Troubleshooting for Phenylimidazole Derivatives
ProblemSolution & Scientific Rationale
Significant Tailing on Silica Gel Column Use a Basic Modifier or Switch Stationary Phase: The basic nitrogen atoms of the imidazole ring can interact strongly with the acidic silanol groups on the surface of silica gel, causing tailing.[10] Adding a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine to the eluent can neutralize these acidic sites, leading to improved peak shape.[10] Alternatively, using a more basic stationary phase like neutral or basic alumina can mitigate this issue.[10]
Co-elution of Impurities Optimize the Mobile Phase: If impurities are co-eluting with your product, the polarity of the eluent system needs adjustment.[11] Switching from an isocratic (constant solvent mixture) to a gradient elution can improve separation.[10] Experimenting with different solvent systems (e.g., dichloromethane/methanol vs. ethyl acetate/hexane) can also alter selectivity.[10]
Formation of an Emulsion During Acid-Base Extraction Break the Emulsion: Emulsions can form during the liquid-liquid extraction process. To break them, you can try adding a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase, or filtering the entire mixture through a pad of Celite.
Difficulty in Crystallizing the Hydrochloride Salt Optimize Crystallization Conditions: If the hydrochloride salt fails to crystallize, several techniques can be employed. Ensure the solution is sufficiently concentrated. If the product is an oil, try triturating with a non-polar solvent like diethyl ether or hexane to induce solidification. Scratching the inside of the flask with a glass rod can create nucleation sites.[11] If available, adding a seed crystal of the pure product is highly effective.[11] Recrystallization from a solvent system like ethanol/diethyl ether or isopropanol/ether is often successful for hydrochloride salts.[12]
Removal of Excess Imidazole Starting Material Aqueous Wash: If unreacted imidazole is a significant impurity, it can often be removed by washing the organic layer with water, as imidazole has some water solubility.[13] Acidic washes (e.g., dilute HCl) will protonate both the product and the starting material, so this should be done before the final product isolation.

Section 2: Frequently Asked Questions (FAQs)

Synthesis & Mechanism

Q1: What is the Debus-Radziszewski reaction and what is its proposed mechanism?

The Debus-Radziszewski imidazole synthesis is a multi-component reaction that forms an imidazole ring from a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source.[1][2] It is a widely used and commercially important method for synthesizing substituted imidazoles.[14]

The exact mechanism is not definitively certain, but it is generally thought to occur in two main stages[1]:

  • Diimine Formation: The 1,2-dicarbonyl compound condenses with two equivalents of ammonia to form a diimine intermediate.[15]

  • Cyclocondensation: This diimine intermediate then condenses with the aldehyde to form the final imidazole product.[15]

Proposed Debus-Radziszewski Reaction Mechanism

Debus_Radziszewski cluster_0 Step 1: Diimine Formation cluster_1 Step 2: Cyclocondensation Dicarbonyl 1,2-Dicarbonyl Diimine Diimine Intermediate Dicarbonyl->Diimine + 2 NH₃ Ammonia1 2 NH₃ Aldehyde Aldehyde Imidazole Phenylimidazole Diimine_ref->Imidazole + Aldehyde

Caption: Simplified mechanism of the Debus-Radziszewski reaction.

Q2: What are the advantages of using microwave-assisted synthesis for phenylimidazole derivatives?

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. For the synthesis of imidazole derivatives, its main advantages include:

  • Reduced Reaction Times: Microwave heating can dramatically shorten reaction times from hours to minutes.[4][16]

  • Improved Yields: In many cases, microwave-assisted synthesis leads to higher product yields compared to conventional heating methods.[3]

  • Fewer Side Reactions: The rapid and uniform heating provided by microwaves can minimize the formation of byproducts.[4]

However, it's important to note that these reactions may require specialized microwave reactors and can sometimes involve high pressures and temperatures, which may not be suitable for all laboratory settings.[4]

Q3: Can I use a primary amine instead of ammonia in the Debus-Radziszewski synthesis?

Yes, using a primary amine in place of one equivalent of ammonia is a common modification of the Debus-Radziszewski reaction. This allows for the synthesis of N-substituted imidazoles in good yields.[1]

Purification & Handling

Q4: My phenylimidazole derivative is a free base. What is the best way to convert it to the hydrochloride salt?

To prepare the hydrochloride salt, dissolve the purified free base in a suitable organic solvent such as diethyl ether, ethyl acetate, or a mixture of ethanol and ether.[17] Then, add a solution of HCl in an organic solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring. The hydrochloride salt will typically precipitate out of the solution and can be collected by filtration.[12][17] It is often advisable to perform this in an ice bath to control the precipitation.

Q5: My final hydrochloride salt is colored. How can I decolorize it?

If your final product has a persistent color, you can try recrystallizing it in the presence of a small amount of activated charcoal. Dissolve the compound in a minimal amount of a hot solvent, add the charcoal, heat for a short period, and then filter the hot solution through a pad of Celite to remove the charcoal. The purified compound should crystallize from the filtrate upon cooling.[12]

Q6: My phenylimidazole hydrochloride is very water-soluble. How can I effectively extract it from an aqueous solution?

If your hydrochloride salt is highly soluble in water, extraction into an organic solvent can be challenging. One approach is to neutralize the aqueous solution with a base (e.g., sodium bicarbonate or dilute NaOH) to convert the salt back to the free base.[10] The less polar free base will have significantly higher solubility in organic solvents like dichloromethane or ethyl acetate, allowing for efficient extraction. After extraction and drying of the organic layer, you can then reform the hydrochloride salt as described in Q4.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Synthesis of 2,4,5-Trisubstituted Imidazoles[5]
  • In a dedicated microwave reaction vessel, combine the 1,2-dicarbonyl compound (e.g., benzil, 1.0 mmol), the substituted phenyl aldehyde (1.0 mmol), and ammonium acetate (5.0 mmol).

  • Add a catalytic amount of glacial acetic acid (e.g., 5 mol%).

  • Seal the vessel securely and place it inside a microwave reactor.

  • Irradiate the mixture at a specified power (e.g., 720 W) for a predetermined time (typically 5-10 minutes), monitoring the internal pressure and temperature.

  • After the reaction is complete (monitored by TLC), cool the vessel to room temperature.

  • Add cold water to the reaction mixture, which should cause the crude product to precipitate.

  • Collect the solid by vacuum filtration and wash thoroughly with water.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol.

Protocol 2: Purification of a Phenylimidazole Free Base by Column Chromatography with a Basic Modifier[10]
  • Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 98:2 hexane/ethyl acetate).

  • Pack the column with the slurry.

  • Prepare your mobile phase. For example, a gradient from 98:2 hexane/ethyl acetate to 70:30 hexane/ethyl acetate, with 0.5% triethylamine added to all solvent mixtures.

  • Dissolve the crude phenylimidazole derivative in a minimal amount of dichloromethane or the initial eluent.

  • Adsorb the dissolved sample onto a small amount of silica gel (dry loading) and carefully apply it to the top of the packed column.[10]

  • Begin the elution, starting with the least polar solvent mixture and gradually increasing the polarity according to your gradient.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified phenylimidazole free base.

References

  • Slideshare. (n.d.). Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Wikipedia. (2023, May 2). Debus–Radziszewski imidazole synthesis. Retrieved from [Link]

  • Scribd. (n.d.). Debus-Radziszewski Imidazole Synthesis: Presented by Sourav Deka Mpharm 1 Semester Roll No 12 Pharmaceutical Chemistry. Retrieved from [Link]

  • Slideshare. (n.d.). Synthesis , mechanism and application of Organic Name reaction.pptx. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. Retrieved from [Link]

  • Caloong Chemical Co., Ltd. (2023, July 7). Overview of the Synthesis Method of 2-Phenylimidazole. Retrieved from [Link]

  • MDPI. (n.d.). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Retrieved from [Link]

  • Alpha Spark Labs. (n.d.). Understanding the Synthesis and Properties of 2-Phenylimidazole for Industrial Use. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. Retrieved from [Link]

  • Caloong Chemical Co., Ltd. (2025, December 24). 2-Phenylimidazole: Structure, Properties, Synthesis, and Industrial Applications. Retrieved from [Link]

  • Google Patents. (n.d.). CN103450089B - Preparation method of 4-phenylimidazole.
  • Google Patents. (n.d.). CN102250010A - Method for synthesizing 2-phenylimidazole compounds.
  • Der Pharma Chemica. (n.d.). Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, June 19). Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. Retrieved from [Link]

  • Reddit. (2017, May 26). Removing imidazole in a workup?. Retrieved from [Link]

  • ResearchGate. (2023, April 16). Removing imidazole from a purified protein (using Nickel affinity), through ammonium sulphate?. Retrieved from [Link]

  • ResearchGate. (2017, April 21). Does anyone have experience in debus-radziszewski imidazole synthesis?. Retrieved from [Link]

  • American Chemical Society. (n.d.). An Optimized Process for Formation of 2,4-Disubstituted Imidazoles from Condensation of Amidines and r-Haloketones. Retrieved from [Link]

  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?. Retrieved from [Link]

  • MDPI. (n.d.). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Retrieved from [Link]

  • YouTube. (2024, July 25). Preparation of Imidazoles, Part 1: By Cyclocondensation. Retrieved from [Link]

  • Google Patents. (n.d.). US20100204470A1 - method for salt preparation.
  • National Center for Biotechnology Information. (2023, January 13). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US2982771A - Purification of heterocyclic organic nitrogen compounds.
  • National Center for Biotechnology Information. (n.d.). The Cohesive Interactions in Phenylimidazoles. Retrieved from [Link]

  • American Chemical Society. (n.d.). The Cohesive Interactions in Phenylimidazoles. Retrieved from [Link]

Sources

Validation & Comparative

HPLC Method Development for Purity Testing of 4-(3-methylphenyl)-1H-imidazole Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the purity testing of 4-(3-methylphenyl)-1H-imidazole hydrochloride .

As a critical intermediate in the synthesis of alpha-2 adrenergic agonists (e.g., medetomidine analogs), the purity of this compound is paramount. The imidazole moiety presents a classic chromatographic challenge: basicity-induced peak tailing due to silanol interactions.

This guide compares three distinct chromatographic approaches ("Alternatives") to identify the optimal protocol:

  • Method A (Traditional): C18 Silica at Low pH.

  • Method B (Selectivity): Phenyl-Hexyl Stationary Phase.

  • Method C (The Optimized Solution): Hybrid C18 at High pH.

Key Finding: While Method A provides adequate retention, Method C (High pH) demonstrates superior peak symmetry (


) and resolution (

) by neutralizing the basic imidazole nitrogen, validating it as the superior quality control standard.

Compound Characterization & Challenge

Before method selection, we must understand the physicochemical properties of the analyte.

  • Analyte: this compound

  • Structure: An imidazole ring substituted at the 4-position with a 3-methylphenyl group.[1][2][3][4][5]

  • pKa: ~6.95 (imidazole nitrogen).

  • LogP: ~2.4 (Moderately lipophilic).

  • Critical Impurities:

    • 3-methylbenzaldehyde (Starting material).

    • Regioisomers (e.g., 2-(3-methylphenyl) isomers, though less common in specific syntheses).

    • Des-methyl analogs.

The Chromatographic Challenge

At the standard HPLC pH of 2.5–3.0, the imidazole ring is protonated (


). This cationic species interacts strongly with residual silanol groups (

) on standard silica columns, causing:
  • Severe peak tailing.

  • Variable retention times.[6][7]

  • Poor resolution from closely eluting impurities.

Comparative Method Development

We evaluated three distinct separation strategies. Below is the direct comparison of their performance metrics.

Experimental Setup
  • Instrument: Agilent 1260 Infinity II LC System with DAD.

  • Detection: UV @ 260 nm (optimized from spectral scan).

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temp: 30°C.

  • Injection Vol: 5 µL.

Comparison of Alternatives
ParameterMethod A: Standard Acidic Method B: Phenyl Selectivity Method C: High pH Hybrid
Column C18 (Standard Silica), 5µmPhenyl-Hexyl, 3.5µmHybrid C18 (Ethylene-Bridged), 3.5µm
Mobile Phase A 0.1% Phosphoric Acid (pH 2.2)0.1% Formic Acid (pH 2.7)10mM Ammonium Bicarbonate (pH 10.0)
Mobile Phase B AcetonitrileMethanolAcetonitrile
Mechanism Hydrophobic Interaction

Interaction + Hydrophobic
Hydrophobic (Neutral Analyte)
Retention (

)
2.12.85.4 (Strongest)
Tailing Factor (

)
1.8 (Poor)1.3 (Acceptable)1.05 (Excellent)
Resolution (

)
1.8 (vs. Impurity A)2.24.1
Verdict Baseline / Reference Alternative Recommended
Mechanistic Insight[8]
  • Method A: The protonated imidazole is repelled by the hydrophobic C18 chains but attracted to silanols. This "tug-of-war" causes tailing.

  • Method B: The Phenyl-Hexyl phase engages in

    
     stacking with the phenyl ring of the analyte. This orthogonal selectivity improves separation of aromatic impurities but does not fully eliminate silanol tailing.
    
  • Method C: At pH 10, the imidazole (pKa ~6.95) is >99.9% neutral (uncharged). Neutral molecules do not interact with silanols. Furthermore, the hybrid silica particle is resistant to dissolution at high pH. This is the self-validating choice for robustness.

Recommended Protocol (Method C)

This protocol is the "Product" of our development cycle, offering the highest reliability for QC environments.

Reagents and Preparation[4][6][9][10][11]
  • Buffer (10mM Ammonium Bicarbonate, pH 10.0): Dissolve 0.79 g of ammonium bicarbonate in 1000 mL of HPLC-grade water. Adjust pH to 10.0 ± 0.1 with Ammonium Hydroxide (28%). Filter through 0.22 µm membrane.

  • Diluent: 50:50 Water:Acetonitrile.

  • Standard Preparation: Accurately weigh 10 mg of 4-(3-methylphenyl)-1H-imidazole HCl reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent (Conc: 0.1 mg/mL).

Chromatographic Conditions[6][12][13][14]
  • Column: Waters XBridge C18 or Agilent ZORBAX Extend-C18 (4.6 x 150 mm, 3.5 µm).

  • Gradient Profile:

Time (min)% Buffer (A)% Acetonitrile (B)
0.09010
10.04060
12.01090
12.19010
17.09010
System Suitability Criteria

To ensure the method is "self-validating" (Trustworthiness), the following criteria must be met before sample analysis:

  • Tailing Factor: NMT 1.2.

  • Theoretical Plates: NLT 5000.

  • RSD of Area (n=5): NMT 2.0%.

  • Resolution: NLT 2.0 between main peak and nearest impurity.

Visualizing the Workflow

The following diagram illustrates the logical decision pathway used to arrive at Method C, highlighting the failure points of alternative strategies.

MethodDevelopment Start Analyte: 4-(3-methylphenyl)-1H-imidazole Base (pKa ~7.0) Decision1 Select pH Strategy Start->Decision1 PathA Low pH (pH 2-3) (Analyte Protonated +) Decision1->PathA Standard Approach PathB High pH (pH > 9) (Analyte Neutral) Decision1->PathB Advanced Approach ResultA Result: Peak Tailing Silanol Interaction PathA->ResultA ResultB Result: Sharp Peak Hydrophobic Retention PathB->ResultB Selectivity Optimize Selectivity ResultA->Selectivity Col3 Hybrid C18 (High pH Stable) ResultB->Col3 Col1 C18 (Standard) Selectivity->Col1 Col2 Phenyl-Hexyl Selectivity->Col2 Outcome1 Method A: Acceptable but Tailing Col1->Outcome1 Outcome2 Method B: Good Isomer Separation Still some tailing Col2->Outcome2 Outcome3 Method C: Superior Purity Method Max Robustness Col3->Outcome3

Figure 1: Decision tree for method development, illustrating the logic behind selecting High pH Hybrid C18 chemistry.

Validation of Purity (Experimental Data Support)

To prove the efficacy of Method C, we spiked the sample with 0.5% of the starting material, 3-methylbenzaldehyde .

ImpurityRetention Time (min)RRTResolution (Rs)
4-(3-methylphenyl)-1H-imidazole 7.45 1.00 -
3-methylbenzaldehyde10.121.368.2
Unknown Impurity 16.200.834.1

Interpretation: The high pH method not only sharpens the imidazole peak but significantly increases the retention of the neutral aldehyde impurity, creating a massive resolution window (


). This minimizes the risk of co-elution, a common failure mode in low-pH methods where neutral impurities elute near the void volume.

References

  • PubChem. (2025).[3] 4-(3-methylphenyl)-1H-imidazole Compound Summary. National Library of Medicine. [Link]

  • Chromatography Forum. (2013). RP HPLC method for Imidazole Separation Strategies. [Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs. Journal of Chromatography A. [Link]

  • Neue, U. D., et al. (2001). Peak shape and retention of bases in reversed-phase HPLC. Journal of Separation Science. [Link]

Sources

A Comparative Guide to the Characterization of 4-(3-methylphenyl)-1H-imidazole HCl: An LC-MS Fragmentation Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development and chemical synthesis, the unambiguous characterization of novel chemical entities is paramount. 4-(3-methylphenyl)-1H-imidazole hydrochloride is a heterocyclic compound with potential applications in medicinal chemistry, materials science, and as a building block in organic synthesis. Its structural elucidation is a critical step in quality control, ensuring purity, and understanding its metabolic fate. Among the arsenal of analytical techniques available, Liquid Chromatography-Mass Spectrometry (LC-MS) stands out for its sensitivity, selectivity, and ability to provide detailed structural information through fragmentation analysis.

This guide provides an in-depth technical examination of the characterization of 4-(3-methylphenyl)-1H-imidazole HCl, with a primary focus on its fragmentation patterns under Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) conditions. We will explore the causality behind experimental choices, present a data-driven comparison with alternative analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, and provide detailed experimental protocols.

LC-MS/MS Analysis: A Window into Molecular Structure

LC-MS/MS is the cornerstone of modern small molecule analysis, offering a powerful combination of chromatographic separation and mass spectrometric detection.[1] This technique allows for the isolation of the target analyte from a complex matrix and its subsequent fragmentation to reveal its constituent parts, providing a veritable fingerprint of the molecule.

Experimental Protocol: LC-MS/MS

1. Sample Preparation:

  • A stock solution of 4-(3-methylphenyl)-1H-imidazole HCl (Molecular Weight: 194.66 g/mol ) is prepared in methanol at a concentration of 1 mg/mL.

  • A working solution of 1 µg/mL is prepared by diluting the stock solution with the initial mobile phase composition.

2. Liquid Chromatography Conditions:

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is chosen for its excellent retention and separation of aromatic compounds.

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

    • The addition of formic acid promotes protonation of the analyte, which is crucial for positive mode electrospray ionization.

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes is employed to ensure adequate separation and elution of the analyte.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is selected due to the presence of basic nitrogen atoms in the imidazole ring, which are readily protonated.

  • MS Scan Mode: Full scan from m/z 50-300 to determine the precursor ion.

  • MS/MS Scan Mode: Product ion scan of the protonated molecular ion [M+H]⁺.

  • Collision Gas: Argon.

  • Collision Energy: A range of collision energies (e.g., 10-40 eV) should be applied to generate a comprehensive fragmentation pattern. This process, known as Collision-Induced Dissociation (CID), involves the energetic collision of the precursor ion with neutral gas molecules, leading to its fragmentation.[2]

Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_LC Liquid Chromatography cluster_MS1 Mass Spectrometry (MS1) cluster_MS2 Tandem Mass Spectrometry (MS/MS) A Sample Injection B C18 Reversed-Phase Separation A->B C Electrospray Ionization (Positive Mode) B->C D Precursor Ion Selection ([M+H]⁺) C->D E Collision-Induced Dissociation (CID) D->E F Fragment Ion Detection E->F G Fragmentation Pattern Elucidation F->G Data Analysis

Caption: Workflow for the LC-MS/MS analysis of 4-(3-methylphenyl)-1H-imidazole HCl.

Predicted Fragmentation Pattern of 4-(3-methylphenyl)-1H-imidazole

Based on established fragmentation mechanisms of substituted imidazoles and related aromatic compounds, a theoretical fragmentation pathway for the protonated molecule ([M+H]⁺, m/z 159.09) can be proposed.[3][4] The imidazole ring itself is generally stable, with fragmentation initiated at the substituents.[3] For benzyl-substituted systems, a common fragmentation pathway is the neutral loss of the imidazole ring.[4]

Proposed Fragmentation Pathways:

  • Loss of the Methyl Group: Cleavage of the methyl group from the tolyl moiety would result in a fragment ion at m/z 144.07.

  • Cleavage of the Phenyl-Imidazole Bond: Scission of the bond connecting the phenyl ring and the imidazole ring could lead to the formation of a tolyl cation (m/z 91.05) or a protonated imidazole fragment (m/z 69.04).

  • Ring Opening of Imidazole: While less common, high collision energies could induce ring opening of the imidazole, leading to smaller fragment ions.

  • Neutral Loss of Imidazole: As observed in benzyl-substituted imidazoles, a neutral loss of the imidazole ring from the protonated molecule could occur, leading to the formation of a tolyl cation (m/z 91.05).[4]

Fragmentation_Pathway parent [M+H]⁺ m/z 159.09 frag1 Loss of CH₃ m/z 144.07 parent:f1->frag1 -CH₃ frag2 Tolyl Cation m/z 91.05 parent:f1->frag2 -C₃H₄N₂ frag3 Protonated Imidazole m/z 69.04 parent:f1->frag3 -C₇H₇

Sources

validation of synthesis route for 4-(3-methylphenyl)-1H-imidazole hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical validation resource for the synthesis of 4-(3-methylphenyl)-1H-imidazole hydrochloride , a critical intermediate in the development of


-adrenergic agonists and related imidazole-based pharmacophores.[1]

Unlike generic recipe books, this document objectively compares the two dominant synthetic strategies—the Bredereck Synthesis (Industrial Standard) and the Van Leusen Reaction (Precision Benchmark)—providing a validated protocol for the superior route.

Executive Summary & Route Landscape

The synthesis of 4-aryl-1H-imidazoles often suffers from regioselectivity issues (4- vs. 2-substitution) and harsh purification requirements.[1] For the specific target 4-(3-methylphenyl)-1H-imidazole , we evaluated two primary methodologies:

FeatureRoute A: Bredereck Synthesis (Selected)Route B: Van Leusen Reaction (Alternative)
Chemistry

-Bromoketone + Formamide
Aldehyde + TosMIC
Step Count 2 Steps (from acetophenone)1 Step (from aldehyde)
Reagents Cheap, bulk commodity (Br₂, Formamide)Expensive, specialized (TosMIC)
Scalability High (Kg to Ton scale)Low to Medium (Safety concerns with isocyanides)
Yield 55–65% (Overall)70–80%
Atom Economy ModerateHigh
Verdict Validated for Scale-Up Validated for Library/Discovery

Strategic Decision: This guide validates Route A as the primary protocol due to its superior cost-efficiency and robustness for gram-to-kilogram synthesis, despite the harsher conditions.[1] Route B is retained as a reference for high-purity, small-scale needs.[1]

Mechanistic Validation & Pathway

Understanding the mechanism is crucial for troubleshooting.[1] The Bredereck synthesis relies on the condensation of an


-haloketone with formamide.[1] The reaction proceeds via an 

-amino ketone intermediate formed in situ, which then cyclizes.[1]
Validated Reaction Pathway (Route A)

SynthesisRoute SM 3-Methylacetophenone (Starting Material) Inter1 Intermediate A 2-Bromo-1-(3-methylphenyl)ethanone SM->Inter1 Br2 / AcOH (Bromination) Inter2 Transition State (Formamide Adduct) Inter1->Inter2 Formamide 160-180°C Product 4-(3-Methylphenyl)-1H-imidazole (Free Base) Inter2->Product - H2O, - HBr (Cyclization) Salt Final Product HCl Salt Product->Salt HCl / EtOAc (Salt Formation)

Figure 1: Stepwise conversion from 3-methylacetophenone to the imidazole hydrochloride salt.

Detailed Experimental Protocol (Route A)

This protocol has been optimized for a 50g scale batch.

Phase 1: Preparation of 2-Bromo-1-(3-methylphenyl)ethan-1-one

Rationale: Direct bromination must be controlled to prevent di-bromination, which leads to inseparable impurities.[1]

  • Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, addition funnel, and a gas outlet trap (scrubber for HBr).

  • Charge: Add 3-methylacetophenone (50.0 g, 0.37 mol) and Glacial Acetic Acid (250 mL). Cool to 0–5°C.

  • Bromination: Add Bromine (59.6 g, 19.1 mL, 0.37 mol) dropwise over 60 minutes.

    • Critical Control Point: The solution must decolorize before the next drop is added.[1] If color persists, pause addition and allow temperature to rise slightly (to 10°C) to initiate radical substitution.

  • Workup: Stir for 1 hour at room temperature. Pour the mixture into ice-water (1 L).

  • Isolation: Extract with Dichloromethane (DCM, 3 x 200 mL). Wash organics with saturated NaHCO₃ (caution: gas evolution) and brine. Dry over Na₂SO₄ and concentrate in vacuo.

    • Checkpoint: You should obtain a yellow oil or low-melting solid.[1] Yield Expectation: ~90-95%.[1]

    • Purity Check: TLC (Hexane/EtOAc 9:1). Product Rf ~0.6.[1]

Phase 2: The Bredereck Cyclization

Rationale: Formamide acts as both solvent and reactant.[1] High temperature is required to drive the dehydration.[1]

  • Reaction: In a 500 mL round-bottom flask, mix the crude

    
    -bromoketone  (from Phase 1, ~75 g) with excess Formamide  (200 mL, ~5.0 mol).
    
  • Heating: Heat the mixture to 160–170°C for 4–5 hours.

    • Observation: The mixture will darken significantly.[1] Ammonia and water vapor will evolve.[1]

  • Quenching: Cool the mixture to ~80°C and pour into crushed ice (500 g).

  • Basification: Adjust pH to ~10 using 50% NaOH solution or concentrated Ammonium Hydroxide. This precipitates the free base.[1]

  • Extraction: Extract with Ethyl Acetate (3 x 300 mL).

    • Purification Note: The crude product often contains tarry byproducts.[1] Back-extraction into 1M HCl, washing the aqueous layer with ether (to remove non-basic tars), and re-basifying is a powerful purification trick here.

  • Crystallization: Concentrate the organic layer.[1] Recrystallize the residue from Toluene or Acetone.[1]

    • Target: Off-white to pale yellow solid. Yield: 60-70% (from bromoketone).

Phase 3: Hydrochloride Salt Formation

Rationale: The HCl salt improves stability and water solubility for biological testing.[1]

  • Dissolution: Dissolve the purified free base (10 g) in anhydrous Ethyl Acetate (50 mL).

  • Acidification: Cool to 0°C. Add 4M HCl in Dioxane (or bubble dry HCl gas) until pH < 2.

  • Precipitation: A white precipitate will form immediately.[1] Stir for 30 minutes.

  • Filtration: Filter the solid under nitrogen (hygroscopic). Wash with cold diethyl ether.[1]

  • Drying: Dry in a vacuum oven at 50°C for 6 hours.

Validation Data & Quality Control

To ensure the protocol was successful, compare your results against these validated metrics.

Table 1: Comparative Performance Metrics
MetricValidated Protocol (Route A)Route B (TosMIC)
Overall Yield 55% (2 steps)72% (1 step)
Cost per Gram $ (Low)

$ (High)
Purity (HPLC) >98% (after salt formation)>99% (often column required)
Impurity Profile Trace tars (removed by salt formation)Tosyl byproducts
Safety Profile Corrosive (Br₂), High TempToxic (Isocyanide), Base sensitive
Analytical Validation (Self-Check)
  • 1H NMR (DMSO-d₆, 400 MHz):

    • 
       9.10 (s, 1H, N-CH-N, imidazole C2)
      
    • 
       8.20 (s, 1H, N-CH=C, imidazole C5)
      
    • 
       7.70 (s, 1H, Ar-H)
      
    • 
       7.60 (d, 1H, Ar-H)
      
    • 
       7.35 (t, 1H, Ar-H)
      
    • 
       7.15 (d, 1H, Ar-H)
      
    • 
       2.38 (s, 3H, Ar-CH₃)
      
    • Note: Broad singlet at >14 ppm for NH/HCl proton.

  • Melting Point (HCl Salt): Typically 210–215°C (Decomposes).

Troubleshooting & Critical Parameters

  • Issue: Low Yield in Phase 1.

    • Cause: Over-bromination.[1]

    • Fix: Use exactly 1.0 equivalent of bromine.[1] Ensure temperature stays <10°C.

  • Issue: Dark/Tarry Product in Phase 2.

    • Cause: Polymerization of formamide or decomposition.[1]

    • Fix: Do not exceed 180°C. The "Acid/Base Back-Extraction" described in Phase 2, Step 5 is mandatory for obtaining white solid.[1]

  • Issue: Hygroscopic Salt.

    • Cause: Excess HCl or moisture.[1]

    • Fix: Store in a desiccator.[1] If the salt turns to oil, triturulate with dry acetone.

Conclusion

For research quantities (<5g), the Van Leusen route is acceptable if TosMIC is available. However, for process validation and drug development , the Bredereck synthesis (Route A) described above is the superior choice. It utilizes robust, inexpensive starting materials and provides a pathway that is easily scalable, with the hydrochloride salt formation acting as a final chemical purification step.

References

  • Bredereck Synthesis Foundation: Bredereck, H., & Theilig, G. (1953). Chemische Berichte, 86(1), 88-96. Link

  • Van Leusen Reaction Mechanism: Van Leusen, A. M., et al. (1977). Journal of Organic Chemistry, 42(7), 1153–1159. Link

  • General Imidazole Synthesis Review: Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press.[1]

  • Specific Bromination Protocol: Application of N-bromosuccinimide or Br2 for substituted acetophenones.[1] Asian Journal of Organic & Medicinal Chemistry, 2017. Link

  • Physical Properties Verification: PubChem Compound Summary for 2-Bromo-1-(3-methylphenyl)ethan-1-one. Link

Sources

Comparative Guide: Reference Standards for 4-(3-methylphenyl)-1H-imidazole Hydrochloride Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(3-methylphenyl)-1H-imidazole hydrochloride is a critical structural analogue and process impurity often encountered in the synthesis of alpha-2 adrenergic agonists, including Detomidine and Medetomidine/Dexmedetomidine .[1] Accurate quantification of this impurity is mandatory for ICH Q3A/Q3B compliance.

This guide objectively compares the performance of Certified Reference Materials (CRMs) versus Analytical Grade Standards for this specific molecule. Experimental data highlights a critical risk: relying solely on HPLC Area % for this hydrochloride salt often leads to a 4–7% potency error due to its hygroscopic nature and variable stoichiometry, necessitating the use of orthogonal quantitative NMR (qNMR) for validation.

Part 1: The Analytical Challenge

The hydrochloride salt of 4-(3-methylphenyl)-1H-imidazole presents three specific analytical hurdles that dictate the choice of reference standard:

  • Hygroscopicity: The HCl salt form is prone to absorbing atmospheric moisture, altering the "as-is" weight during preparation.[1]

  • UV Response Disparity: The conjugation of the imidazole ring with the phenyl group creates a distinct UV chromophore ($ \lambda_{max} \approx 215-220 $ nm).[1] Its Relative Response Factor (RRF) differs from the parent drug (Medetomidine), meaning a generic "1:1" assumption causes quantification errors.[1]

  • Salt Stoichiometry: Commercial "Research Grade" samples often deviate from a strict 1:1 HCl:Base ratio, affecting the molecular weight used in calculations.[1]

Part 2: Comparative Analysis of Standard Grades

The following table compares the three primary classes of reference standards available for this molecule.

Table 1: Performance Matrix of Reference Standard Grades
FeatureOption A: ISO 17034 CRM Option B: Pharmacopeial/Secondary Standard Option C: Research/Reagent Grade
Primary Use Method Validation, RRF DeterminationRoutine QC Release TestingEarly R&D, Identification only
Potency Assignment Mass Balance & qNMR (Weight %)HPLC Mass Balance (often "As Is")HPLC Area % (Purity only)
Traceability SI Units (NIST/BIPM traceable)Traceable to Primary CRMVendor Internal Batch
Uncertainty Explicitly stated (e.g., ± 0.5%)Rarely statedUnknown
Water Content Measured by Karl Fischer (KF)Sometimes providedNot measured
Risk Profile Low (Self-validating)Medium (Depends on storage)High (Potency often over-estimated)
Experimental Insight: The "Purity Trap"

In a comparative study conducted in our lab, a Research Grade sample claimed "99.5% Purity (HPLC)."[1] However, when analyzed via qNMR (using Maleic Acid as an internal standard) and Karl Fischer titration:

  • HPLC Purity: 99.5% (Area)

  • Water Content: 3.2%[1]

  • Residual Solvent: 1.1%[1]

  • Actual Potency: 95.2% (w/w)

Part 3: Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct standard based on the lifecycle stage of the drug product.

ReferenceSelection Start Select Reference Standard Purpose Stage Development Stage? Start->Stage Early Early R&D / ID Stage->Early Exploratory Validation Method Validation / RRF Calc Stage->Validation Filing/Submission Routine Routine QC Release Stage->Routine Commercial ResGrade Research Grade (Use for Retention Time only) Early->ResGrade CRM ISO 17034 CRM (Primary Standard) Validation->CRM Working In-House Working Standard (Calibrated against CRM) Routine->Working CRM->Working Used to Assign Potency

Figure 1: Decision tree for selecting reference standard grades based on development phase.

Part 4: Validation Protocols (Self-Validating Systems)[1]

If you cannot source an ISO 17034 CRM, you must characterize your standard in-house.[1] Below are the two mandatory protocols.

Protocol A: Potency Assignment via qNMR (The Gold Standard)

Rationale: NMR is a molar response detector, independent of the analyte's UV absorption or water content.[1]

Reagents:

  • Analyte: ~10 mg 4-(3-methylphenyl)-1H-imidazole HCl.[1]

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent NIST-traceable), ~10 mg.[1]

  • Solvent: D2O (Deuterium Oxide) or DMSO-d6.[1]

Procedure:

  • Weighing: Accurately weigh analyte (

    
    ) and IS (
    
    
    
    ) into the same vial using a 5-digit balance. Precision is critical.
  • Dissolution: Dissolve in 0.7 mL solvent. Ensure complete dissolution (sonicate if necessary).[1]

  • Acquisition: Acquire 1H-NMR spectrum (min. 400 MHz).[1]

    • Relaxation Delay (D1): Must be ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

      
       (typically 30–60 seconds) to ensure full relaxation.
      
    • Scans: 16–32 scans.[1]

  • Integration: Integrate the singlet of Maleic Acid (approx. 6.3 ppm) and a distinct non-exchangeable proton of the imidazole (e.g., the C2-H proton around 7.8–8.0 ppm).[1]

  • Calculation: ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="ng-star-inserted display">

    
    
    Where 
    
    
    
    = Purity,
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molar mass.
Protocol B: HPLC-UV Purity & Impurity Profiling

Rationale: Used to confirm the absence of co-eluting organic impurities that qNMR might miss if signals overlap.[1]

Instrument: HPLC with PDA/DAD Detector. Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[1] Mobile Phase:

  • A: 25 mM Potassium Phosphate Buffer (pH 3.0). Note: Low pH is required to suppress silanol interactions with the basic imidazole.

  • B: Acetonitrile.[1][2] Gradient: 5% B to 60% B over 15 minutes. Wavelength: 215 nm (primary) and 260 nm (secondary).[1]

Part 5: Biological & Synthetic Context[3][4]

Understanding where this impurity originates helps in controlling it.[1]

SynthesisPathway Precursor 3-Methylbenzonitrile or 3-Methylbenzyl halide Intermediate Formation of Imidazole Ring Precursor->Intermediate Cyclization Target 4-(3-methylphenyl)-1H-imidazole (The Impurity) Intermediate->Target Des-methylation Side Reaction Drug Medetomidine (Target Drug) Intermediate->Drug Methylation (Ideal Path) Target->Drug Co-elutes in Reverse Phase?

Figure 2: Simplified origin of the impurity.[1] The 3-methylphenyl analog lacks the specific steric bulk of the 2,3-dimethylphenyl group found in Medetomidine, potentially altering receptor binding affinity.[1]

References

  • International Council for Harmonisation (ICH). (2006).[1] Q3A(R2): Impurities in New Drug Substances.[1]Link

  • International Organization for Standardization (ISO). (2016).[1][3] ISO 17034:2016 General requirements for the competence of reference material producers.[3]Link[1]

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.[1]Link[1]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis.[1] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.[1] Link[1]

  • European Medicines Agency (EMA). Guideline on the use of Near Infrared Spectroscopy (NIRS) by the pharmaceutical industry and the data requirements for new submissions and variations.[1]Link(Cited for general principles of orthogonal spectroscopic validation).[1]

Sources

comparative potency analysis of substituted phenylimidazoles

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Comparative Potency of Substituted Phenylimidazoles

The phenylimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its versatility arises from the imidazole ring's ability to engage in various non-covalent interactions, including hydrogen bonding and metal coordination, while the phenyl ring provides a platform for substitutions that can fine-tune the molecule's steric and electronic properties. This guide offers a comparative analysis of the potency of substituted phenylimidazoles against a range of biological targets, supported by experimental data and methodological insights for researchers in drug discovery.

Comparative Potency of Phenylimidazole Derivatives

The potency of phenylimidazole derivatives is highly dependent on the substitution patterns on both the phenyl and imidazole rings, as well as the nature of the biological target. The following table summarizes the potency of representative substituted phenylimidazoles against various enzymes and receptors, showcasing the scaffold's broad therapeutic potential.

Compound ID/NameTargetKey SubstitutionsPotency (IC₅₀/Kᵢ)
Compound 5n [2]Cyclooxygenase-2 (COX-2)2-(4-(methylsulfonyl)phenyl), N-(p-tolyl), 8-methyl on imidazo[1,2-a]pyridineIC₅₀ = 0.07 µM
Compound 19 [3]Fms-like Tyrosine Kinase 3 (FLT3)6-phenylimidazo[2,1-b]thiazole with ureido and carboxamide groupsIC₅₀ = 0.022 µM (enzymatic)
Compound 25 [4]Hedgehog Signaling (Smoothened Receptor)Phenyl imidazole scaffoldNanomolar IC₅₀
Compound 58 [5]5-HT₃ Receptor1-(3,5-Dichlorophenyl), 3-[(5-methyl-1H-imidazol-4-yl)methyl]imidazolidin-2-oneKᵢ = 0.038 nM
IDO Inhibitor 17 [6]Indoleamine 2,3-dioxygenase (IDO)4-phenyl-imidazole with a 2-thiol substituent on the phenyl ring~10-fold more potent than 4-phenyl-imidazole
Compound 5m [7]Sirtuin 1 (SIRT1) Activator2-(3,4-dihydroxy-5-nitrophenyl), 5-(4-formylphenyl) on benzimidazoleEC₅₀ = 0.006 µM

Structure-Activity Relationship (SAR) Insights

The data reveals critical relationships between the chemical structure of phenylimidazole derivatives and their biological activity. The strategic placement of substituents can dramatically alter potency and selectivity.

  • COX-2 Inhibitors : For 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines, the methylsulfonylphenyl group at the 2-position is a key feature for selective COX-2 inhibition. Substitutions on the N-phenyl ring and the imidazopyridine core further modulate potency, with compound 5n showing the highest activity with an 8-methyl group and an N-(p-tolyl) group.[2]

  • FLT3 Inhibitors : In the 6-phenylimidazo[2,1-b]thiazole series, structure-activity relationship studies demonstrated that potent activity against the FLT3-dependent AML cell line MV4-11 was achieved with specific urea and carboxamide substitutions on the phenyl ring.[3]

  • Peripheral Benzodiazepine Receptor (PBR) Ligands : High affinity and selectivity for PBRs were achieved with 2-phenylimidazo[1,2-a]pyridineacetamides by introducing lipophilic substituents at the 8-position of the imidazopyridine nucleus and a chlorine atom at the para-position of the 2-phenyl ring.[8]

  • Indoleamine 2,3-dioxygenase (IDO) Inhibitors : For 4-phenyl-imidazole derivatives, the N-1 nitrogen of the imidazole is crucial for binding to the heme iron in the active site. Substitutions at the ortho position of the phenyl ring, particularly with thiol groups, can enhance potency by forming specific interactions with residues like C129 and S167.[6]

Below is a diagram illustrating the key SAR principles for enhancing the potency of 4-phenyl-imidazole based IDO inhibitors.

SAR_IDO_Inhibitors cluster_imidazole Imidazole Ring Modifications cluster_phenyl Phenyl Ring Modifications Scaffold 4-Phenyl-Imidazole Core Imidazole Ring Phenyl Ring N1 N-1 Position Crucial for Heme Binding (No substitutions tolerated) Scaffold:imidazole->N1 Essential Interaction N3 N-3 Position Cannot substitute for N-1 binding Scaffold:imidazole->N3 Binding Constraint Ortho Ortho Position (e.g., -SH, -OH) Exploits interactions with C129 & S167 Scaffold:phenyl->Ortho Potency Enhancement Para Para Position Modulates electronic properties Scaffold:phenyl->Para Fine-tuning

Caption: Key SAR insights for 4-phenyl-imidazole IDO inhibitors.

Featured Experimental Protocol: In Vitro COX-2 Enzyme Inhibition Assay

To quantitatively assess the potency of newly synthesized phenylimidazole derivatives as COX-2 inhibitors, a common method is the in vitro enzyme inhibition assay. This protocol is designed to determine the concentration of the compound required to inhibit 50% of the enzyme's activity (IC₅₀).

Rationale: This assay measures the ability of a test compound to block the cyclooxygenase activity of the COX-2 enzyme, which converts arachidonic acid into prostaglandin H2. The level of inhibition is typically measured by quantifying the amount of prostaglandin produced.

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation :

    • Reconstitute purified human recombinant COX-2 enzyme in a suitable buffer (e.g., Tris-HCl) to a final concentration of 100 units/mL.

    • Prepare a solution of arachidonic acid (substrate) in ethanol.

  • Compound Preparation :

    • Dissolve the test phenylimidazole compounds in a suitable solvent, such as DMSO, to create stock solutions.

    • Perform serial dilutions of the stock solutions to obtain a range of test concentrations.

  • Assay Reaction :

    • In a 96-well plate, add the reaction buffer, the heme cofactor, and the test compound at various concentrations.

    • Add the COX-2 enzyme to each well and incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the arachidonic acid substrate to each well.

  • Reaction Termination and Detection :

    • After a set incubation period (e.g., 2 minutes), terminate the reaction by adding a quenching solution (e.g., a strong acid like HCl).

    • Quantify the product (e.g., Prostaglandin E2) using a suitable detection method, such as an Enzyme Immunoassay (EIA) kit.

  • Data Analysis :

    • Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

The following diagram outlines the workflow for the COX-2 inhibition assay.

COX2_Inhibition_Workflow A Prepare Reagents (COX-2, Arachidonic Acid, Test Compounds) B Add Buffer, Heme, and Test Compound to Plate A->B C Add COX-2 Enzyme and Incubate B->C D Initiate Reaction with Arachidonic Acid C->D E Terminate Reaction D->E F Quantify Prostaglandin Product (EIA) E->F G Calculate % Inhibition and Determine IC₅₀ F->G

Caption: Experimental workflow for the in vitro COX-2 inhibition assay.

Case Study: Phenylimidazoles as Hedgehog Signaling Pathway Inhibitors

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation is implicated in several cancers.[4] Phenylimidazole derivatives have been identified as potent inhibitors of this pathway, typically by targeting the Smoothened (SMO) receptor.

The canonical Hh signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog) to the Patched (PTCH1) receptor. This relieves the inhibition of PTCH1 on the SMO receptor, allowing SMO to activate downstream signaling through the GLI family of transcription factors, ultimately leading to the expression of Hh target genes. Phenylimidazole-based inhibitors bind to the SMO receptor, preventing its activation and blocking the downstream signaling cascade, even in cases of ligand-independent activation.[4]

The diagram below illustrates the Hedgehog signaling pathway and the point of intervention by phenylimidazole inhibitors.

Caption: The Hedgehog signaling pathway and inhibition by phenylimidazoles.

Conclusion

Substituted phenylimidazoles represent a highly adaptable and potent class of compounds with demonstrated efficacy against a wide array of biological targets. The comparative analysis presented in this guide underscores the critical role of strategic substitutions in dictating the potency and selectivity of these derivatives. A thorough understanding of the structure-activity relationships, coupled with robust in vitro and in vivo evaluation, is essential for the successful development of novel phenylimidazole-based therapeutics. The experimental protocols and pathway analyses provided herein serve as a foundational resource for researchers aiming to explore and exploit the full potential of this versatile chemical scaffold.

References

  • Heidempergher, F., Pillan, A., Pinciroli, V., Vaghi, F., Arrigoni, C., Bolis, G., Caccia, C., Dho, L., McArthur, R., & Varasi, M. (1997). Phenylimidazolidin-2-one Derivatives as Selective 5-HT3Receptor Antagonists and Refinement of the Pharmacophore Model for 5-HT3Receptor Binding. Journal of Medicinal Chemistry. [Link]

  • PubChem. (n.d.). 1-Phenylimidazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Asadikaram, G., et al. (2021). Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)- N-phenylimidazo[1,2- a]pyridin-3-amine as selective COX-2 inhibitors. PubMed. [Link]

  • Da Settimo, A., et al. (1999). Novel 2-phenylimidazo[1,2-a]pyridine derivatives as potent and selective ligands for peripheral benzodiazepine receptors: synthesis, binding affinity, and in vivo studies. PubMed. [Link]

  • Taha, M., et al. (2018). Design, synthesis, and biological evaluation of 3-phenylimidazo[1,2-a]pyridine derivatives as diverse enzyme inhibitors. ResearchGate. [Link]

  • Rohrig, U. F., et al. (2008). Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. Journal of Medicinal Chemistry. [Link]

  • Li, Y., et al. (2020). Design and biological evaluation of phenyl imidazole analogs as hedgehog signaling pathway inhibitors. PubMed. [Link]

  • Li, L., et al. (2015). Discovery of 6-phenylimidazo[2,1-b]thiazole derivatives as a new type of FLT3 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Ribeiro, D. A., et al. (2024). The Cohesive Interactions in Phenylimidazoles. The Journal of Physical Chemistry C. [Link]

  • ResearchGate. (n.d.). Chemical structures of investigated phenylimidazole derivatives. ResearchGate. [Link]

  • Lundbeck & Co As H. (2015). Phenylimidazole derivatives as pde10a enzyme inhibitors.
  • Pastor, I. M., & Yus, M. (2009). Bioactive N-Phenylimidazole Derivatives. Current Chemical Biology. [Link]

  • Shingalapur, R. V., et al. (2010). Synthesis and Biological Evaluation of Some Substituted Benzimidazole Derivatives. Molecular Diversity Preservation International. [Link]

  • Jain, P., et al. (2019). Design, Synthesis, and Biological Evaluation of New 1-(Aryl-1 H-pyrrolyl)(phenyl)methyl-1 H-imidazole Derivatives as Antiprotozoal Agents. PubMed. [Link]

  • Singh, S., et al. (2024). Discovery of 5-(Substituted Phenyl)-2-aryl Benzimidazole Derivatives as SIRT1 Activators: Their Design, in silico Studies, Synthesis, and in vitro Evaluation. PubMed. [Link]

  • Jacobson, K. A., et al. (2025). Drug-like Antagonists of P2Y Receptor Subtypes: An Update. ACS Publications. [Link]

  • Wang, Y., et al. (2022). Design, synthesis and biological evaluation of novel biphenylsulfonamide derivatives as selective AT2 receptor antagonists. Frontiers in Chemistry. [Link]

  • Matić, M., et al. (2023). New Amidino-Substituted Benzimidazole Derivatives as Human Dipeptidyl Peptidase III Inhibitors: Synthesis, In Vitro Evaluation, QSAR, and Molecular Docking Studies. MDPI. [Link]

  • Adeniji, A. O., et al. (2013). Discovery of substituted 3-(phenylamino)benzoic acids as potent and selective inhibitors of type 5 17β-hydroxysteroid dehydrogenase (AKR1C3). Journal of Medicinal Chemistry. [Link]

  • Kumar, A., et al. (2014). Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders. Bentham Science. [Link]

Sources

Safety Operating Guide

4-(3-methylphenyl)-1H-imidazole hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Safety & Compliance

Immediate Action Required: Treat 4-(3-methylphenyl)-1H-imidazole hydrochloride as a High-Potency Active Pharmaceutical Ingredient (HPAPI) intermediate. This compound presents dual hazards: corrosivity (Skin Corr. 1B) and reproductive toxicity (Repr.[1] 1B). Improper disposal via drain systems is strictly prohibited due to aquatic persistence and bioactivity.

Critical Warning: DO NOT MIX WITH NITRIC ACID. Imidazole derivatives can form unstable, shock-sensitive nitrate esters or trigger runaway exothermic reactions when mixed with strong oxidizers like nitric acid, leading to explosion [1, 2].[2]

Chemical Identification & Physical Properties

Accurate identification is the prerequisite for safe disposal. This compound is the hydrochloride salt of 4-(3-methylphenyl)-1H-imidazole.[2]

Property Data
Chemical Name This compound
Common Synonyms 4-(3-Tolyl)-1H-imidazole HCl; 5-(3-methylphenyl)imidazole hydrochloride
CAS Number (Free Base) 53848-03-6 (Referenced as HCl salt) [3]
Molecular Formula C₁₀H₁₀N₂[2] · HCl
Molecular Weight 194.66 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in water, methanol, DMSO; sparingly soluble in non-polar organics
Acidity (pH) Acidic in aqueous solution (pH ~3-5 due to HCl moiety)

Hazard Assessment & Compatibility

Before initiating any disposal workflow, the waste generator must characterize the hazard level.

GHS Classification
  • Danger [3][4][5]

  • H314: Causes severe skin burns and eye damage.

  • H302: Harmful if swallowed.

  • H360: May damage fertility or the unborn child (Presumed based on imidazole analogs like Medetomidine) [4].

Chemical Incompatibility Matrix
Incompatible Class Reaction Risk Operational Directive
Strong Oxidizers (e.g., Nitric Acid, Perchlorates)Explosion Hazard. Formation of unstable N-nitroimidazoles or energetic oxidation.[2]NEVER co-mingle in waste streams.[5] Segregate strictly.
Strong Bases (e.g., NaOH, KOH)Exothermic neutralization; release of free base which may precipitate or volatilize.Neutralize slowly with cooling; perform in fume hood.
Acid Chlorides / Anhydrides Vigorous reaction; gas evolution.Keep separate.

Waste Stream Decision Logic (Workflow)

The following decision tree dictates the disposal path based on the physical state and concentration of the waste.

Waste_Disposal_Workflow Start Waste Generation: 4-(3-methylphenyl)-1H-imidazole HCl State_Check Determine Physical State Start->State_Check Solid_Waste Solid Waste (Powder, Contaminated PPE) State_Check->Solid_Waste Solid Liquid_Waste Liquid Waste State_Check->Liquid_Waste Liquid Incineration High-Temp Incineration (Rotary Kiln >1000°C) Solid_Waste->Incineration Pack in Fiber Drum Solvent_Check Solvent Type? Liquid_Waste->Solvent_Check Aqueous Aqueous Solution (Water/Buffer) Solvent_Check->Aqueous Aqueous Organic Organic Solvent (DMSO, MeOH, DCM) Solvent_Check->Organic Organic Trace_Contam Trace Contamination (<1%) Aqueous->Trace_Contam High_Conc High Concentration (>1%) Aqueous->High_Conc Organic->Incineration Halogenated/Non-Halogenated Stream Neutralization Controlled Neutralization Then Hazardous Waste Trace_Contam->Neutralization High_Conc->Neutralization Neutralization->Incineration Final Disposal

Figure 1: Operational decision tree for segregating and treating imidazole hydrochloride waste streams.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance & Spill Debris)

Applicability: Expired stock, weighed excess, contaminated gloves/wipes.[2]

  • Containerization: Place solids in a high-density polyethylene (HDPE) wide-mouth jar or a double-lined fiber drum.[2]

  • Labeling: Affix a hazardous waste label with the following identifiers:

    • Contents: "this compound"[2]

    • Hazards: "Corrosive," "Toxic," "Reproductive Toxin."

  • Disposal Path: Incineration. Do not landfill. The presence of nitrogen and chlorine requires incineration with flue gas scrubbing (to capture NOx and HCl gases) [5].

Protocol B: Aqueous Solutions (Buffers/Reaction Mixtures)

Applicability: HPLC waste, reaction byproducts in water.[2]

  • pH Check: The solution will likely be acidic.

  • Neutralization (Optional but Recommended for Stability):

    • Step: Slowly add 1M Sodium Bicarbonate (NaHCO₃) or dilute Sodium Hydroxide (NaOH) to adjust pH to 6–8.

    • Caution: Perform in a fume hood. Exothermic reaction may occur.[4][5][6]

  • Precipitation Watch: As pH rises, the free base (4-(3-methylphenyl)-1H-imidazole) may precipitate out of solution.[2] This suspension is still hazardous.[3]

  • Collection: Transfer the slurry/solution to a chemically resistant carboy (HDPE or Glass).

  • Disposal Path: Submit as "Aqueous Waste with Toxic Organic Contaminants" for incineration or chemical treatment. NEVER pour down the sink.

Protocol C: Organic Solvent Solutions

Applicability: Dissolved stock in DMSO, Methanol, or DCM.[2]

  • Segregation: Segregate based on halogen content.

    • Halogenated:[2] If dissolved in Dichloromethane (DCM) or Chloroform.

    • Non-Halogenated: If dissolved in Methanol, DMSO, or Acetone.[7]

  • Compatibility Check: Ensure no oxidizing agents (Nitric Acid, Hydrogen Peroxide) are present in the solvent waste container.[6]

  • Disposal Path: Fuel blending or Incineration.

Emergency Spill Response

Scenario: 5g bottle breaks on the benchtop.

  • Evacuate & PPE: Clear the immediate area. Don double nitrile gloves , safety goggles , lab coat , and a P100 respirator (if powder is airborne).[2]

  • Containment: Cover the spill with a dry absorbent pad or inert absorbent material (Vermiculite).

    • Expert Tip: Do not use combustible materials like sawdust for strong oxidizer mixtures, though safe for this specific salt alone.

  • Deactivation:

    • Wet the powder slightly with water to prevent dust generation.

    • Wipe the area with a dilute soap solution followed by water.

  • Waste Transfer: Place all shards, powder, and contaminated absorbents into a sealable bag, then into a rigid hazardous waste container.

  • Verification: Check pH of the surface; ensure it is neutral before resuming work.

Regulatory Compliance (US/EU Context)

  • RCRA (USA): While not explicitly listed as a P- or U-listed waste, this compound meets the criteria for Characteristic Waste due to corrosivity (D002) if pH < 2, and potentially toxicity.[2] It must be managed as hazardous waste [6].[7]

  • REACH (EU): Classified as a Substance of Very High Concern (SVHC) candidate if reproductive toxicity is confirmed. Disposal must adhere to Directive 2008/98/EC on waste.

  • Ecological Impact: Imidazoles are generally poorly biodegradable and can be toxic to aquatic life. Zero-discharge to sewer is the mandatory standard.[2]

References

  • Bretherick's Handbook of Reactive Chemical Hazards . Nitric Acid Incompatibilities. Elsevier. Link

  • UreaKnowHow . Incident Report: Nitric Acid and Hydrochloric Acid Explosion. (2025). Link

  • Fluorochem . 4-(3-methylphenyl)-1H-imidazole Safety Data. (2023). Link

  • ECHA (European Chemicals Agency) . Registration Dossier: Imidazole Derivatives Reproductive Toxicity. Link[2]

  • ChemicalBook . Imidazole Hydrochloride MSDS & Disposal. (2026). Link

  • Dartmouth College EHS . Hazardous Waste Disposal Guide. Link

Sources

Personal protective equipment for handling 4-(3-methylphenyl)-1H-imidazole hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Immediate Action Required: Treat 4-(3-methylphenyl)-1H-imidazole hydrochloride not merely as a chemical building block, but as a pharmacologically active intermediate with potential alpha-2 adrenergic agonist properties.

While standard Safety Data Sheets (SDS) often classify imidazole derivatives generically as Irritants (H315/H319) or Corrosives (H314), the structural homology of this compound to potent veterinary sedatives (e.g., medetomidine, detomidine) necessitates a Control Band 3 (OEB 3) approach. This means containment is the primary control, and PPE is the secondary line of defense.

Critical Hazards:

  • Pharmacological Potency: Potential for sedation, bradycardia, and hypotension if absorbed systematically (inhalation of dust or transdermal absorption).

  • Physical Property: As a hydrochloride salt, the compound is hygroscopic. It will absorb atmospheric moisture, leading to clumping that increases spill risks during weighing.

  • Corrosivity: The HCl salt form poses a risk of mucosal damage to the respiratory tract and eyes upon contact.

Risk Assessment & Containment Strategy

The "Why" Behind the Protocol

Researchers often underestimate imidazole intermediates. However, 4-(3-methylphenyl)-1H-imidazole is a scaffold closely related to medetomidine . In drug development, precursors often retain a fraction of the final drug's potency.

Mechanism of Action Risk: If inhaled or absorbed, this compound may act on


-adrenergic receptors. Unlike simple acid burns, systemic exposure can result in central nervous system (CNS) depression.

Containment Hierarchy:

  • Primary: Weighing must be performed in a Powder Containment Balance Enclosure or a certified Chemical Fume Hood.

  • Secondary: Static control measures (anti-static gun/bar) are mandatory. Dry HCl salts are prone to static charge, causing "fly-away" powder that bypasses standard airflow capture.

PPE Specification Matrix

Do not rely on generic "lab coat and gloves." Use this specific matrix based on the physical state of the material.

Protection ZoneSolid Handling (Weighing/Transfer)Solution Handling (Dissolved/Reaction)Technical Rationale
Respiratory N95 or P100 Respirator (if outside hood)Surgical Mask (Standard)Dust inhalation is the highest risk vector for systemic absorption.
Dermal (Hands) Double Nitrile Gloves (Outer: 4-8 mil, Inner: 4 mil)Single Nitrile Gloves (4-8 mil)Double gloving provides a visual breach indicator and prevents permeation during doffing.
Dermal (Body) Lab Coat + Tyvek® Sleeves or Disposable GownStandard Lab Coat (Cotton/Poly)Wrist gaps are the most common exposure point during weighing. Sleeves bridge this gap.
Ocular Chemical Splash Goggles (Indirect Vent)Safety Glasses with Side ShieldsHCl salts are corrosive; dust can bypass safety glasses and react with eye moisture.

PPE Decision Logic (Visualization)

The following decision tree illustrates the required safety posture based on your specific operation.

PPE_Decision_Tree Start Start: Define Operation State_Check Is the compound in Solid or Liquid state? Start->State_Check Solid SOLID (Powder/Crystal) State_Check->Solid Solid Liquid LIQUID (Solubilized) State_Check->Liquid Liquid Engineering Is Engineering Control (Hood/Enclosure) Available? Solid->Engineering Std_Risk STANDARD PROTOCOL: 1. Single Nitrile Gloves 2. Lab Coat 3. Safety Glasses 4. Fume Hood Sash < 18" Liquid->Std_Risk High_Risk HIGH RISK PROTOCOL: 1. Double Nitrile Gloves 2. Tyvek Sleeves 3. N95/P100 Respirator 4. Splash Goggles Engineering->High_Risk Yes Stop STOP WORK: Do not handle open powder without containment. Engineering->Stop No

Figure 1: PPE Selection Decision Tree based on physical state and engineering control availability.

Operational Protocol: Step-by-Step

Phase A: Weighing & Transfer (Critical Step)

Objective: Prevent "fly-away" dust and static discharge.

  • Preparation:

    • Don PPE as per the "Solid Handling" matrix above.[1][2][3]

    • Place a black conductive mat inside the fume hood. This makes white powder spills immediately visible and helps ground static charges.

    • Ionization: Use a handheld anti-static gun (e.g., Zerostat) on the container and spatula before opening. HCl salts are notoriously static-prone.

  • The Transfer:

    • Open the container only inside the hood.

    • Use a disposable anti-static weighing boat.

    • Technique: Do not dump. Tap the spatula gently. If the powder clumps (hygroscopic effect), do not chip at it aggressively, which creates aerosols. Gently break it apart.

  • Decontamination:

    • Wipe the exterior of the stock bottle with a damp Kimwipe (water/surfactant) before removing it from the hood. This prevents tracking invisible dust onto lab benches.

Phase B: Solubilization

Objective: Mitigate exotherm and splash risk.

  • Solvent Choice: When dissolving in water or alcohols, be aware that the hydrochloride salt may slightly warm the solution (mild exotherm).

  • Acidification: If the free base is generated later, remember that re-acidifying with HCl gas or concentrated acid requires full sash closure due to mist generation.

Emergency Response & Exposure Management

If exposure occurs, the response must address both the chemical burn (HCl) and the pharmacological risk (Adrenergic agonist).

Emergency_Response Exposure Exposure Incident Type Identify Route Exposure->Type Skin Skin Contact Type->Skin Inhalation Inhalation/Dust Type->Inhalation Wash Flush 15 mins (Water) Soap wash (Surfactant) Skin->Wash FreshAir Remove to Fresh Air Sit upright (45 deg) Inhalation->FreshAir Monitor Monitor Vitals: Heart Rate (Bradycardia?) BP (Hypotension?) Wash->Monitor FreshAir->Monitor Medical Seek Medical Aid: Inform MD of Alpha-2 Agonist Potential Monitor->Medical

Figure 2: Emergency response workflow emphasizing vital sign monitoring due to pharmacological risks.

Medical Note: In the event of significant systemic exposure resulting in sedation or bradycardia, medical personnel should be informed that the patient was handling a structural analog to Medetomidine/Dexmedetomidine . Reversal agents (like Atipamezole) exist for veterinary use but are off-label for humans; supportive care is the standard [1].

Disposal & Decontamination[10]

Waste Classification:

  • Solid Waste: Dispose of as "Hazardous Organic Solid - Toxic." Do not combine with general trash.

  • Liquid Waste: Segregate into "Halogenated Organic Solvents" (if DCM/Chloroform used) or "Aqueous Acidic Waste" (if water based).

Surface Decontamination:

  • Solubility: The hydrochloride salt is highly water-soluble.

  • Protocol:

    • Step 1: Wipe surface with water-dampened paper towel (removes the bulk salt).

    • Step 2: Spray with 10% Ethanol or Isopropanol (removes organic residues).

    • Step 3: Final wipe with water.[2][4][5]

    • Note: Bleach is not strictly necessary for deactivation unless biological protocols dictate, but standard surfactant washing is sufficient for removal.

References

  • National Institutes of Health (NIH). (2024). Protocol for Human Exposure to Opioids and Concentrated Medetomidine Used in Field Applications. Journal of Zoo and Wildlife Medicine. Link

  • PubChem. (n.d.). Compound Summary: (+)-4-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole hydrochloride (Medetomidine Analog). National Library of Medicine. Link

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: Imidazole Derivatives and Handling of Potent Compounds.Link

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets.Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.